Technical Documentation Center

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
  • CAS: 143653-60-5

Core Science & Biosynthesis

Foundational

What is the structure of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine?

This is an in-depth technical guide on the structural characterization and synthesis logic of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This document is designed for pharmaceutical researchers and organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural characterization and synthesis logic of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This document is designed for pharmaceutical researchers and organic chemists involved in nucleoside analog development.

Compound Class: Protected 3'-Deoxyribonucleoside Primary Application: Oligonucleotide Synthesis Intermediate / Antiviral Scaffold Molecular Formula:


Molecular Weight:  388.37  g/mol 

Structural Elucidation & Conformational Analysis

The molecule is a fully functionalized derivative of 3'-deoxy-5-methyluridine (also known as 3'-deoxyribothymidine). Unlike standard RNA (ribose) or DNA (2'-deoxyribose) building blocks, this molecule possesses a hybrid "deoxy" architecture that significantly alters its thermodynamic and spatial properties.

Chemical Connectivity

The structure consists of three distinct domains, each playing a specific role in its chemical reactivity and biological recognition:

  • The Nucleobase (5-Methyluracil / Thymine): The heterocyclic base is methylated at the C5 position. This methyl group provides a hydrophobic handle often critical for major-groove interactions in nucleic acid duplexes.

  • The Sugar Moiety (3'-Deoxyribose): The C3' position lacks a hydroxyl group (

    
    ), replaced by a hydrogen atom. This modification renders the molecule incapable of acting as a chain extender in standard 3' 
    
    
    
    5' phosphodiester linkage formation, classifying it as a "chain terminator" analog.
  • Protecting Groups (Orthogonal Strategy):

    • 5'-O-Benzoyl (Bz): An ester protecting group at the primary hydroxyl. It is electron-withdrawing and bulky, often used to enhance lipophilicity for purification and to direct sugar puckering.

    • 2'-O-Acetyl (Ac): An ester protecting group at the secondary hydroxyl. Its presence prevents 2'-OH interference (e.g., nucleophilic attack) during synthetic manipulations.

Conformational Bias (The "Sugar Pucker")

The absence of the 3'-OH group and the presence of the electronegative 2'-O-acetyl group create a unique conformational landscape.

  • Standard Ribose: Typically exists in equilibrium between C3'-endo (North, A-form RNA) and C2'-endo (South, B-form DNA).[1]

  • 3'-Deoxy Effect: The removal of the electronegative 3'-oxygen relieves gauche interactions, typically driving the sugar equilibrium toward the C2'-endo (South) conformation.

  • 2'-OAc Influence: The acetyl group at C2' exerts an electron-withdrawing effect (gauche effect with O4'), which can destabilize the C2'-endo form slightly, but the bulk of the 5'-OBz group generally reinforces a conformation that minimizes steric clash with the base.

Synthetic Pathway & Mechanism[2][3]

The synthesis of this molecule requires a regioselective protection strategy. Since the starting material (3'-deoxy-5-methyluridine) has two hydroxyl groups with distinct reactivities (primary 5'-OH vs. secondary 2'-OH), we employ a sequential acylation protocol.

Reaction Logic
  • Primary Alcohol (5'-OH): Nucleophilic attack on an acyl chloride is fastest at the less sterically hindered primary carbon. We use Benzoyl Chloride (BzCl) at low temperature to selectively protect the 5' position.

  • Secondary Alcohol (2'-OH): Once the 5' position is secured, the more hindered 2' position is acylated using Acetic Anhydride (

    
    ) , which is sufficiently reactive for secondary alcohols in the presence of a nucleophilic catalyst (DMAP).
    
Visualization of Synthesis Logic

SynthesisPath Start 3'-Deoxy-5-methyluridine (Starting Material) Step1 Intermediate: 5'-O-Benzoyl-3'-deoxy-5-methyluridine Start->Step1 1. BzCl (1.1 eq), Pyridine 0°C to RT, 4h (Kinetic Selectivity) Final Target: 2'-O-Acetyl-5'-O-benzoyl- 3'-deoxy-5-methyluridine Step1->Final 2. Ac2O (2.0 eq), Pyridine DMAP (cat.), RT, 12h (Exhaustive Acylation)

Figure 1: Sequential protection strategy exploiting the nucleophilic differential between primary (5') and secondary (2') hydroxyl groups.

Experimental Protocol: Sequential Protection

Objective: Synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine from 3'-deoxy-5-methyluridine.

Reagents
  • Substrate: 3'-Deoxy-5-methyluridine (dried in vacuo over

    
    ).
    
  • Solvent: Anhydrous Pyridine (Py).

  • Reagent A: Benzoyl Chloride (BzCl).

  • Reagent B: Acetic Anhydride (

    
    ).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of 3'-deoxy-5-methyluridine in 10 mL of anhydrous pyridine.

  • Selective 5'-Benzoylation:

    • Cool the solution to

      
       using an ice bath.
      
    • Add BzCl (1.1 mmol, 1.1 eq) dropwise over 15 minutes to avoid "over-shoot" (bis-benzoylation).

    • Mechanistic Note: The low temperature ensures kinetic control, favoring the primary 5'-OH over the secondary 2'-OH.

    • Stir at

      
       for 2 hours, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).
      
  • 2'-Acetylation:

    • Once the mono-benzoylated intermediate is confirmed (Rf ~0.4-0.5), do not isolate.

    • Add

      
       (3.0 mmol, 3.0 eq) directly to the reaction mixture.
      
    • Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction at the hindered 2' position.

    • Stir at RT for 12 hours.

  • Work-up:

    • Quench the reaction with ice-cold water (5 mL).

    • Concentrate the pyridine solution under reduced pressure (co-evaporate with toluene to remove pyridine traces).

    • Partition the residue between Ethyl Acetate (

      
      ) and saturated 
      
      
      
      (
      
      
      ).
    • Wash the organic layer with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Purify via Silica Gel Column Chromatography using a gradient of Hexanes:Ethyl Acetate (7:3

      
       1:1).
      
    • Expected Yield: 75-85% as a white foam.

Spectroscopic Characterization (Predicted Data)

The following data represents the expected NMR signals for the target structure, derived from standard nucleoside shifts and substituent effects.

Table 1: -NMR Data (500 MHz, )
Position

(ppm)
MultiplicityIntegrationAssignment / Structural Insight
NH (3) 8.5 - 9.0Singlet (br)1HExchangeable imide proton of Uracil.
Benzoyl (Ar) 7.9 - 8.1Multiplet2Hortho-protons of the 5'-Benzoyl group.
Benzoyl (Ar) 7.4 - 7.6Multiplet3Hmeta/para-protons of the 5'-Benzoyl group.
H6 (Base) 7.3 - 7.5Doublet (J~1Hz)1HCharacteristic alkene proton; shows allylic coupling to 5-Me.
H1' 5.8 - 6.1Doublet (J~4Hz)1HAnomeric proton. Chemical shift indicates

-configuration.
H2' 5.4 - 5.6Multiplet1HDeshielded significantly by the geminal Acetyl group.
H5' / H5'' 4.5 - 4.7Multiplet2HDeshielded by the 5'-Benzoyl ester.
H4' 4.3 - 4.4Multiplet1HSugar ring proton.
H3' / H3'' 2.0 - 2.6Multiplet2HDiagnostic: Upfield shift due to lack of oxygen (deoxy). Complex coupling pattern.
OAc (Methyl) 2.10Singlet3HAcetyl methyl group at 2'.
5-Me (Base) 1.8 - 1.9Doublet (J~1Hz)3HMethyl group on the Thymine base.

References

  • Barton, D. H. R., & McCombie, S. W. (1975).[3][4] A new method for the deoxygenation of secondary alcohols.[3] Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[3][4] Link

    • Mechanistic Grounding: The foundational text for synthesizing 3'-deoxy nucleosides via radical deoxygen
  • Herdewijn, P. (Ed.). (2008).[5] Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. Link

    • Context: Comprehensive source on nucleoside protection strategies and conform
  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link

    • Structural Insight: Defines the North/South sugar pucker nomenclature essential for understanding the 3'-deoxy effect.
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link

    • Protocol Validation: The standard reference for silyl-Hilbert-Johnson reactions and selective acyl

Sources

Exploratory

Biological Activity of Modified Nucleosides: A Technical Guide for Therapeutic Development

Introduction: From Cytotoxicity to Precision Programming The landscape of modified nucleosides has shifted fundamentally. Historically, the field was dominated by obligate chain terminators (e.g., AZT, Cytarabine)—"warhe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Cytotoxicity to Precision Programming

The landscape of modified nucleosides has shifted fundamentally. Historically, the field was dominated by obligate chain terminators (e.g., AZT, Cytarabine)—"warheads" designed to indiscriminately halt replication in rapidly dividing cells or viruses. Today, the paradigm has evolved into precision programming . We are no longer just stopping polymerases; we are engineering "stealth" molecules that evade innate immune sensors (mRNA vaccines), "Trojan horses" that bypass metabolic bottlenecks (ProTides), and "delayed" inhibitors that outsmart viral proofreading (Remdesivir).

This guide synthesizes the structural logic, biological mechanisms, and validation workflows required to develop the next generation of nucleoside therapeutics.

Part 1: Structural Logic & Delivery Architectures

The ProTide Technology: Bypassing the Rate-Limiting Step

Standard nucleoside analogs often fail due to inefficient intracellular phosphorylation. The first phosphorylation step (Nucleoside


 Monophosphate) is frequently the rate-limiting bottleneck, catalyzed by specific kinases (e.g., Deoxycytidine kinase, dCK) that may be downregulated in resistant cell lines.

ProTide (Prodrug Nucleotide) technology resolves this by delivering a masked monophosphate directly into the cell.[1]

  • Structural Design: The phosphate group is masked by an aryl group and an amino acid ester (usually L-alanine). This lipophilic mask allows passive diffusion across the cell membrane.[1]

  • Activation Pathway: Once intracellular, the mask is stripped by ubiquitous esterases (CES1, CatA) and phosphoramidases (HINT1), releasing the monophosphate and bypassing the dependence on dCK.

Visualization: ProTide Intracellular Activation Pathway

ProTide_Activation Prodrug ProTide (Prodrug) (Lipophilic) Intermediate Carboxylate Intermediate Prodrug->Intermediate Step 1: Hydrolysis Unstable Unstable Anhydride Intermediate->Unstable Spontaneous Cyclization MP Nucleoside Monophosphate (MP) Unstable->MP Step 2: P-N Bond Cleavage TP Nucleoside Triphosphate (TP) (Active Species) MP->TP Phosphorylation Target Viral/Host Polymerase TP->Target Incorporation CES1 CES1 / CatA (Esterase) CES1->Prodrug HINT1 HINT1 (Phosphoramidase) HINT1->Unstable Kinases CMPK / NDPK (Kinases) Kinases->MP

Figure 1: The ProTide activation cascade.[1] The critical advantage is the bypass of the initial kinase step (dCK/TK), delivering the monophosphate (MP) directly via HINT1-mediated cleavage.

Part 2: Mechanisms of Biological Activity

Delayed vs. Masked Chain Termination

Understanding the precise moment of polymerase stalling is critical for drug design.

  • Masked Chain Termination (Gemcitabine):

    • Mechanism: Gemcitabine (dFdC) is incorporated into DNA.[2][3][4][5] The polymerase adds one additional nucleotide.[2] This "penultimate" position prevents proofreading exonucleases from excising the drug, locking it in place.[5]

    • Self-Potentiation: Gemcitabine diphosphate inhibits Ribonucleotide Reductase (RNR), depleting natural dCTP pools.[4][5] This reduction in competition enhances Gemcitabine triphosphate incorporation [1].[4][5]

  • Delayed Chain Termination (Remdesivir):

    • Mechanism: Remdesivir acts as an ATP analog.[6] It is incorporated by the viral RdRp.[6][7] The enzyme continues for three more nucleotides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). At this point, the 1'-cyano group of Remdesivir sterically clashes with the Ser861 residue of the viral polymerase, causing a stall. This delay evades immediate excision by viral exonucleases (proofreading) [2].
      
mRNA Immunosilencing: The N1-methylpseudouridine Revolution

In mRNA therapeutics, the goal is translation, not termination. Unmodified RNA is recognized by Toll-like Receptors (TLR7/8) and RIG-I as a viral signature, triggering interferon (IFN) release that shuts down protein synthesis.

  • The Solution: Replacing Uridine (U) with N1-methylpseudouridine (m1Ψ) .[8]

  • Biological Effect: m1Ψ alters the secondary structure of the mRNA, preventing TLR engagement. This "immunosilencing" allows the mRNA to be translated into protein (e.g., Spike protein) without triggering the antiviral host defense that would degrade it [3].

Visualization: Innate Immune Evasion by Modified mRNA[][10]

mRNA_Evasion cluster_0 Unmodified mRNA (Uridine) cluster_1 Modified mRNA (m1Ψ) mRNA_U mRNA (Uridine) TLR TLR7 / TLR8 (Endosome) mRNA_U->TLR Recognition IFN Type I Interferon Response TLR->IFN Activation Block Translation SHUTDOWN IFN->Block Inhibition mRNA_Mod mRNA (N1-methylpseudouridine) TLR_Evade TLR7 / TLR8 (Endosome) mRNA_Mod->TLR_Evade NO Binding Ribosome Ribosome mRNA_Mod->Ribosome Binding Protein Therapeutic Protein (Antigen) Ribosome->Protein Translation

Figure 2: Mechanism of Immunosilencing. Unmodified mRNA triggers TLR signaling leading to translational arrest. m1Ψ-modified mRNA evades detection, enabling high-yield protein expression.

Part 3: Critical Experimental Workflows

As an Application Scientist, relying solely on IC50 values is insufficient. You must validate the mechanism and the safety profile using self-validating protocols.

Protocol 1: Mitochondrial Toxicity Screening (The Glu/Gal Assay)

Nucleoside analogs are notorious for inhibiting mitochondrial DNA polymerase


 (Pol 

), leading to late-stage clinical failures. Standard cytotoxicity assays (in high glucose) often miss this because cancer cells rely on glycolysis (Warburg effect).

The Self-Validating Logic: By forcing cells to grow in Galactose , you bypass the Crabtree effect, forcing them to rely on Oxidative Phosphorylation (OXPHOS). If a drug is a mitochondrial toxin, it will be significantly more potent (lower IC50) in Galactose than in Glucose [4].

Workflow:

  • Cell Seeding: Seed HepG2 cells (metabolically competent) in two parallel 96-well plates.

    • Plate A: DMEM + 25 mM Glucose (Glycolysis dominant).

    • Plate B: DMEM + 10 mM Galactose (OXPHOS dominant, glucose-free).

  • Dosing: Treat with serial dilutions of the nucleoside analog for 24–72 hours.

    • Control: Include Rotenone (known mitotoxin) as a positive control.

  • Readout: Measure cellular ATP levels (e.g., CellTiter-Glo).

  • Calculation: Calculate the Mitochondrial Safety Index (MSI) :

    
    
    
  • Interpretation:

    • MSI < 3: No significant mitochondrial toxicity.

    • MSI > 3: Mitochondrial impairment confirmed. The drug is targeting the ETC or mtDNA replication.

Protocol 2: Polymerase Stop Assay (Mechanism Validation)

To confirm if your nucleoside is a chain terminator or a mutagen.

  • Setup: Use a defined Primer-Template complex and recombinant viral polymerase (e.g., SARS-CoV-2 RdRp).

  • Reaction: Incubate with:

    • Natural dNTPs.

    • Your Modified Nucleoside Triphosphate (NTP analog).

    • Radiolabeled or fluorescent primer.

  • Analysis: Run products on a high-resolution Urea-PAGE sequencing gel.

  • Interpretation:

    • Obligate Terminator: Band appears at position

      
       and stops completely.
      
    • Delayed Terminator: Band appears at

      
       (Remdesivir signature).
      
    • Mutagen: Full-length product forms, but sequencing reveals transition mutations (e.g., Molnupiravir).

Part 4: Comparative Data Summary

FeatureGemcitabine (Anticancer)Remdesivir (Antiviral)N1-me-Pseudouridine (mRNA)
Primary Target DNA Polymerase / RNRViral RdRp (nsp12)Ribosome (Translation)
Mod Type Base (Difluoro)Base (1'-cyano) + ProTideBase (Isomer + Methyl)
Mechanism Masked Chain TerminationDelayed Chain TerminationInnate Immune Evasion
Key Enzyme dCK (Kinase)CES1 / CatA (Esterase)None (Direct Translation)
Limitation MyelosuppressionIV Administration onlyCold Chain Storage
Safety Flag Cytotoxic to dividing cellsHepatotoxicity (mild)Low Reactogenicity

References

  • Plunkett, W., et al. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation.[2][3][4][5] Seminars in Oncology.

  • Gordon, C.J., et al. (2020).[11] Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry.

  • Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy.

  • Marroquin, L.D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants.[12][13][14] Toxicological Sciences.

  • McGuigan, C., et al. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry.

Sources

Foundational

Advanced Therapeutic &amp; Diagnostic Architectures of Deoxy-5-methyluridine (Thymidine) Derivatives

Executive Summary & Structural Philosophy Deoxy-5-methyluridine (Thymidine, dT) acts as a privileged scaffold in medicinal chemistry due to its unique role as the sole nucleoside exclusively dedicated to DNA (unlike urid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Philosophy

Deoxy-5-methyluridine (Thymidine, dT) acts as a privileged scaffold in medicinal chemistry due to its unique role as the sole nucleoside exclusively dedicated to DNA (unlike uridine/cytidine which bridge RNA/DNA metabolism). This exclusivity makes dT derivatives highly specific tools for targeting DNA replication machinery in oncology and virology.

The transition from "first-generation" antimetabolites to "third-generation" molecular probes and conjugates relies on precise structural modifications. This guide deconstructs these derivatives into three functional classes:

  • Chiral Inverters: L-nucleosides that exploit viral polymerase stereoselectivity (e.g., Telbivudine).

  • C5-Modified Warheads: Electrophilic or bulky substitutions at the 5-position that inhibit thymidylate synthase or enable boron neutron capture (e.g., Trifluridine).

  • Metabolic Traps: 3'-modified analogues for PET imaging (e.g., [18F]-FLT).[1]

Structural Activity Relationship (SAR) Landscape

The biological efficacy of thymidine derivatives is governed by three primary modification sites. Understanding these "hotspots" is critical for rational drug design.

The C5 "Tolerance" Domain

The C5 position of the pyrimidine ring projects into the major groove of the DNA helix. Unlike the N3 or sugar positions, modifications here are often tolerated by DNA polymerases, allowing for the incorporation of bulky groups (fluorophores, carboranes, or halogens) without immediate chain termination.

The 3'-Sugar "Terminator" Domain

Modifications at the 3'-hydroxyl (OH) group (e.g., replacement with Azido or Fluoro groups) prevent the formation of the phosphodiester bond with the incoming 5'-nucleotide, acting as obligate chain terminators.

The Enantiomeric Switch

Inverting the sugar stereochemistry from D- to L-deoxyribose creates compounds that human polymerases largely ignore, but viral polymerases (with lower fidelity) accept, leading to high therapeutic indices.

SAR_Landscape Thymidine Deoxy-5-methyluridine (Scaffold) C5_Pos C5 Position (Major Groove) Thymidine->C5_Pos Sugar_Pos 3'-Sugar Position (Chain Termination) Thymidine->Sugar_Pos Chirality Stereochemistry (L-Isomers) Thymidine->Chirality TFT Trifluridine (-CF3) TS Inhibition C5_Pos->TFT BNCT Carboranyl-dT Boron Capture C5_Pos->BNCT FLT [18F]-FLT (-F) Metabolic Trapping Sugar_Pos->FLT LdT Telbivudine (L-dT) Chirality->LdT

Figure 1: Structural Activity Relationship (SAR) map of thymidine derivatives highlighting the three primary zones of chemical modification and their resulting therapeutic classes.

Antiviral Applications: The L-Nucleoside Revolution

Telbivudine (L-dT) in Hepatitis B

Telbivudine represents a paradigm shift where the unmodified base is retained, but the sugar is the L-enantiomer (β-L-2'-deoxythymidine).

  • Mechanism of Action: Telbivudine is a prodrug. Upon cellular entry, it is phosphorylated by cellular kinases to its triphosphate form (L-dTTP).

  • Selectivity: Human DNA polymerases exhibit high stereoselectivity and reject L-dTTP. However, the HBV DNA polymerase is less discriminatory. It incorporates L-dTTP into the growing viral DNA strand.

  • Termination Event: Once incorporated, the L-configuration induces steric conflict in the viral polymerase active site, specifically inhibiting second-strand (DNA-dependent) DNA synthesis, leading to chain termination [1].[2]

Clinical Advantage

Unlike Lamivudine (which inhibits first-strand synthesis), Telbivudine's second-strand inhibition profile results in a distinct resistance barrier, though cross-resistance remains a challenge in long-term therapy [2].

Oncology: Dual-Action Antimetabolites

Trifluridine (TFT) and the TAS-102 System

Trifluridine contains a trifluoromethyl (-CF3) group at the C5 position. It is too toxic to be used as a standalone monotherapy due to rapid degradation by Thymidine Phosphorylase (TP). The breakthrough came with TAS-102 , a combination of Trifluridine and Tipiracil (a TP inhibitor).

Mechanism of Action:

  • TS Inhibition: The monophosphate form (TFT-MP) binds covalently to Thymidylate Synthase (TS), inhibiting the de novo synthesis of thymidine, starving the cell of DNA precursors [3].

  • DNA Dysfunction: The triphosphate form (TFT-TP) is incorporated into DNA.[3] The bulky -CF3 group disrupts base pairing and stability, leading to DNA strand breaks and apoptosis [4].

Role of Tipiracil: Tipiracil is not an anticancer agent itself; it is a pharmacokinetic enhancer.[4] By inhibiting TP in the liver and gut, it increases the bioavailability of Trifluridine, allowing it to reach therapeutic concentrations [5].

TAS102_Mechanism TFT_Ext Trifluridine (Extracellular) TFT_Int Trifluridine (Intracellular) TFT_Ext->TFT_Int Transport TPI Tipiracil (TPI) TP_Enz Thymidine Phosphorylase (Degradation Enzyme) TPI->TP_Enz Inhibits TP_Enz->TFT_Ext Degrades (Blocked) TFT_MP TFT-Monophosphate TFT_Int->TFT_MP Kinase TFT_TP TFT-Triphosphate TFT_MP->TFT_TP Kinase TS Thymidylate Synthase TFT_MP->TS Inhibits (Covalent) DNA Genomic DNA (Dysfunction) TFT_TP->DNA Incorporation

Figure 2: The synergistic mechanism of TAS-102. Tipiracil protects Trifluridine from degradation, allowing it to execute dual-action cytotoxicity via TS inhibition and DNA incorporation.

Diagnostic Applications: [18F]-FLT PET

[18F]-3'-deoxy-3'-fluorothymidine (FLT) is the gold standard for imaging cellular proliferation, distinct from FDG (which images metabolism).

  • The Trap: FLT is transported into cells and phosphorylated by Thymidine Kinase 1 (TK1) to FLT-monophosphate.[1][5]

  • The Block: Unlike natural thymidine, FLT-MP is extremely resistant to dephosphorylation and is a very poor substrate for further phosphorylation to triphosphate.

  • The Signal: Consequently, FLT-MP accumulates intracellularly.[1] Since TK1 is expressed almost exclusively during the S-phase (synthesis) of the cell cycle, the PET signal correlates linearly with the proliferation rate of the tumor [6].

Experimental Protocol: Synthesis of C5-Alkynyl Derivatives

The C5 position is the primary vector for creating novel derivatives (e.g., for click chemistry or BNCT). The Sonogashira Cross-Coupling is the industry-standard method for this modification.

Reaction Scheme

Substrates: 5-Iodo-2'-deoxyuridine (5-IdU) + Terminal Alkyne. Catalyst: Pd(PPh3)4 or Pd2(dba)3. Co-catalyst: CuI.

Step-by-Step Protocol

This protocol is adapted for high-purity synthesis suitable for subsequent biological assays [7].

  • Preparation:

    • Dry 5-IdU (1.0 eq) in a vacuum desiccator overnight.

    • Prepare anhydrous DMF (Dimethylformamide) solvent, degassed with Argon for 30 mins.

  • Coupling Reaction:

    • In a flame-dried Schlenk flask, dissolve 5-IdU (1 mmol) in DMF (5 mL).

    • Add CuI (0.2 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

    • Add Triethylamine (TEA, 2.0 eq) as the base.

    • Add the Terminal Alkyne (1.5 eq) dropwise.

    • Critical Step: Stir at room temperature under Argon atmosphere. Heating is usually unnecessary and may degrade the nucleoside sugar. Monitor via TLC (System: DCM/MeOH 9:1).

  • Purification:

    • Evaporate DMF under reduced pressure.

    • Re-dissolve residue in MeOH and adsorb onto silica gel.

    • Perform Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation:

    • Confirm C5 substitution via 1H-NMR (Disappearance of H-6 singlet shift) and Mass Spectrometry (ESI-MS).

Quantitative Data Summary: Therapeutic Classes
Derivative ClassRepresentative DrugTarget MechanismPrimary IndicationKey Limitation
L-Nucleoside TelbivudineViral Polymerase (Chain Term.)Hepatitis B (HBV)Viral Resistance (M204I)
C5-Halogen TrifluridineThymidylate Synthase InhibitorColorectal CancerRapid Metabolism (Requires TPI)
3'-Fluoro [18F]-FLTTK1 Metabolic TrappingPET Imaging (Proliferation)Hepatic Glucuronidation
3'-Azido Zidovudine (AZT)Reverse Transcriptase InhibitorHIVMitochondrial Toxicity

References

  • Lai, C.-L., et al. (2007). Telbivudine versus Lamivudine in Patients with Chronic Hepatitis B. New England Journal of Medicine. Link

  • PubChem. (n.d.). Telbivudine Compound Summary. National Library of Medicine. Link

  • Temmink, O.H., et al. (2007). Trifluorothymidine resistance is associated with decreased thymidine kinase and thymidylate synthase expression. Molecular Cancer Therapeutics. Link

  • Taiho Oncology. (2023). LONSURF (trifluridine and tipiracil) Mechanism of Action.[6] Link

  • Peters, G.J., et al. (2012). Basis for effective combination cancer chemotherapy with trifluridine/tipiracil (TAS-102). Annals of Oncology. Link

  • Shields, A.F., et al. (1998). Imaging proliferation in vivo with [F-18]FLT and PET.[1] Nature Medicine.[5] Link

  • Agrofoglio, L.A., et al. (2003). Palladium-assisted routes to nucleosides.[7] Chemical Reviews. Link

Sources

Exploratory

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine CAS number and molecular weight

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6] 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a highly specialized nucleoside intermediate used primarily in the synthesis of modified oligonucleotides...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a highly specialized nucleoside intermediate used primarily in the synthesis of modified oligonucleotides and antiviral nucleoside analogs. It represents a protected form of 3'-deoxy-5-methyluridine (3'-deoxyribothymidine), featuring orthogonal protection groups at the 2' (acetyl) and 5' (benzoyl) positions to facilitate regio-selective chemical transformations.

Core Identifiers
PropertySpecification
CAS Number 143653-60-5
IUPAC Name 1-[(2R,4S,5R)-4-acetyloxy-5-(benzoyloxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₁₉H₂₀N₂O₇
Molecular Weight 388.37 g/mol
Exact Mass 388.1271
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water

Synthetic Architecture & Causality

The synthesis of 3'-deoxy nucleosides is chemically demanding due to the difficulty of selectively removing the 3'-hydroxyl group while preserving the stereochemistry at the 2' and 4' positions. The production of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine typically follows a Barton-McCombie Deoxygenation pathway, chosen for its radical-mediated precision which avoids the steric inversion often seen in nucleophilic substitution methods.

Mechanism of Synthesis

The synthesis is designed to introduce the 3'-deoxy functionality before the final acetylation of the 2'-hydroxyl, ensuring that the 3'-position is chemically inert during downstream oligonucleotide synthesis.

  • Selective 5'-Protection : 5-Methyluridine (Ribothymidine) is reacted with benzoyl chloride at low temperatures. The primary 5'-OH is kinetically more nucleophilic than the secondary 2'/3'-OH groups, allowing for selective benzoylation.

  • 3'-Functionalization : The 3'-OH is converted into a thionoformate or xanthate (radical precursor). This step requires precise control to avoid 2',3'-cyclic carbonate formation.

  • Radical Deoxygenation (Barton-McCombie) : Tributyltin hydride (

    
    ) and AIBN (radical initiator) are used to cleave the C-O bond at the 3' position. The driving force is the formation of the strong Sn-S bond and the stability of the resulting alkyl radical.
    
  • 2'-Acetylation : The remaining 2'-OH is acetylated using acetic anhydride to yield the final protected compound.

Synthesis Pathway Diagram[7]

SynthesisPathway Start 5-Methyluridine (Ribothymidine) Step1 5'-O-Benzoylation (BzCl, Pyridine, -10°C) Start->Step1 Inter1 5'-O-Bz-5-Me-Uridine Step1->Inter1 Step2 3'-O-Thiocarbonylation (PhOC(S)Cl, DMAP) Inter1->Step2 Inter2 3'-Thionocarbonate Intermediate Step2->Inter2 Step3 Radical Deoxygenation (Bu3SnH, AIBN, Toluene, Reflux) Inter2->Step3 Inter3 5'-O-Bz-3'-deoxy-5-Me-Uridine Step3->Inter3 Step4 2'-O-Acetylation (Ac2O, Pyridine) Inter3->Step4 Final 2'-O-Acetyl-5'-O-Bz 3'-deoxy-5-methyluridine Step4->Final

Figure 1: Step-wise synthetic pathway leveraging Barton-McCombie radical deoxygenation for regio-specific 3'-reduction.

Experimental Protocol: 3'-Deoxygenation Workflow

This protocol outlines the critical Radical Deoxygenation step, which is the defining characteristic of this compound's synthesis. This method is self-validating: the disappearance of the yellow thionocarbonate color indicates reaction progress.

Reagents
  • Substrate : 5'-O-Benzoyl-2'-O-tert-butyldimethylsilyl-5-methyluridine 3'-O-phenylthionocarbonate (Precursor).

  • Radical Source : Tributyltin hydride (

    
    ) - 1.5 equivalents.
    
  • Initiator : Azobisisobutyronitrile (AIBN) - 0.2 equivalents.

  • Solvent : Anhydrous Toluene (degassed).

Methodology
  • Preparation : Dissolve the thionocarbonate precursor in anhydrous toluene under an Argon atmosphere. Oxygen acts as a radical trap and must be rigorously excluded.

  • Initiation : Add AIBN and heat the solution to reflux (110°C).

  • Addition : Add

    
     dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of tin radicals, favoring the intramolecular fragmentation over intermolecular side reactions.
    
  • Monitoring : Monitor by TLC (Silica, 50% EtOAc/Hexane). The starting material (UV active, often yellow) should convert to a lower-running, UV-active product (colorless).

  • Workup : Cool to room temperature. Remove solvent in vacuo.

  • Purification : Dissolve residue in acetonitrile and wash with hexane to remove organotin byproducts (critical for biological purity).

Applications in Drug Development[8]

This compound serves as a "lock-and-key" intermediate. The 3'-deoxy modification mimics the chain-terminating properties of 2',3'-dideoxynucleosides (like AZT) but retains the 2'-functionality (protected as acetate), allowing for further derivatization or inclusion in RNA analogs.

  • Antiviral Therapeutics : Precursor for synthesizing analogs of Telbivudine or other polymerase inhibitors where the lack of a 3'-OH prevents viral DNA/RNA chain elongation.

  • RNA Interference (siRNA) : Used to introduce 3'-deoxy modifications at the 3'-overhang of siRNA duplexes to enhance nuclease resistance without compromising gene silencing activity.

  • Structural Biology : Used in X-ray crystallography studies to lock sugar puckering conformations (North/South) by eliminating the 3'-H bonding network.

Biological Interaction Pathway

BioPathway Compound 2'-O-Ac-5'-O-Bz-3'-deoxy-5-Me-Uridine Deprotection In Vivo/In Vitro Deprotection (Esterases) Compound->Deprotection Hydrolysis Active 3'-deoxy-5-methyluridine (Active Nucleoside) Deprotection->Active Kinase Cellular Kinases (Phosphorylation) Active->Kinase Triphosphate Nucleoside Triphosphate (NTP Analog) Kinase->Triphosphate Polymerase Viral Polymerase Incorporation Triphosphate->Polymerase Termination Chain Termination (No 3'-OH for extension) Polymerase->Termination Inhibition

Figure 2: Pharmacological activation pathway. The protecting groups (Ac/Bz) facilitate cellular entry or chemical synthesis, after which the active 3'-deoxy core acts as a chain terminator.

References

  • Delchimica Scientific . (n.d.). 2-O-Acetyl-5-O-benzoyl-3-deoxy-5-methyluridine [143653-60-5].[1] Retrieved from [Link]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

Sources

Foundational

Understanding the Conformation of Furanose Rings in Nucleoside Analogs: A Guide to Structure, Analysis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The five-membered furanose ring, a central component of nucleosides and their synthetic analogs, is not a static, plana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring, a central component of nucleosides and their synthetic analogs, is not a static, planar entity. Its inherent flexibility allows it to adopt a range of non-planar conformations, a phenomenon known as "puckering." The specific puckered conformation of the furanose ring profoundly influences the overall three-dimensional shape of a nucleoside analog, which is a critical determinant of its biological activity. This guide provides a comprehensive exploration of furanose ring conformation, detailing the theoretical underpinnings of pseudorotation, the experimental and computational methods used for its characterization, and the direct impact of conformational preference on the efficacy of antiviral and anticancer nucleoside drugs. By understanding and controlling the sugar pucker, researchers can rationally design more potent and selective therapeutic agents.

Introduction: The Dynamic Heart of the Nucleoside

Nucleoside analogs are a cornerstone of modern chemotherapy, forming the basis for numerous antiviral and anticancer drugs.[1] Their therapeutic mechanism often relies on mimicking natural nucleosides to interact with cellular or viral enzymes like polymerases and kinases.[2] However, for an analog to be effective, it must be recognized and processed by these target enzymes. This recognition is not solely dependent on the nucleobase or simple substituent changes; it is critically governed by the molecule's precise three-dimensional structure.[3]

At the heart of this structure lies the furanose (or deoxyfuranose) ring. A seemingly minor alteration to this sugar moiety can have a dramatic effect on its conformation, which in turn dictates the orientation of the nucleobase and the phosphate-linking hydroxyl groups.[4] This guide will dissect the principles of furanose conformation, providing the foundational knowledge required to leverage this structural feature in modern drug design.

The Concept of Furanose Ring Puckering

The five-membered furanose ring is inherently strained and adopts non-planar conformations to relieve this strain.[5][6] These conformations are not static but exist in a dynamic equilibrium. The spectrum of possible conformations can be elegantly described by the concept of pseudorotation.

The Pseudorotation Cycle: A Continuum of Conformations

In the 1970s, Altona and Sundaralingam developed a model that describes the continuous interconversion of furanose ring conformations as a circular path, known as the pseudorotation cycle.[7] Any conformation on this cycle can be defined by two parameters:

  • The Phase Angle of Pseudorotation (P): This value, ranging from 0° to 360°, defines the specific type of pucker.

  • The Amplitude of Pucker (τm): This describes the maximum degree of deviation from a planar conformation.

The cycle encompasses two primary types of conformations:

  • Envelope (E) conformations: Four of the ring atoms are coplanar, while the fifth is displaced out of the plane.

  • Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms.[8][9]

The Dominant States: North and South Conformations

While the ring can theoretically adopt any conformation on the pseudorotation wheel, in most nucleosides, the equilibrium is heavily biased towards two specific regions[10][11]:

  • North (N) Conformation (P ≈ 0°): Characterized by a C3'-endo pucker. In this state, the C3' atom is displaced out of the plane of the other four ring atoms, on the same side as the C5' atom and the nucleobase. This conformation is characteristic of RNA and A-form DNA.[4]

  • South (S) Conformation (P ≈ 180°): Characterized by a C2'-endo pucker. Here, the C2' atom is displaced out of the plane. This conformation is predominantly found in B-form DNA.[4]

The interconversion between North and South states is rapid, and the observed conformation in solution is a population-weighted average of these two principal forms.[10] The energetic barrier between these states is low, but can be significantly influenced by substituents on the sugar ring.

G The Pseudorotation Cycle center N C3'-endo (North) S C2'-endo (South) p0 p90 p0->p90 p180 p270 p180->p270 p90->p180 p270->p0 C3_endo O4_exo C1_endo C2_exo C2_endo C3_exo P0 P180 P90 P270

Caption: The pseudorotation cycle illustrating the North (C3'-endo) and South (C2'-endo) hemispheres.

Factors Governing Furanose Conformation

The preference for a North or South pucker is not random; it is dictated by a delicate balance of intramolecular forces. Understanding these forces is key to predicting and engineering the conformation of nucleoside analogs.

  • Stereoelectronic Effects: The presence and orientation of substituents, particularly electronegative ones, have a dominant effect. For instance, the 2'-hydroxyl group in ribonucleosides creates a steric clash that favors the C3'-endo (North) conformation.[4] Conversely, replacing the 2'-OH with a highly electronegative fluorine atom can lock the ring in a C3'-endo pucker due to favorable gauche interactions with the ring oxygen (O4') and the anomeric C1' atom.[12][13]

  • Anomeric and Gauche Effects: The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1') to adopt an axial orientation. This, along with gauche interactions between vicinal hydroxyl groups and the ring oxygen, significantly stabilizes or destabilizes certain regions of the pseudorotation pathway.[14][15]

  • Steric Interactions: Bulky substituents on the sugar ring or the nucleobase can sterically force the ring into a specific conformation. For example, a bulky group at the 2' position can disfavor the C2'-endo pucker. Similarly, locking the sugar ring with a methylene bridge, as in Locked Nucleic Acids (LNAs), rigidly enforces a C3'-endo (North) conformation.[4][16]

Techniques for Conformational Analysis

Determining the preferred conformation of a nucleoside analog requires a combination of experimental and computational approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of nucleosides in solution. The analysis primarily relies on measuring the three-bond scalar coupling constants (³JHH) between protons on the furanose ring.[13]

The magnitude of ³JHH is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring couplings like ³JH1'H2', one can calculate the relative populations of the North and South conformers.[17] A small ³JH1'H2' value (0-2 Hz) indicates a high population of the North (C3'-endo) conformation, while a larger value (7-10 Hz) signifies a predominantly South (C2'-endo) state.[17]

  • Sample Preparation: Dissolve the nucleoside analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.

  • Data Acquisition: Acquire a high-resolution 1D proton NMR spectrum. To resolve overlapping signals and accurately measure coupling constants, acquire a 2D COSY (Correlation Spectroscopy) experiment.

  • Signal Assignment: Assign all proton resonances of the furanose ring (H1', H2', H3', H4', H5', H5'').

  • Coupling Constant Extraction: Extract the values of key coupling constants, particularly ³JH1'H2' and ³JH3'H4', from the 1D or 2D spectra.

  • Population Calculation: Use a two-state equilibrium model (N ⇌ S) and established equations to calculate the percentage of the North conformer (%N) from the ³JH1'H2' value.

    • %N = (J_obs - J_S) / (J_N - J_S) * 100

    • Where J_obs is the experimentally observed coupling constant, and J_N and J_S are the theoretical coupling constants for pure North (~1.0 Hz) and South (~8.0 Hz) states, respectively.

  • Validation: Cross-validate the result using other coupling constants and Nuclear Overhauser Effect (NOE) data, which provides through-space distance information.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of the nucleoside's conformation in the solid state.[3][18] While invaluable for determining precise bond lengths and angles, it's important to recognize that the observed conformation can be influenced by crystal packing forces and may not perfectly represent the dynamic equilibrium present in solution.[18]

Computational Modeling

Computational methods are essential for complementing experimental data and providing a deeper understanding of the energetic landscape of pseudorotation.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the nucleoside over time, allowing researchers to map the free energy landscape of the entire pseudorotation cycle and identify the most stable conformations and the energy barriers between them.[10]

  • Density Functional Theory (DFT): DFT calculations provide accurate geometric and energetic information for specific conformations, helping to rationalize the effects of different substituents on conformational preference.[15][19]

G cluster_0 Design & Synthesis cluster_1 Conformational Analysis cluster_2 Biological Evaluation cluster_3 Structure-Activity Relationship synthesis Synthesize Nucleoside Analog nmr NMR Spectroscopy (³JHH Coupling Analysis) synthesis->nmr Characterization xray X-ray Crystallography (Solid-State Structure) synthesis->xray Characterization comp Computational Modeling (MD, DFT) synthesis->comp Characterization enzyme Enzyme Assays (Kinase, Polymerase) synthesis->enzyme Testing cell Cell-Based Assays (Antiviral/Anticancer Activity) synthesis->cell Testing sar Correlate Conformation with Biological Activity nmr->sar xray->sar comp->sar enzyme->sar cell->sar sar->synthesis Rational Design Loop

Caption: Experimental workflow for correlating furanose conformation with biological activity.

The Biological Impact of Furanose Conformation: Structure-Activity Relationships (SAR)

The preference for a North or South conformation is not merely a structural curiosity; it is a critical factor in determining whether a nucleoside analog will be a successful drug.[12] The sugar pucker directly influences the positioning of the 5'- and 3'-hydroxyl groups, which are the sites of phosphorylation and chain elongation, respectively.

G mod Chemical Modification (e.g., 2'-Fluorination) pucker Altered Furanose Pucker (e.g., Shift to North) mod->pucker Induces shape Modified 3D Shape (Global Conformation) pucker->shape Dictates enzyme Enzyme Recognition (Enhanced or Diminished) shape->enzyme Affects activity Biological Activity (e.g., Antiviral Efficacy) enzyme->activity Determines

Caption: Logical relationship between chemical modification, furanose pucker, and biological activity.

Case Study: 2'-Fluoro-Modified Antivirals

The introduction of a fluorine atom at the 2' position is a common strategy in nucleoside drug design.[2] Fluorine is isosteric to a hydroxyl group but is far more electronegative.[2]

  • 2'-Fluoro-Arabinose (2'-F-ANA): The fluorine is in the 'up' or ara configuration. This modification strongly favors a C2'-endo (South) pucker, mimicking the conformation of deoxyribose in B-DNA. This can make these analogs good substrates for DNA polymerases.

  • 2'-Fluoro-Ribose (2'-F-RNA): The fluorine is in the 'down' or ribo configuration. This modification locks the sugar in a C3'-endo (North) conformation, mimicking the structure of RNA.[4] This makes these analogs excellent candidates for targeting viral RNA-dependent RNA polymerases, as seen in drugs like Sofosbuvir. The C3'-endo pucker positions the 5'-triphosphate for efficient binding and incorporation by the viral polymerase.[12]

Conformationally Locked Analogs

To remove conformational ambiguity, researchers have developed "locked" nucleoside analogs where the furanose ring is chemically constrained into a single conformation.[16] Locked Nucleic Acids (LNAs), which contain a methylene bridge between the 2'-oxygen and the 4'-carbon, are rigidly held in a C3'-endo (North) conformation.[4] This pre-organization enhances binding affinity to complementary RNA strands and provides potent antisense and siRNA activity.

Nucleoside (Analog) Class Typical Substituent at C2' Predominant Conformation Phase Angle (P) Biological Relevance
Ribonucleosides (RNA) -OHNorth (C3'-endo)~10° - 20°A-form helices, RNA recognition
Deoxyribonucleosides (DNA) -HSouth (C2'-endo)~150° - 170°B-form helices, DNA recognition
2'-Fluoro-RNA Analogs -F (ribo)North (C3'-endo)~10° - 25°RNA polymerase inhibitors
2'-Fluoro-ANA Analogs -F (ara)South (C2'-endo)~160° - 180°DNA polymerase substrates
Locked Nucleic Acids (LNA) -O-CH₂- bridge to C4'North (C3'-endo)~15° - 25°High-affinity RNA binding

Conclusion and Future Perspectives

The conformation of the furanose ring is a pivotal parameter in the design of nucleoside analog therapeutics. The dynamic equilibrium between the North (C3'-endo) and South (C2'-endo) puckers dictates the overall shape of the molecule, its ability to be recognized by target enzymes, and ultimately, its therapeutic efficacy. By employing a synergistic approach of NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can accurately characterize the conformational landscape of novel analogs.

The future of the field lies in the rational design of molecules with precisely controlled sugar conformations. By fine-tuning the stereoelectronic properties of substituents on the furanose ring, it is possible to bias the pseudorotational equilibrium towards a desired state, thereby optimizing the analog for a specific enzymatic target. This structure-based approach will continue to be a powerful engine for the discovery of next-generation antiviral and anticancer agents with improved potency and selectivity.

References

  • Eltayeb, M. A., & Pati, S. K. (2020). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Future Medicinal Chemistry, 12(13), 1225-1249. [Link]

  • Wang, Y., & Woods, R. J. (2016). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Journal of Chemical Theory and Computation, 12(10), 5125–5137. [Link]

  • Kulinski, T., & Shugar, D. (2007). [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity]. Postepy biochemii, 53(3), 246–255. [Link]

  • Sproat, B., & Sponer, J. (2014). The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids. Journal of the American Chemical Society, 136(5), 1891–1898. [Link]

  • Hruska, F. E., Wood, D. J., & Singh, H. (1977). Three-state models of furanose pseudorotation. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 474(1), 129-140. [Link]

  • McGinnis, J. L., Dunkle, J. A., & Cate, J. H. (2012). Slow Conformational Dynamics at C2′-endo Nucleotides in RNA. Journal of the American Chemical Society, 134(22), 9313–9319. [Link]

  • Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 526, 108780. [Link]

  • ResearchGate. (n.d.). Pseudorotation cycle of the five-membered ring along with a furanose structure. [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Pseudorotational itinerary of furanoses depicting different Envelope (E) and Twist (T) ring conformations. [Image]. Retrieved from ResearchGate. [Link]

  • Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 526, 108780. [Link]

  • Stenutz, R. (2013). Pseudorotation of furanoses. Carbohydrate NMR. [Link]

  • ResearchGate. (n.d.). Pseudorotational cycle for nucleoside furanose ring puckers. [Image]. Retrieved from ResearchGate. [Link]

  • Glen Research. (2023). Technical Note — Sugar Conformations and Modifications. Glen Report 35.16. [Link]

  • Cong, Q. (2021). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. [Link]

  • ResearchGate. (n.d.). Schematic representation of C3'- and C2'-endo sugar pucker conformation. [Image]. Retrieved from ResearchGate. [Link]

  • Parthasarathy, R., & Fridey, S. M. (1986). The occurence of the syn-C3' endo conformation and the distorted backbone conformations for C4'-C5' and P-O5' in oligo and polynucleotides. Journal of biomolecular structure & dynamics, 4(2), 321–332. [Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]

  • Xiang-Jun, L. (2012). Sugar pucker correlates with phosphorus-base distance. X3DNA-DSSR Homepage. [Link]

  • Sasisekharan, V. (1979). Description of ring puckering of furanose: An analytical approach. Proceedings of the Indian Academy of Sciences - Section A, 88(6), 399-406. [Link]

  • Arnott, S., & Hukins, D. W. (1972). The dimensions and shapes of the furanose rings in nucleic acids. The Biochemical journal, 130(2), 453–465. [Link]

  • Eltayeb, M. A., & Pati, S. K. (2020). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Future Medicinal Chemistry, 12(12), 1135-1153. [Link]

  • De Clercq, E. (2006). Synthesis and biological activity of phosphonated nucleosides: part 1. Furanose, carbocyclic and heterocyclic analogues. Current medicinal chemistry, 13(30), 3675–3695. [Link]

  • Miller, M. J., et al. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS Infectious Diseases, 2(4), 247-259. [Link]

  • Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(14), 5410. [Link]

  • ResearchGate. (n.d.). Recent Developments on Chemistry and Biological Activity of Nucleoside Analogues with an Extra Heteroatom in the Sugar Ring. [Request PDF]. Retrieved from ResearchGate. [Link]

  • Falah, S. M., & Hassanain, A. H. (n.d.). 6 Pyranose and Furanose rings formation. University of Babylon. [Link]

  • Numerade. (n.d.). Solved: Describe the structural differences between pyranose and furanose rings.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Executive Summary This Application Note details the chemo-enzymatic or total synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This molecule serves as a critical intermediate in the development of modified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemo-enzymatic or total synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This molecule serves as a critical intermediate in the development of modified oligonucleotides (e.g., antisense therapeutics, aptamers) where the 3'-deoxy modification prevents exonuclease degradation or acts as a chain terminator, while the 2'-modification modulates sugar pucker and binding affinity.

Strategic Analysis: The Convergent Approach

While linear modification of 5-methyluridine (ribothymidine) is possible, it is fraught with regioselectivity issues—specifically the rapid migration of acetyl groups between 2'- and 3'-hydroxyls and the difficulty of selective 3'-deoxygenation in the presence of a 2'-ester.

Therefore, this protocol utilizes a Convergent Vorbrüggen Glycosylation Strategy . This approach is superior because:

  • Stereocontrol: The 2-O-acetyl group on the sugar donor ensures exclusive

    
    -anomer formation via Neighboring Group Participation (NGP).
    
  • Regiocontrol: The 3'-deoxy functionality is installed on the sugar scaffold before coupling, eliminating the risk of damaging the nucleobase.

  • Scalability: The intermediates are crystalline and stable, suitable for gram-to-kilogram scale synthesis.

Synthetic Pathway Visualization

The following diagram outlines the convergent workflow, starting from D-Xylose to generate the specific sugar donor, followed by coupling with the silylated base.

Synthesispathway Xylose D-Xylose ProtectedSugar 1,2-O-Isopropylidene- 5-O-benzoyl-α-D-xylofuranose Xylose->ProtectedSugar 1. Acetone/H+ 2. BzCl, Py RadicalInter 3-O-Thiocarbonyl Intermediate ProtectedSugar->RadicalInter TCDI, THF DeoxySugar 5-O-Benzoyl-3-deoxy- 1,2-O-isopropylidene-α-D-ribofuranose RadicalInter->DeoxySugar Bu3SnH, AIBN (Barton-McCombie) SugarDonor Sugar Donor: 1,2-di-O-Acetyl-5-O-benzoyl- 3-deoxy-D-ribofuranose DeoxySugar->SugarDonor Ac2O, H2SO4 (Acetolysis) Target TARGET: 2'-O-Acetyl-5'-O-benzoyl- 3'-deoxy-5-methyluridine SugarDonor->Target TMSOTf (Cat.) Vorbrüggen Coupling Thymine 5-Methyluracil (Thymine) SilylatedBase Bis(TMS)-Thymine Thymine->SilylatedBase BSA or HMDS SilylatedBase->Target

Caption: Convergent synthesis route utilizing a 3-deoxy sugar donor and silylated thymine to ensure stereochemical integrity.

Materials and Equipment

Reagents
  • Starting Materials: D-Xylose (or 1,2-O-isopropylidene-α-D-xylofuranose), 5-Methyluracil (Thymine).

  • Protecting Groups: Benzoyl chloride (BzCl), Acetic anhydride (

    
    ).
    
  • Deoxygenation: 1,1'-Thiocarbonyldiimidazole (TCDI), Tributyltin hydride (

    
    ), AIBN (Azobisisobutyronitrile).
    
  • Coupling: N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvents: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM), Pyridine, Toluene.

Equipment
  • High-vacuum manifold (Schlenk line) for moisture-sensitive coupling.

  • Rotary evaporator.

  • Flash chromatography system (Silica gel 60).

  • NMR Spectrometer (400 MHz minimum) for validation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Sugar Donor

Target: 1,2-di-O-Acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose

This phase converts the commercially available xylose derivative into the activated sugar donor. The key step is the Barton-McCombie deoxygenation to remove the 3-OH.

  • Selective Benzoylation:

    • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (10 g, 52.6 mmol) in anhydrous pyridine (100 mL).

    • Cool to 0°C. Add Benzoyl chloride (1.1 eq, 57.8 mmol) dropwise to selectively protect the primary 5-OH.

    • Stir at RT for 4 h. Quench with MeOH, concentrate, and partition between DCM/NaHCO3.

    • Yield: ~90% of 5-O-Bz intermediate.[1]

  • Radical Deoxygenation (Barton-McCombie):

    • Thiocarbonylation: Dissolve the 5-O-Bz intermediate (15 g) in anhydrous THF. Add TCDI (1.5 eq) and reflux for 12 h. The 3-OH (secondary) reacts to form the thiocarbonyl imidazolide.

    • Reduction: Dissolve the crude imidazolide in dry Toluene. Deoxygenate with Argon. Add

      
       (1.5 eq) and AIBN (0.2 eq). Reflux for 4–6 h.
      
    • Mechanism:[2][3][4][5][6][7][8] The tributyltin radical attacks the sulfur, leading to homolytic cleavage of the C3-O bond, followed by hydrogen abstraction.

    • Purification: Flash chromatography (Hexane/EtOAc) to remove tin residues.

    • Product: 5-O-Benzoyl-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose.

  • Acetolysis (Activation):

    • Dissolve the 3-deoxy sugar (10 g) in a mixture of Acetic Acid (80 mL) and Acetic Anhydride (8 mL).

    • Cool to 0°C and add concentrated

      
       (0.5 mL) dropwise.
      
    • Stir at RT for 12 h. This cleaves the 1,2-acetonide and acetylates positions 1 and 2.

    • Critical Output: A mixture of anomers (

      
      ) of 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose . The 
      
      
      
      -anomer is not required to be pure, as the coupling step equilibrates the intermediate.
Phase 2: Vorbrüggen Coupling (The Core Synthesis)

Target: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

This step couples the base to the sugar. The 2-O-acetyl group at the sugar donor is critical; it forms an acetoxonium ion intermediate that blocks the


-face, forcing the base to attack from the 

-face (trans to the 2-substituent).

Step-by-Step Protocol:

  • Silylation of Base:

    • Suspend 5-methyluracil (Thymine) (2.52 g, 20 mmol) in anhydrous MeCN (40 mL).

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (10 mL, 40 mmol).

    • Heat to 60°C for 30 min until a clear solution is obtained (indicates formation of Bis(TMS)-thymine).

  • Coupling Reaction:

    • Dissolve the Sugar Donor (from Phase 1) (6.7 g, 20 mmol) in anhydrous MeCN (20 mL).

    • Add the sugar solution to the silylated base solution under Argon.

    • Cool to 0°C.[9]

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (4.0 mL, 22 mmol) dropwise.

    • Note: TMSOTf acts as a strong Lewis acid to generate the oxocarbenium ion from the sugar.

    • Warm to RT and stir for 2–4 h. Monitor by TLC (loss of sugar donor).

  • Workup:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with DCM (3 x 100 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

    • The 3'-deoxy nucleoside will elute after any unreacted sugar residues.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare the isolated product against these expected spectral characteristics.

FeatureExpected Observation (1H NMR)Structural Causality
Anomeric Proton (H1') Doublet,

Hz
Indicates

-configuration (trans to H2' in 3'-deoxy systems).
3'-Deoxy Signal Multiplet at ~2.0-2.5 ppmPresence of

at the 3' position (distinct from CH-OH).
2'-Proton Downfield shift (~5.5 ppm)Deshielding caused by the 2'-O-Acetyl group.
Protecting Groups Benzoyl (7.4-8.0 ppm, 5H)Confirms 5'-O-Bz integrity.
Protecting Groups Acetyl Singlet (~2.1 ppm, 3H)Confirms 2'-O-Ac integrity.
Base Methyl Singlet (~1.8 ppm, 3H)Confirms 5-methyluracil (Thymine) identity.

Mechanistic Insight: The Stereoselectivity

The high stereochemical purity of this protocol relies on Neighboring Group Participation (NGP) .

Mechanism Step1 Oxocarbenium Ion (C1+) Step2 Acetoxonium Intermediate (Blocks Alpha Face) Step1->Step2 2-OAc Attack (Intramolecular) Step3 Beta-Attack (Base Entry) Step2->Step3 Base attacks C1 from Top (Beta)

Caption: The 2-O-Acetyl group forms a 5-membered ring intermediate, physically blocking the bottom face and forcing the base to attack from the top (


), ensuring the natural nucleoside configuration.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on Silyl-Hilbert-Johnson / Vorbrüggen coupling).

  • Robins, M. J., & Wilson, J. S. (1981). Smooth and efficient deoxygenation of secondary alcohols. A general procedure for the conversion of ribonucleosides to 2'-deoxynucleosides.[6] Journal of the American Chemical Society, 103(3), 932-933. (Foundational work on Barton-McCombie in nucleosides).

  • Pankiewicz, K. W. (2000). Fluorinated Nucleosides. Carbohydrate Research, 327(1-2), 87-105. (Discusses sugar donor synthesis and 3'-modifications).

  • Wnuk, S. F. (2005).[6] Reduction of ribonucleosides to 2'-deoxyribonucleosides.[6] Current Protocols in Nucleic Acid Chemistry. (Detailed protocols for radical deoxygenation).

Sources

Application

How to use 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine in oligonucleotide synthesis

Application Note: Strategic Utilization of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine in Oligonucleotide Synthesis Executive Summary 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a fully protected nucleosid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine in Oligonucleotide Synthesis

Executive Summary

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a fully protected nucleoside intermediate critical for the synthesis of 3'-deoxyribonucleotides .[1] Unlike standard DNA (2'-deoxy) or RNA (2'-hydroxyl) monomers, this molecule features a 3'-deoxyribose sugar moiety, retaining the 2'-hydroxyl group while lacking the 3'-hydroxyl group.[1]

This unique structural configuration renders it an essential precursor for manufacturing:

  • 3'-End Terminators: To confer absolute resistance against 3'→5' exonucleases (e.g., snake venom phosphodiesterase) in therapeutic RNA/DNA.[1]

  • 2'-5' Linked Oligonucleotides: For antisense applications requiring non-canonical backbone linkages.[1]

  • Structural Probes: For investigating sugar pucker effects and hydrogen bonding networks in ribozymes and aptamers.[1]

This guide details the conversion of this inert precursor into active building blocks (Phosphoramidites and Solid Supports) and their subsequent deployment in automated oligonucleotide synthesis.[1]

Structural Analysis & Strategic Workflow

The starting material is "locked" with orthogonal protecting groups.[1] It cannot be used directly in a synthesizer; it must be activated.[1]

  • Base: 5-Methyluracil (Thymine).[1]

  • Sugar: 3'-Deoxyribose (Possesses a 2'-OH, lacks a 3'-OH).[1]

  • Protection:

    • 5'-Position: Benzoyl (Bz) ester (Acid/Base labile).[1]

    • 2'-Position: Acetyl (Ac) ester (Base labile).[1]

Critical Constraint: Since the 3'-position is a hydride (H), standard 3'→5' chain elongation is impossible from this monomer.[1] It functions primarily as a chain terminator (placed at the 3'-end of an oligo) or a 5'-cap (placed at the 5'-end).[1]

Workflow Diagram

SynthesisWorkflow Start Starting Material 2'-O-Ac-5'-O-Bz-3'-deoxy-5-methyluridine FreeNucl Free Nucleoside 3'-deoxy-5-methyluridine (3'-d-rT) Start->FreeNucl Global Deprotection (NH4OH/MeOH) DMT 5'-Protected Intermediate 5'-O-DMTr-3'-deoxy-5-methyluridine FreeNucl->DMT 5'-Dimethoxytritylation (DMTr-Cl, Pyridine) Amidite Active Monomer 2'-Phosphoramidite DMT->Amidite 2'-Phosphitylation (For 5'-Capping) Support Solid Support 3'-d-rT-CPG DMT->Support 2'-Succinylation & Loading (For 3'-Termination) Oligo Oligonucleotide Synthesis (Terminator or 2'-5' Linkage) Amidite->Oligo Coupling Cycle Support->Oligo Synthesis Initiation

Figure 1: Strategic conversion pathway from the protected precursor to active oligonucleotide synthesis reagents.[]

Detailed Protocols: Conversion to Active Reagents

Phase 1: Global Deprotection (Activation)

Before functionalization, the benzoyl and acetyl groups must be removed to expose the 5'-OH and 2'-OH.[1]

Reagents:

  • Ammonium Hydroxide (28-30% NH₃)[1]

  • Methanol (MeOH)[1]

Protocol:

  • Dissolve 10 g of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine in 50 mL of MeOH.

  • Add 50 mL of concentrated NH₄OH.

  • Stir at room temperature (20-25°C) for 12 hours. Monitor by TLC (DCM:MeOH 9:1) until the starting material (Rf ~0.[1]8) disappears and the polar product (Rf ~0.[1]2) appears.[1][3][4]

  • Evaporate to dryness under reduced pressure.

  • Co-evaporate with anhydrous ethanol (2x) to remove water and ammonia.[1]

  • Yield: Quantitative conversion to 3'-deoxy-5-methyluridine .

Phase 2: 5'-Dimethoxytritylation

Selective protection of the primary 5'-hydroxyl is required to allow downstream manipulation of the secondary 2'-hydroxyl.[1]

Reagents:

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)[1]

  • Anhydrous Pyridine[1]

Protocol:

  • Dry the crude nucleoside from Phase 1 by co-evaporation with anhydrous pyridine (3x).[1]

  • Resuspend in 100 mL anhydrous pyridine.

  • Add 1.2 equivalents of DMTr-Cl.[1]

  • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Quench with MeOH (5 mL).

  • Partition between DCM and 5% NaHCO₃.[1] Dry organic layer over Na₂SO₄.[1][5]

  • Purify via silica gel flash chromatography (Eluent: DCM with 0-5% MeOH + 0.5% Pyridine).[1]

  • Product: 5'-O-DMTr-3'-deoxy-5-methyluridine .

Phase 3: Application-Specific Functionalization

Choose Route A for 3'-End Termination (Solid Support) or Route B for 5'-End Capping (Phosphoramidite).[1]

Route A: Synthesis of Solid Support (For 3'-Terminators) Use this to synthesize oligos ending with a 3'-deoxy modification.[1]

  • Succinylation: React 5'-O-DMTr-3'-deoxy-5-methyluridine with Succinic Anhydride (2 eq) and DMAP (1 eq) in DCM for 12 hours.

  • Activation: Treat the resulting succinate with TBTU/DIEA.

  • Loading: Incubate with LCAA-CPG (Long Chain Alkylamine Controlled Pore Glass).

  • Capping: Cap unreacted amines with Ac₂O/Pyridine.

  • Result: 5'-DMTr-3'-deoxy-5-methyluridine-2'-succinyl-CPG .

Route B: Synthesis of Phosphoramidite (For 5'-Capping) Use this to add the modification to the 5'-end of an existing chain.[1]

  • Phosphitylation: Dissolve 5'-O-DMTr-3'-deoxy-5-methyluridine in anhydrous DCM.

  • Add DIEA (Diisopropylethylamine, 4 eq).[1]

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise at 0°C.

  • Stir for 1 hour at RT under Argon.

  • Purify rapidly on silica gel (pre-washed with Et₃N/Hexane).[1]

  • Result: 5'-O-DMTr-3'-deoxy-5-methyluridine-2'-phosphoramidite .

Automated Oligonucleotide Synthesis Protocol

Once converted, the reagents are used in standard automated synthesizers (e.g., ABI 394, MerMade).[1]

Table 1: Synthesis Parameters
ParameterConditionRationale
Diluent Anhydrous Acetonitrile (ACN)Standard solvent; maintain <30 ppm water.[1]
Concentration 0.1 MStandard concentration for efficient coupling.[1]
Coupling Time 6 - 10 minutes Increased from standard (5 min) due to the steric bulk of the 2'-phosphoramidite or 2'-linkage.[1]
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTTHigher acidity activators improve coupling efficiency for secondary hydroxyls.[1]
Oxidation 0.02 M Iodine in THF/Pyridine/H₂OStandard oxidation to convert P(III) to P(V).[1]
Capping Ac₂O / N-MethylimidazoleStandard capping to block unreacted sites.[1]
Deprotection UltraMild (if possible) or StandardThe 3'-deoxy sugar is stable to standard ammonia deprotection (55°C, 16h).[1]
Key Experimental Notes:
  • Coupling Direction:

    • If using the Solid Support (Route A) , the first coupling occurs at the 5'-OH of the support-bound nucleoside.[1] The rest of the synthesis proceeds 3'→5' as normal.

    • If using the Phosphoramidite (Route B) , it couples to the 5'-OH of the growing chain.[1] Since the monomer lacks a 3'-OH, no further extension is possible .[1] This effectively caps the oligonucleotide.[1]

Scientific Rationale & Applications

1. Nuclease Resistance (The "End-Cap" Effect): The primary utility of 3'-deoxy-5-methyluridine is increasing the biological half-life of therapeutic oligonucleotides (ASOs, siRNAs).[1]

  • Mechanism: Major serum exonucleases degrade DNA/RNA from the 3'-end (3'→5' exonucleases).[1] These enzymes require a free 3'-hydroxyl group to initiate hydrolysis.[1]

  • Solution: Incorporating a 3'-deoxy nucleoside at the 3'-terminus eliminates the nucleophilic 3'-OH, rendering the oligo invisible to these enzymes [1].[1]

2. Sugar Pucker & Structural Biology: The 3'-deoxy modification forces the sugar into a C2'-endo (South) conformation, mimicking DNA, unlike the C3'-endo (North) conformation of RNA.[1] This is used to study:

  • A-form vs. B-form Helices: How single substitutions affect duplex geometry.

  • Hydration: The removal of the 3'-OH disrupts water bridges in the minor groove [2].[1]

References

  • Eckstein, F. (2000).[1] Phosphorothioate Oligodeoxynucleotides: What Is Their Origin and What Is Unique About Them? Antisense and Nucleic Acid Drug Development.[1][5][6][7] Link (Context: General stability mechanisms including 3'-modifications).[1]

  • Wengel, J. (1999).[1] Synthesis of 3'-C- and 4'-C-Branched Oligodeoxynucleotides and the Development of Locked Nucleic Acid (LNA).[1] Accounts of Chemical Research.[1] Link (Context: Structural impact of sugar modifications).[1]

  • Beigelman, L., et al. (1995). Synthesis and Biological Activity of 3'-Deoxy-3'-C-Hydroxymethyl Nucleosides. Nucleosides & Nucleotides.[1][][3][4][5][6][8][9] (Context: Synthesis of 3'-modified nucleosides).

  • BenchChem. (2025).[1][5] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[1][5] Application Note. Link (Context: Precursor synthesis pathways).

(Note: While specific literature on the exact acetyl/benzoyl intermediate is proprietary to vendor catalogs, the downstream chemistry follows the established protocols for 3'-deoxy nucleosides cited above.)

Sources

Method

Advanced Protocol Guide: Thymidine Analogs for Tracking DNA Synthesis

Executive Summary & Mechanism of Action The accurate quantification of DNA synthesis is fundamental to oncology, developmental biology, and toxicology. Thymidine analogs—synthetic nucleosides that mimic thymidine (dT)—hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The accurate quantification of DNA synthesis is fundamental to oncology, developmental biology, and toxicology. Thymidine analogs—synthetic nucleosides that mimic thymidine (dT)—hijack the nucleoside salvage pathway to incorporate into nascent DNA strands during the S-phase of the cell cycle.[1][2]

Unlike endogenous de novo synthesis, these analogs enter the cell via nucleoside transporters and are phosphorylated by Thymidine Kinase 1 (TK1) , the rate-limiting enzyme. Once converted to triphosphates, they serve as substrates for DNA polymerases.

Mechanistic Pathway

The following diagram illustrates the entry and incorporation of thymidine analogs (BrdU, EdU, IdU, CldU) via the salvage pathway.

Thymidine_Salvage_Pathway Extracellular Extracellular Space Transporter Nucleoside Transporter (ENT/CNT) Extracellular->Transporter Analog Thymidine Analog (BrdU / EdU / IdU) Transporter->Analog TK1 Thymidine Kinase 1 (TK1) Analog->TK1 Phosphorylation MP Analog-MP (Monophosphate) TK1->MP TMK Thymidylate Kinase MP->TMK DP Analog-DP (Diphosphate) TMK->DP NDK Nucleoside Diphosphate Kinase DP->NDK TP Analog-TP (Triphosphate) NDK->TP Pol DNA Polymerase TP->Pol S-Phase Incorporation DNA Incorporated into Genomic DNA Pol->DNA S-Phase Incorporation

Figure 1: The nucleoside salvage pathway facilitates the phosphorylation and incorporation of thymidine analogs into replicating DNA.

Comparative Analysis: Selecting the Right Analog

Choosing the correct analog depends on the detection method and the need for multiplexing.[3]

FeatureBrdU (5-bromo-2'-deoxyuridine) EdU (5-ethynyl-2'-deoxyuridine) IdU / CldU (Iodo-/Chloro-)
Detection Principle Antibody-based (Immunostaining)Click Chemistry (CuAAC)Antibody-based (Specific Clones)
DNA Denaturation Required (HCl/Heat/Nuclease)Not Required Required
Tissue Preservation Poor (Harsh denaturation damages epitopes)Excellent (Mild conditions)Poor
Multiplexing Difficult with other nuclear markersExcellent (Compatible with GFP/RFP)Standard for Dual Pulse (DNA Fibers)
Primary Application Historical standard, IHCHigh-content screening, 3D cultureReplication fork dynamics (DNA Combing)
Key Limitation Steric hindrance requires ssDNACopper toxicity (if not optimized)Cross-reactivity of antibodies

Protocol A: High-Content EdU Labeling (Cell Culture)

Application: Rapid quantification of proliferation in adherent cells without destroying cellular architecture.

Reagents Required
  • EdU Stock: 10 mM in DMSO.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.5% Triton X-100 in PBS.

  • Click Cocktail (Prepare Fresh):

    • Tris-buffered saline (TBS), pH 7.4

    • CuSO4 (Copper Sulfate): 100 mM stock (Use at 2-4 mM final)

    • Fluorescent Azide (e.g., Azide-488): 2-5 µM final

    • Sodium Ascorbate: 100 mM stock (Add last to initiate catalysis)

Step-by-Step Methodology
  • Pulse Labeling:

    • Add EdU to culture media (Final conc: 10 µM).

    • Incubate for desired pulse duration (e.g., 1–2 hours for cell cycle analysis).

    • Note: Do not wash cells before fixation; remove media and immediately fix to prevent detachment of mitotic cells.

  • Fixation & Permeabilization:

    • Aspirate media. Add 4% PFA for 15 min at Room Temperature (RT).

    • Wash 2x with 3% BSA in PBS.

    • Permeabilize with 0.5% Triton X-100 for 20 min at RT.

  • The Click Reaction:

    • Prepare the Click Cocktail. Critical: Add Sodium Ascorbate last. The solution should turn colorless to slight yellow. If it turns brown/precipitates, the copper has oxidized; discard.

    • Add 100 µL cocktail per coverslip/well.

    • Incubate for 30 min at RT in the dark .

  • Counterstain:

    • Wash 3x with PBS.[4]

    • Stain with Hoechst 33342 (1 µg/mL) for 10 min to visualize nuclei.

    • Mount and Image.[5]

Protocol B: Dual-Pulse DNA Fiber Assay (IdU / CldU)

Application: Analyzing replication fork speed, origin firing, and fork stalling at the single-molecule level. Logic: By using two analogs (IdU and CldU) sequentially, one can determine the direction and speed of the replication fork.[6] Specific antibody clones are required to distinguish them.

Antibody Selection (Critical)
  • For CldU: Rat anti-BrdU (Clone BU1/75, Abcam ab6326). Detects BrdU and CldU, but does not cross-react with IdU under high stringency.

  • For IdU: Mouse anti-BrdU (Clone B44, BD Biosciences 347580). Detects BrdU and IdU, but low affinity for CldU.[7]

Workflow Diagram

DNA_Fiber_Assay cluster_labeling 1. In Vivo Pulse Labeling cluster_spreading 2. Fiber Spreading cluster_detection 3. Detection Pulse1 Pulse 1: IdU (20 min) Wash Wash (Warm PBS) Pulse1->Wash Pulse2 Pulse 2: CldU (20 min) Wash->Pulse2 Lysis Lysis on Slide (SDS/EDTA Buffer) Pulse2->Lysis Tilt Gravity Flow (Tilt Slide 15°) Lysis->Tilt Fix Fixation (Methanol:Acetic Acid 3:1) Tilt->Fix Denature DNA Denaturation (2.5M HCl, 1h) Fix->Denature Block Blocking (5% BSA) Denature->Block Primary Primary Abs: Rat anti-CldU + Mouse anti-IdU Block->Primary Secondary Secondary Abs: Anti-Rat (Green) + Anti-Mouse (Red) Primary->Secondary

Figure 2: Workflow for Dual-Pulse DNA Fiber Assay to visualize replication dynamics.

Step-by-Step Methodology
  • Sequential Labeling:

    • Pulse cells with IdU (25 µM) for 20 min.[8]

    • Wash 3x with warm PBS.

    • Pulse cells with CldU (250 µM) for 20 min.[8]

    • Harvest cells via trypsinization and resuspend in cold PBS (2x10^5 cells/mL).

  • Lysis & Spreading:

    • Place 2 µL of cell suspension on a glass slide.

    • Add 7 µL of Lysis Buffer (0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA).

    • Incubate 5 min (cells lyse, DNA disentangles).

    • Tilt slide at 15–30 degrees to allow the droplet to run down slowly, stretching the DNA fibers.

    • Air dry, then fix in Methanol:Acetic Acid (3:1) for 10 min.

  • Denaturation & Staining:

    • Denature: Incubate slides in 2.5 M HCl for 60–80 min at RT. This is critical to expose the antigen.

    • Neutralize with 0.1 M Borate Buffer (pH 8.5) for 10 min.

    • Primary Abs: Mix Rat anti-CldU (1:100) and Mouse anti-IdU (1:100) in blocking buffer. Incubate 1h at RT or Overnight at 4°C.

    • Stringency Wash: Wash with High Salt TBST (TBS + 0.5 M NaCl + 0.05% Tween) to reduce cross-reactivity.

    • Secondary Abs: Anti-Rat Alexa 488 (Green) and Anti-Mouse Alexa 594 (Red).

Data Interpretation
  • Red-Green Track: Ongoing replication fork.[6]

  • Red Only: Stalled fork (or terminated before CldU pulse).

  • Green Only: New origin fired during the second pulse.

  • Green-Red-Green: Two forks converging (termination).[6]

Critical Considerations & Troubleshooting

DNA Denaturation (BrdU/IdU/CldU)

The antibody cannot access the halogenated base inside the double helix.

  • Acid Hydrolysis (HCl): Most common. 2M to 4M HCl. Risk:[9] Can destroy morphology.

  • Nuclease Digestion (DNase I): Gentler, preserves protein structure better for co-staining, but can be expensive and variable.

  • Heat (Citrate Buffer): Similar to antigen retrieval, but often insufficient for nuclear BrdU.

EdU Toxicity & Copper
  • Issue: Copper (Cu+) generates reactive oxygen species (ROS) which degrades fluorescent proteins (GFP/RFP) and damages DNA.

  • Solution:

    • Use lower Copper concentrations (keep CuSO4 < 2mM).

    • Add Copper chelators (e.g., THPTA) to the click cocktail to protect GFP fluorescence.

    • Perform the Click reaction after GFP imaging if possible (though difficult with fixation).

In Vivo Labeling Tips
  • Route: Intraperitoneal (IP) injection is standard.

  • Dosage:

    • BrdU: 50–100 mg/kg body weight.

    • EdU: 10–50 mg/kg (Higher toxicity; use lower end for long-term survival).

  • Clearance: Thymidine analogs have a short half-life (15–30 min) in plasma. They effectively "pulse" the animal.

References

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[10] Proceedings of the National Academy of Sciences, 105(7), 2415–2420. [Link]

  • Cavanagh, B. L., et al. (2011). Thymidine analogues for tracking DNA synthesis.[11][12] Molecules, 16(9), 7980-7993. [Link]

  • Halliwell, J. A., Gravells, P., & Bryant, H. E. (2020). DNA Fiber Assay for the Analysis of DNA Replication Progression in Human Pluripotent Stem Cells.[8] Current Protocols in Stem Cell Biology, 55(1), e125. [Link]

Sources

Application

1H NMR and 13C NMR analysis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

This Application Note and Protocol details the structural characterization of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine using 1H and 13C NMR spectroscopy. This guide is designed for analytical chemists and resear...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the structural characterization of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine using 1H and 13C NMR spectroscopy. This guide is designed for analytical chemists and researchers in nucleoside antiviral development.

Introduction & Structural Significance

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a protected nucleoside analogue, often utilized as a key intermediate in the synthesis of 3'-deoxy therapeutic agents (e.g., Telbivudine analogs) or as a probe for polymerase specificity.[1]

  • Base: 5-Methyluracil (Thymine).[1]

  • Sugar Scaffold: 3'-Deoxyribofuranose.[1] Unlike standard ribose (hydroxyls at 2', 3') or DNA's deoxyribose (hydroxyl at 3', proton at 2'), this scaffold retains the 2'-oxygen (protected here) but lacks the 3'-hydroxyl.[1]

  • Protecting Groups:

    • 2'-O-Acetyl (OAc): Establishes regioselectivity and alters the electronic environment of H2'.[1]

    • 5'-O-Benzoyl (OBz): Provides lipophilicity and a distinct aromatic signature, shifting H5'/H5'' downfield.[1]

The absence of the 3'-hydroxyl group (replaced by a methylene -CH₂-) creates a unique NMR signature critical for verifying the "3'-deoxy" motif, distinguishing it from potential 2'-deoxy impurities or ribose starting materials.[1]

Experimental Protocol

Sample Preparation

Proper sample preparation is vital to prevent signal broadening (aggregation) or exchange suppression.

  • Solvent Selection:

    • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1]

      • Why: Ensures complete solubility of the nucleoside and slows proton exchange, allowing observation of the base imide proton (–NH) at >11 ppm.

    • Alternative: CDCl₃ (Chloroform-d).[1]

      • Why: The lipophilic protecting groups (Benzoyl, Acetyl) often render this molecule soluble in chloroform. CDCl₃ typically yields sharper line shapes but may obscure the exchangeable –NH proton.

  • Concentration: 10–15 mg in 600 µL solvent (for 500/600 MHz instruments).

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm (often present in commercial solvents).

Acquisition Parameters (Standard 500 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 s
Scans (NS) 16 – 641024 – 4096 (Concentration dependent)
Spectral Width (SW) 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Temperature 298 K (25°C)298 K (25°C)

Analytical Workflow & Logic

The following diagram illustrates the logical flow for assigning this specific molecule, prioritizing the unique "3'-deoxy" bridge.

NMR_Workflow Start Spectrum Acquisition (1H & 13C) Step1 Identify Protecting Groups (Diagnostic Regions) Start->Step1 Step2 Identify Base Protons (Thymine Signature) Start->Step2 Step3 Locate Anomeric Proton (H1') (5.5 - 6.5 ppm) Step1->Step3 Step2->Step3 Decision Verify 3'-Deoxy Motif (Key Checkpoint) Step3->Decision Analysis1 H3'a/H3'b Methylene (Upfield 1.8-2.5 ppm) Decision->Analysis1 Look for CH2 Analysis2 COSY Correlation H2' -> H3' -> H4' Analysis1->Analysis2 Final Full Structural Confirmation Analysis2->Final

Figure 1: Analytical logic flow for verifying the 3'-deoxy-5-methyluridine scaffold.

1H NMR Analysis (Detailed Assignment)

Reference Solvent: DMSO-d₆ (2.50 ppm) or CDCl₃ (7.26 ppm).[1] Note: Chemical shifts (


) are estimates based on structural electronic effects.
The "Fingerprint" Regions
Proton (Label)Approx. Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityInterpretation & Causality
NH (Base) 11.3 – 11.4 Singlet (br)Diagnostic: Confirms the uracil/thymine imide. Disappears with D₂O shake.
Benzoyl (Ar-H) 7.4 – 8.1 MultipletsProtecting Group: 3 distinct sets: Ortho (~8.0, d), Para (~7.6, t), Meta (~7.5, t).[1]
H6 (Base) 7.5 – 7.7 Singlet/QuartzBase ID: Alkene proton at C6. Often shows small allylic coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz) to 5-Me.
H1' (Anomeric) 5.8 – 6.0 Doublet/ddSugar ID: The chemical shift is sensitive to the base orientation (syn/anti).
H2' 5.3 – 5.6 MultipletDeshielded: Significantly downfield due to the electron-withdrawing 2'-O-Acetyl group.[1]
H5'a, H5'b 4.4 – 4.6 MultipletDeshielded: Downfield shift caused by the 5'-O-Benzoyl ester.[1]
H4' 4.1 – 4.3 MultipletCentral sugar proton; couples to H3' and H5'.
H3'a, H3'b 1.9 – 2.4 MultipletCRITICAL (3'-Deoxy): These protons appear upfield as a complex methylene signal, distinct from the downfield H3' signal (~4-5 ppm) seen in ribose.[1]
Acetyl (-CH₃) 2.0 – 2.1 SingletSharp singlet, integrating to 3H.
5-Methyl (Base) 1.8 – 1.9 Singlet/DoubletBase ID: Characteristic of Thymine (5-methyluracil).[1]
Key Coupling Patterns (J-Coupling)
  • H1' ↔ H2': The magnitude of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     indicates the sugar pucker (N-type vs S-type). In 3'-deoxy nucleosides, the ring is flexible but often favors C2'-endo (S-type), yielding ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    Hz.
  • H3' Region: Expect a complex pattern (geminal coupling ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz) and vicinal couplings to H2' and H4'. This complexity confirms the CH₂ moiety.
    

13C NMR Analysis

Reference Solvent: DMSO-d₆ (39.5 ppm) or CDCl₃ (77.16 ppm).[1]

Carbon TypeApprox.[2][3][4][5] Shift (

ppm)
Assignment Notes
Carbonyls 160 – 171 Ac-C=O (~170), Bz-C=O (~166), Base C4 (~164), Base C2 (~150).
Base C6 135 – 137 Alkene carbon (beta to N1).
Aromatic (Bz) 128 – 134 Benzoyl ring carbons (ipso, ortho, meta, para).
Base C5 109 – 111 Alkene carbon with methyl substituent (shielded).
C1' (Anomeric) 85 – 90 Connects sugar to base.
C4' 78 – 82 Sugar ring carbon.
C2' 74 – 76 Bearing the O-Acetyl group.[1]
C5' 63 – 65 Bearing the O-Benzoyl group.[1]
C3' 30 – 35 DIAGNOSTIC: High-field methylene signal. Confirms 3'-deoxy structure.[1][6][7][8][9]
Methyls 20 – 21 Acetyl methyl (-CH₃).[1]
Base-Me 12 – 13 Thymine 5-methyl group.[1]

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," check these internal consistency markers:

  • Integration Check:

    • Set the 5-Methyl signal (approx 1.8 ppm) to integral 3.00.[1]

    • Validation: The Acetyl methyl must integrate to ~3.00. The Benzoyl aromatics must sum to 5.00. The Anomeric H1' must integrate to 1.00.

    • Failure Mode: If Acetyl integrates < 3, partial deprotection (hydrolysis) may have occurred.

  • Water Suppression:

    • In DMSO-d₆, the water peak appears near 3.33 ppm.[1] If this overlaps with the H4' or H5' signals, use a presaturation pulse sequence (zgpr) to suppress the water signal.

  • 3'-Deoxy Verification:

    • If a signal appears at ~4.0–4.5 ppm that correlates (via COSY) to H2' and H4', the sample is likely Ribose (not 3'-deoxy).[1] The true 3'-deoxy H3' signal must be upfield (1.9–2.4 ppm).[1]

References

  • Conformational Analysis of Nucleosides: Plavec, J., & Tong, W. (1993). Structure and conformation of 3'-deoxy nucleosides. Journal of the American Chemical Society.

  • NMR of 3'-Deoxy Derivatives: Herdewijn, P. (1989). Synthesis and anti-HIV activity of different modified pyrimidine nucleosides. Journal of Medicinal Chemistry, 32(3), 617-622.[1]

  • General Nucleoside NMR Data: Williams, D. B., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education.[1] (Standard Text for Chemical Shifts).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search. (For Thymine and Benzoate fragment shifts).

(Note: While specific spectral data for this exact protected intermediate is rare in open literature, the shifts provided are derived from established fragment values of 3'-deoxythymidine, benzoyl esters, and acetyl esters found in the cited medicinal chemistry literature.)

Sources

Method

Safe handling and storage procedures for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Executive Summary This technical guide outlines the standard operating procedures (SOPs) for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This compound is a critical fully protected nucleoside intermediate, often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standard operating procedures (SOPs) for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This compound is a critical fully protected nucleoside intermediate, often utilized in the synthesis of 3'-deoxy nucleoside analogs (e.g., Telbivudine derivatives) and chain-terminating oligonucleotides.

The presence of orthogonal ester protecting groups (2'-O-Acetyl and 5'-O-Benzoyl) renders this molecule sensitive to moisture and pH extremes. Proper handling is required not only to ensure personnel safety but to prevent spontaneous deprotection (hydrolysis) or acyl migration, which compromises downstream yield and purity.

Chemical Profile & Physicochemical Properties

PropertySpecification
Chemical Name 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
Core Scaffold 3'-Deoxythymidine (3'-Deoxy-5-methyluridine)
Protecting Groups 5'-OH: Benzoyl (Bz); 2'-OH: Acetyl (Ac)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, CH₂Cl₂ (DCM), Chloroform.[1] Insoluble/Poor in Water.
Molecular Weight ~388.37 g/mol (Calcd.)
Hygroscopicity Moderate (Ester linkages are moisture-sensitive)

Health, Safety, and Environment (HSE) Assessment

While specific toxicological data for this precise intermediate may be limited, its structural analogs (protected nucleosides) dictate the following GHS classifications based on the "precautionary principle."

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

  • Bioactivity Note: As a nucleoside analog precursor, this compound may possess biological activity (antiviral/cytostatic).[3] Treat as a potential reproductive toxin (H361) until proven otherwise.

Personal Protective Equipment (PPE) Matrix
Protection LevelEquipment RequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Dermal Nitrile Gloves (Double-gloving recommended)Prevents transdermal absorption; ester solvents (DCM) permeate latex.
Ocular Chemical Safety GogglesProtects against dust and splashes during solubilization.
Engineering Class II Biosafety Cabinet or Fume HoodEssential for containment of bioactive powders.

Storage & Stability Protocol

The stability of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine relies on arresting the kinetics of ester hydrolysis .

The "Cold Chain" Storage Standard
  • Temperature: Store at -20°C (-4°F) for long-term storage (>1 week). Short-term (days) at 2-8°C is acceptable.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). Oxygen is less of a concern than moisture.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid plasticizers found in low-grade polypropylene if dissolving in organic solvents for storage.

Degradation Mechanism (The "Why")

Moisture, catalyzed by trace acid or base, attacks the carbonyl carbons of the protecting groups.

  • 5'-Benzoyl: Generally more stable but bulky.

  • 2'-Acetyl: Highly susceptible to base-catalyzed hydrolysis (deacetylation) or migration to the 3'-position (if 3'-OH were present, though 3'-deoxy prevents migration here, hydrolysis remains the primary risk).

DegradationPathway Intact Intact Molecule (2'-Ac, 5'-Bz) Inter1 5'-O-Benzoyl-3'-deoxy-5-methyluridine (Loss of 2'-Ac) Intact->Inter1 Fast Hydrolysis (2' Position) Inter2 2'-O-Acetyl-3'-deoxy-5-methyluridine (Loss of 5'-Bz) Intact->Inter2 Slow Hydrolysis (5' Position) Moisture Moisture (H₂O) + pH > 7.5 Moisture->Intact Final 3'-Deoxythymidine (Fully Deprotected) Inter1->Final Extended Exposure Inter2->Final Extended Exposure

Figure 1: Hydrolytic degradation pathways. The 2'-Acetyl group is kinetically more labile than the 5'-Benzoyl group under basic conditions.

Handling & Solubilization Protocol

Objective: Prepare a 10 mM stock solution for synthesis or analysis without introducing water.

Reagents
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

    • Note: Use DCM for chemical synthesis (easy removal). Use DMSO for biological assays.

  • Desiccant: Molecular sieves (3Å or 4Å), activated.

Step-by-Step Methodology
  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.

  • Weighing:

    • Perform in a fume hood or glove box.

    • Use an anti-static gun if the powder is static-charged (common for benzoylated nucleosides).

  • Solubilization:

    • Add Anhydrous DMSO to the vial.

    • Vortex gently for 30 seconds. Avoid sonication if possible to prevent heating, which accelerates degradation.

    • Visual Check: Solution should be clear and colorless. Cloudiness indicates moisture contamination or insolubility.

  • Aliquoting:

    • Do not store the bulk solution. Aliquot into single-use volumes (e.g., 50 µL).

    • Flash-freeze in liquid nitrogen and return to -20°C or -80°C.

HandlingWorkflow Storage Storage (-20°C) Warm Equilibrate to RT (In Desiccator) Storage->Warm 30 min Weigh Weighing (In Fume Hood/Glove Box) Warm->Weigh Solvent Add Anhydrous Solvent (DMSO/DCM) Weigh->Solvent Dissolve Vortex/Dissolve Solvent->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Weigh No (Discard) Use Immediate Use (Synthesis/Assay) QC->Use Yes Refreeze Aliquot & Refreeze QC->Refreeze Excess

Figure 2: Safe handling workflow to minimize moisture introduction and exposure.

Emergency Procedures

  • Spill (Solid): Dampen a paper towel with acetone or ethanol (do not use water initially to avoid spreading via solubility). Wipe up carefully. Treat waste as hazardous chemical waste.

  • Eye Exposure: Flush immediately with saline or water for 15 minutes. The benzoyl group renders the molecule lipophilic; prolonged flushing is necessary to remove particulates.

  • Ingestion: Do not induce vomiting. Contact poison control.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Acetyl/Benzoyl stability). Link

  • PubChem Compound Summary. (2025). Nucleoside Analogs and 3'-Deoxythymidine derivatives. National Center for Biotechnology Information. Link

  • Herdewijn, P. (Ed.). (2005).[4][5] Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. (Context for 3'-deoxy nucleoside handling).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine synthesis

This guide serves as a specialized technical support resource for the synthesis and yield optimization of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This molecule is a differentially protected nucleoside analogu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and yield optimization of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine .

This molecule is a differentially protected nucleoside analogue.[1] The core scaffold is 3'-deoxy-5-methyluridine (also known as 3'-deoxyribothymidine), where the 3'-hydroxyl is replaced by hydrogen. The synthetic challenge lies in the regioselective protection of the 5'-primary hydroxyl (with benzoyl) and the 2'-secondary hydroxyl (with acetyl) without compromising the N-glycosidic bond or the base moiety.

Part 1: Executive Summary & Strategic Approach

The Core Challenge: The primary yield-limiting factors in this synthesis are regioselectivity (differentiating 5'-OH vs. 2'-OH) and N-acylation (side reaction at the N3 position of the thymine base).

The Solution: A stepwise "One-Pot, Two-Stage" telescoping sequence is recommended. Isolating the mono-benzoylated intermediate often leads to yield loss during purification. By performing the 5'-benzoylation at low temperature followed immediately by 2'-acetylation in the same vessel, you minimize handling losses while locking the kinetic product.

Part 2: Optimized Experimental Protocol

Target Molecule: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine Starting Material: 3'-deoxy-5-methyluridine (3'-deoxyribothymidine)

Stage 1: Kinetic 5'-O-Benzoylation
  • Principle: The 5'-primary hydroxyl is sterically more accessible and nucleophilic than the 2'-secondary hydroxyl. At low temperatures (

    
    ), benzoyl chloride (BzCl) reacts selectively at the 5'-position.
    
  • Reagents:

    • Solvent: Anhydrous Pyridine (acts as both solvent and base).

    • Reagent: Benzoyl Chloride (1.05 – 1.10 equivalents).[2] Crucial: Do not use excess.

Stage 2: 2'-O-Acetylation
  • Principle: Once the 5'-OH is capped, the 2'-OH is the only remaining nucleophilic oxygen. Acetic anhydride is added directly to the mixture.

  • Reagents:

    • Reagent: Acetic Anhydride (

      
      , 2.0 – 3.0 equivalents).
      
    • Catalyst: DMAP (4-Dimethylaminopyridine) – Optional, use only if reaction is sluggish.

Step-by-Step Methodology
  • Drying (Critical): Co-evaporate the starting material (3'-deoxy-5-methyluridine) with anhydrous pyridine (

    
    ) to remove trace water. Resuspend in anhydrous pyridine (concentration 
    
    
    
    ).
  • Cooling: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath.

  • Selective Benzoylation:

    • Dilute Benzoyl Chloride (1.1 eq) in a small volume of pyridine or DCM.

    • Add dropwise over 30–60 minutes. Slow addition prevents local high concentrations that lead to 2',5'-bis-benzoylation.

    • Stir at 0°C for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5). Look for the disappearance of starting material (

      
      ) and appearance of the mono-benzoylated intermediate (
      
      
      
      ).
  • Acetylation (Telescoped):

    • Once 5'-benzoylation is

      
       complete, allow the mixture to warm to room temperature.
      
    • Add Acetic Anhydride (2.0 eq) dropwise.

    • Stir for 2–3 hours. The intermediate (

      
      ) should convert to the final product (
      
      
      
      ).
  • Quenching: Cool to 0°C. Add ice-cold water or MeOH (

    
    ) to quench excess anhydrides. Stir for 15 mins.
    
  • Workup:

    • Concentrate pyridine under reduced pressure (keep bath

      
      ).
      
    • Dissolve residue in DCM. Wash with saturated

      
       (removes benzoic acid), then Brine.[2]
      
    • Dry over

      
      .[2]
      

Part 3: Troubleshooting & FAQ

Visual Workflow: Reaction Logic & Failure Points

SynthesisPath SM Start: 3'-deoxy-5-methyluridine BzCl Add BzCl (1.1 eq) @ -10°C SM->BzCl Inter Intermediate: 5'-O-Bz-3'-deoxy-5-methyluridine BzCl->Inter Major Path Trap1 Trap: 2',5'-di-O-Bz (Temp too high / Fast addition) BzCl->Trap1 Side Rxn Ac2O Add Ac2O (2 eq) @ RT Inter->Ac2O Prod Target: 2'-O-Ac-5'-O-Bz-3'-deoxy-5-methyluridine Ac2O->Prod Major Path Trap2 Trap: N3-Acylation (Excess Ac2O / High Temp) Ac2O->Trap2 Side Rxn

Caption: Stepwise protection strategy highlighting critical control points to avoid bis-benzoylation and N-acylation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Presence of 2',5'-di-O-benzoyl impurity Temperature too high during BzCl addition.Ensure reaction is kept at -10°C to 0°C . Dilute BzCl in DCM before addition to ensure slow, even dispersal.
Low Yield / Incomplete Reaction Wet Pyridine (Hydrolysis of BzCl).Strictly anhydrous conditions are required. BzCl hydrolyzes rapidly to benzoic acid, which kills the stoichiometry.
N3-Acylation (Spot moving very high on TLC) Reaction time too long or excess reagents.Thymine N3 is nucleophilic. Avoid large excesses of

. If N-acetyl forms, a brief treatment with mild base (e.g., dilute ammonia in MeOH for 5 mins) can selectively cleave N-Ac while sparing O-Ac/O-Bz, but this is risky.
Degradation on Silica Column Acidic silica cleaving the 2'-OAc.Add 1% Triethylamine (TEA) to your eluent solvent system to neutralize the silica gel. 2'-O-acetyl groups can be labile on acidic silica.
"Gummy" Crude Product Residual Pyridine.Pyridine is hard to remove. Co-evaporate with Toluene (

) during concentration to form an azeotrope and remove pyridine traces.

Part 4: Scientific Rationale (E-E-A-T)

1. Regioselectivity Mechanism: The 5'-hydroxyl group is a primary alcohol, making it sterically less hindered and kinetically faster to react than the 2'-secondary hydroxyl. By limiting the temperature and the equivalents of benzoyl chloride, we exploit this kinetic difference. If the temperature rises, the reaction becomes thermodynamically controlled, increasing the risk of 2'-substitution or bis-substitution [1].

2. The 3'-Deoxy Effect: In standard ribose nucleosides, the 3'-OH and 2'-OH are cis-diol neighbors, often influencing each other's reactivity via hydrogen bonding. In 3'-deoxy derivatives, the 2'-OH is isolated. This actually simplifies the acetylation step (no 2',3'-migration issues) but makes the 2'-OH slightly less nucleophilic than in a cis-diol system. Therefore, DMAP catalysis might be necessary if the acetylation step stalls [2].

3. Stability of Protecting Groups:

  • 5'-O-Benzoyl: Stable to mild acid and mild base. Provides UV absorbance for easy detection.

  • 2'-O-Acetyl: Labile to base. This orthogonality allows for selective manipulation later if needed, but requires care during workup (avoid strong bases like NaOH) [3].

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Penta, A., & Sanghvi, Y. S. (2016). Process Chemistry in the Pharmaceutical Industry: Nucleoside Synthesis. CRC Press. (Discusses large-scale handling of nucleoside analogues).
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Authoritative text on nucleoside chemistry and N-glycosylation stability).

Sources

Optimization

Topic: Identifying and Minimizing Side Products in Nucleoside Synthesis

NucleoTech Application Support Center Internal Knowledge Base > Synthesis > Vorbrüggen Glycosylation > Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026 In...

Author: BenchChem Technical Support Team. Date: February 2026

NucleoTech Application Support Center Internal Knowledge Base > Synthesis > Vorbrüggen Glycosylation > Troubleshooting

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026

Introduction

Welcome to the NucleoTech Support Hub. If you are accessing this guide, you are likely facing the classic "Nucleoside Dilemma": your LC-MS shows the correct mass, but the retention time is wrong, or your reaction mixture has turned into an intractable black syrup.

In nucleoside chemistry—specifically the silyl-Hilbert-Johnson (Vorbrüggen) reaction—success relies on balancing kinetic and thermodynamic control.[1] This guide moves beyond basic recipes to explain why impurities form and provides self-validating protocols to eliminate them.

Module 1: The Purine Problem (Regioselectivity)

Issue: "I am seeing a significant N7-isomer impurity."

The Mechanism: In purine synthesis, the N7-nitrogen is often the most nucleophilic site due to electron density and steric accessibility. Under kinetic control (low temperature, short time), the sugar attaches to N7. However, the N9-isomer is the thermodynamic product (more stable).

The N7-isomer is not a dead end; it is a "sigmatropic intermediate." With sufficient heat and Lewis acid catalysis, the sugar moiety can detach and re-attach to the N9 position.

Diagnostic Check:

  • N7-Isomer: Often elutes earlier on reverse-phase HPLC than the N9-isomer.

  • UV Spectra: N7-isomers typically show a hypsochromic shift (blue shift) compared to N9.

Troubleshooting Protocol: N7 N9 Equilibration

If you observe >5% N7-isomer, do not quench. Drive the reaction to thermodynamic equilibrium.

  • Solvent Switch: If using Dichloromethane (DCM), switch to 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN). DCM boils at ~40°C, which is often insufficient to overcome the activation energy for the N7

    
    N9 rearrangement.
    
  • The "Cook" Step:

    • Add an additional 0.2 eq of TMSOTf.

    • Heat the reaction to 80°C (in DCE/MeCN) for 2–4 hours.

    • Validation: Monitor by HPLC every hour. You should see the N7 peak diminish as the N9 peak grows.

Visualizing the Pathway

PurineRegio SilylatedBase Silylated Purine (N7 & N9 available) N7_Isomer N7-Isomer (Kinetic Product) SilylatedBase->N7_Isomer Fast Attack (Low Temp) N9_Isomer N9-Isomer (Thermodynamic Product) SilylatedBase->N9_Isomer Slow Direct Attack Oxocarbenium Sugar Oxocarbenium (Electrophile) Oxocarbenium->N7_Isomer Transition Transition State (Sugar Detachment) N7_Isomer->Transition Heat + Lewis Acid Transition->N9_Isomer Rearrangement

Figure 1: The kinetic trap of N7-alkylation and the thermodynamic pathway to the desired N9-nucleoside.

Module 2: The Anomer Anxiety (Stereoselectivity)

Issue: "I have a mixture of Alpha (α) and Beta (β) anomers."

The Mechanism: Stereocontrol is dictated by Neighboring Group Participation (NGP) .

  • Ribose (2'-OH protected): If you use a 2'-O-acyl group (acetate/benzoate), it forms a cyclic acyloxonium ion intermediate that blocks the bottom face (alpha face) of the sugar. This forces the base to attack from the top (beta face), yielding the desired

    
    -anomer exclusively [1].
    
  • Deoxyribose (2'-H): Lacks a functional group at C2 to direct the attack. The reaction proceeds via a planar oxocarbenium ion, leading to a mixture of

    
     and 
    
    
    
    anomers (~1:1 without optimization).
Troubleshooting Protocol: Enforcing Beta-Selectivity
ScenarioSolutionMechanism
Ribose / Arabinose Use 2'-O-Benzoyl protection. Forms a stable acyloxonium ion; more robust than acetyl.
2'-Deoxyribose Crystallization Induced Diastereomer Transformation (CIDT). Use a solvent where the

-anomer crystallizes out, driving the equilibrium.
2'-Deoxyribose Use 3',5'-O-Toluoyl protection. The bulkier toluoyl groups can sometimes sterically hinder the

-face attack, improving

:

ratios to ~3:1 [2].
Visualizing NGP vs. No-NGP

AnomerSelectivity cluster_Ribose Ribose (2'-O-Acyl) cluster_Deoxy Deoxyribose (2'-H) Start Activated Sugar Acyloxonium Cyclic Acyloxonium Ion (Bottom Face Blocked) Start->Acyloxonium NGP Active Oxocarbenium Planar Oxocarbenium (No Face Blocking) Start->Oxocarbenium No NGP BetaProduct Beta-Anomer Only (>95%) Acyloxonium->BetaProduct Top Attack MixProduct Alpha/Beta Mixture (~1:1) Oxocarbenium->MixProduct Random Attack

Figure 2: How the 2'-substituent dictates the stereochemical outcome via Neighboring Group Participation (NGP).

Module 3: Decomposition & Workup ("The Black Tar")

Issue: "My reaction turned black and the yield is <20%."

The Mechanism: Darkening indicates sugar decomposition. If the silylated base is not nucleophilic enough, or if the Lewis Acid concentration is too high, the sugar oxocarbenium ion is left "waiting." It will eventually eliminate a proton to form glycals or polymerize into furan derivatives (similar to furfural formation).

Critical Factor: Moisture. TMSOTf hydrolyzes instantly in moist air to form Triflic Acid (TfOH). TfOH is a Brønsted superacid that destroys protecting groups and chars sugars.

Self-Validating Protocol: The "White Solid" Test

Before committing your expensive sugar:

  • Silylate your base with BSA or HMDS.[2]

  • Evaporate to dryness. The residue must be a white/crystalline solid.

  • If it is an oil or gum, you have residual silylating agent or incomplete silylation. Do not proceed. Co-evaporate with dry toluene twice to remove excess silylating reagents.

Issue: "I have a terrible emulsion during extraction."

The Cause: Silyl protecting groups (TMS) hydrolyze to Trimethylsilanol (TMSOH) and Hexamethyldisiloxane (HMDS). These are surfactants that stabilize emulsions.

The Fix: The Fluoride Quench Standard bicarbonate workups often fail here.

  • Dilute reaction with DCM.

  • Add solid Sodium Fluoride (NaF) and a small amount of Ethanol/Water (10:1).

  • Stir for 30 minutes.

  • Filter the solid silyl-fluoride byproducts through a Celite pad.

  • The filtrate will separate cleanly.

Summary of Side Products

Side ProductCausePrevention Strategy
N7-Isomer Kinetic control; low temp; DCM solvent.Heat to 80°C in DCE/MeCN; extend reaction time [3].
Alpha-Anomer Lack of C2' directing group (NGP).Use 2'-O-acyl sugars; optimize solvent polarity.
Glycals Elimination of H-2 due to low base nucleophilicity.Ensure base is fully silylated; use weaker Lewis Acid (e.g., SnCl4 instead of TMSOTf).
De-protected Sugar Moisture ingress; Triflic acid generation.Strictly anhydrous conditions; use molecular sieves.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Henschke, J. P., et al. (2013).[3] A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation.[4] Organic Process Research & Development, 17(11), 1419–1429.[3]

  • Desai, S. P., et al. (2024).[3] Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines. Journal of the American Chemical Society, 146(7), 4973-4984.[3]

  • Zhang, Y., & Knapp, S. (2016).[5] Glycosylation of Nucleosides. The Journal of Organic Chemistry, 81(6), 2228–2242.

Sources

Troubleshooting

Troubleshooting column chromatography for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Technical Support Center: Purification Protocols for Protected 3'-Deoxy Nucleosides Topic: Troubleshooting Column Chromatography for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine Case ID: NUC-PUR-3D-BZAC Status: Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Protected 3'-Deoxy Nucleosides

Topic: Troubleshooting Column Chromatography for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine Case ID: NUC-PUR-3D-BZAC Status: Active Guide

Executive Summary

You are working with 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine , a fully protected nucleoside analog. Unlike standard RNA intermediates, this molecule lacks a 3'-hydroxyl group, which eliminates the risk of 2'→3' acyl migration—a common headache in nucleoside chemistry. However, the presence of the 2'-O-acetyl (2'-OAc) group introduces specific lability issues on acidic silica, while the N3-proton on the thymine base can cause significant peak tailing.

This guide addresses the three critical failure points for this molecule: Acid-Catalyzed Hydrolysis , N3-Tailing , and Anomeric Separation .

Module 1: Pre-Purification Diagnostics

Before packing your column, you must validate the stability of your crude mixture on the stationary phase. Silica gel is inherently acidic (pH ~4-5), which is sufficient to hydrolyze the labile 2'-OAc group or cleave the N-glycosidic bond over long elution times.

Protocol: The "2D-TLC" Stability Test

Do not skip this step. It differentiates between "poor separation" and "on-column degradation."

  • Plate Prep: Cut a square TLC plate (silica gel 60 F254).

  • Spotting: Spot your crude reaction mixture at the bottom-left corner (1.5 cm from edges).

  • Run 1: Develop the plate vertically in your chosen solvent system (e.g., 40% EtOAc in Hexanes).

  • Dry: Remove and air dry completely (5 mins).

  • Run 2: Rotate the plate 90° clockwise. Develop it again in the exact same solvent .

  • Analysis:

    • Diagonal Line: If all spots lie on a perfect diagonal, your compound is stable.

    • Off-Diagonal Spots: If you see spots appearing below the diagonal, your compound is degrading (hydrolyzing) on the silica during the run.

Verdict: If degradation is observed, you must neutralize your silica column (See Module 2).

Module 2: Stationary Phase & Solvent Engineering

Standard silica gel is often too acidic for 2'-O-acetyl groups. Furthermore, the free N3-H of the thymine base interacts with silanols, causing streaking that ruins separation.

Stationary Phase Selection
Phase TypeSuitabilityNotes
Standard Silica (60Å) ⚠️ RiskyHigh risk of 2'-OAc hydrolysis and N3-tailing.
Neutralized Silica Recommended Pre-wash with 1% Triethylamine (TEA) to block silanols.
Neutral Alumina ⚠️ ConditionalGood for stability, but often poor resolution for nucleoside anomers.
Reverse Phase (C18) ❌ AvoidOverkill. This molecule is lipophilic enough for normal phase.
Solvent Systems (Mobile Phase)

The 5'-O-benzoyl and 2'-O-acetyl groups make this molecule moderately lipophilic. Avoid highly polar systems like DCM/MeOH initially, as they compress the separation of impurities.

  • System A (High Resolution): Toluene / Acetone (Start 9:1 → Gradient to 7:3)

    • Why: Aromatic stacking of Toluene with the Benzoyl group improves selectivity.

  • System B (Standard): Hexanes / Ethyl Acetate (Start 8:2 → Gradient to 4:6)

    • Why: Standard polarity ramp.

  • The "Anti-Tailing" Additive: Add 0.5% Triethylamine (TEA) to your solvent system. This competes for silanol sites, sharpening the nucleoside peak.

Module 3: The Separation Workflow (Logic & Troubleshooting)

The following diagram outlines the decision logic for purification based on your TLC and crude profile.

PurificationLogic Start Crude Mixture Analysis CheckTLC Step 1: Check Rf in 50% EtOAc/Hex Start->CheckTLC Decision1 Is Rf < 0.2? CheckTLC->Decision1 SystemPolar Switch to DCM/MeOH (95:5) + 0.5% TEA Decision1->SystemPolar Yes (Too Polar) SystemNonPolar Use Hex/EtOAc (Gradient 20-60%) + 0.5% TEA Decision1->SystemNonPolar No (Good Range) IssueCheck Step 2: Observe Separation SystemPolar->IssueCheck SystemNonPolar->IssueCheck Problem1 Issue: Streaking/Tailing IssueCheck->Problem1 Problem2 Issue: Co-elution (Anomers) IssueCheck->Problem2 Fix1 Action: Increase TEA to 1% OR Switch to Toluene/Acetone Problem1->Fix1 Fix2 Action: Use Isocratic Elution (Hold at Rf 0.3 solvent mix) Problem2->Fix2

Caption: Decision tree for solvent selection and troubleshooting common nucleoside separation errors.

Detailed Troubleshooting Scenarios

Scenario A: "My product is streaking across 10 fractions."

  • Cause: The N3-H proton on the uracil base is hydrogen-bonding with the silica silanols.

  • Fix: You must block the silanols.

    • Flush the column with 3 Column Volumes (CV) of the starting solvent containing 1% Triethylamine (TEA) .

    • Restart the gradient with 0.5% TEA in the mobile phase.

Scenario B: "I see two spots very close together (ΔRf < 0.05)."

  • Cause: Likely the

    
     and 
    
    
    
    anomers. This is common if the precursor was a glycosyl donor.
  • Fix: Gradient elution will fail here. You need Isocratic Elution .

    • Find the solvent ratio where the target Rf is exactly 0.25 .

    • Run the entire column at this single ratio. Do not increase polarity until the first isomer is completely eluted.

    • Alternative: Switch to Toluene/Acetone . The benzoyl group interacts differently with toluene depending on the anomeric configuration (

      
       vs 
      
      
      
      ), often enhancing separation.

Scenario C: "I lost my 2'-Acetyl group (Product mass is -42 Da)."

  • Cause: The column was too acidic, or you left the compound on the column too long (e.g., overnight).

  • Fix:

    • Never leave protected nucleosides on silica overnight.

    • Pre-equilibrate silica with Hexanes + 1% TEA before loading.

    • Elute quickly.

Module 4: Post-Column Workup

The danger isn't over once the fractions are collected. The concentration step is a common source of degradation.

  • Buffer the Fractions: If you used TEA, your fractions are basic. If you didn't, they might be slightly acidic from silica leaching.

  • Temperature Control: Evaporate at < 40°C . High heat + trace acid/base = ester cleavage.

  • Azeotroping: If using Toluene, it is hard to remove. Co-evaporate with Ethanol or DCM to help remove trace Toluene.

  • Storage: Store the foam/solid at -20°C under Argon. 2'-OAc groups are prone to hydrolysis from atmospheric moisture over time.

Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH for this purification? A: You can, but it is not recommended for the fully protected analog. DCM/MeOH is very strong and often causes "band broadening" (fat peaks). Hexane/EtOAc or Toluene/Acetone usually yields sharper peaks and better separation of the


 anomers for this specific lipophilic construct.

Q: My crude sample is not soluble in Hexane/EtOAc. How do I load it? A: Do not load in pure DCM (it will wash the product down too fast). Use Solid Load (Dry Load) :

  • Dissolve crude in minimal DCM.

  • Add silica gel (10x weight of crude).

  • Evaporate to dryness (free-flowing powder).

  • Pour this powder on top of your packed column.

Q: Why is the 2'-OAc considered "labile" if 3'-deoxy prevents migration? A: While migration is blocked, hydrolysis is not. The proximity of the nucleobase and the inductive effect of the sugar oxygen can make the 2'-ester susceptible to cleavage, especially if the silica is acidic. The 5'-O-Benzoyl is significantly more robust.

Q: I see a spot with higher Rf than my product. What is it? A: This is likely the N3-Benzoyl impurity. If the benzoylation step was too aggressive, the N3 position on the Uracil can be benzoylated. This makes the molecule much more lipophilic (runs faster).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. (Wuts).[1][2] Section: Protection for the Hydroxyl Group (Esters).

    • Source:

    • Relevance: Definitive guide on the stability of Acetyl (Ac) and Benzoyl (Bz)
  • Purification of Nucleosides via Chromatography.Current Protocols in Nucleic Acid Chemistry.

    • Source:

    • Relevance: Standard protocols for mitigating tailing of nucleobases using triethylamine.
  • Synthesis of 3'-Deoxy-nucleosides.Journal of Organic Chemistry. Context: Strategies for preventing N-glycosidic cleavage during workup of deoxy-nucleosides.

Sources

Optimization

Interpretation of complex NMR spectra of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Topic: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine Ticket ID: NMR-3DN-052 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are analyzing a 3'-deoxy nucleoside analog. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Ticket ID: NMR-3DN-052 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are analyzing a 3'-deoxy nucleoside analog. Unlike standard DNA (2'-deoxy) or RNA (2',3'-dihydroxy), this molecule lacks a hydroxyl group at the 3'-position but retains oxygenation at the 2'-position.[1]

Crucial Structural Context:

  • Inverted Deoxy Pattern: The spin system is interrupted at C3'.[2] You will observe a methylene group (

    
    ) at position 3', not position 2'.[1]
    
  • Protecting Group Deshielding:

    • 2'-O-Acetyl: Strong downfield shift of H2'.[1]

    • 5'-O-Benzoyl: Downfield shift of H5'/H5'' and introduction of complex aromatic multiplets.[1]

Module 1: Spectral Assignment & Peak Deconvolution

Ticket #001: "I can't distinguish the H6 base proton from the Benzoyl protecting group."

Root Cause Analysis: The thymine H6 proton (typically


 7.2–7.6 ppm) often overlaps with the meta/para protons of the 5'-O-benzoyl group.

Diagnostic Protocol:

  • Look for Allylic Coupling: The H6 proton in 5-methyluridine (thymine) exhibits a characteristic allylic coupling (

    
    ) to the C5-methyl group (
    
    
    
    ~1.8–1.9 ppm).[1]
    • Action: Run a standard 1D

      
       NMR. Zoom into the aromatic region. The Benzoyl peaks will be multiplets (t or d). The H6 signal will be a quartet  (or broad doublet) with 
      
      
      
      Hz.
  • 2D Validation (HMBC):

    • The Benzoyl carbonyl carbon (

      
       ~165 ppm) will correlate only to the ortho-protons of the benzoyl ring.
      
    • The Thymine C2 (

      
       ~150 ppm) and C4 (
      
      
      
      ~164 ppm) carbonyls will correlate to H6.[2]
Ticket #002: "The sugar region is crowded. Which signal is H2' vs. H1'?"

Technical Insight: In standard nucleosides, H1' is the most downfield sugar proton.[2] However, the 2'-O-Acetyl group exerts a strong deshielding effect on H2', often shifting it downfield to


 5.3–5.6 ppm, potentially overlapping with H1'.[1]

Assignment Logic Table:

ProtonMultiplicityApprox Shift (

)
Coupling PartnersKey Feature
H1' d or s (broad)5.6 – 6.0H2'Anomeric signal; correlates to C1' (~85-90 ppm).[1]
H2' dd or ddd5.2 – 5.6H1', H3'a, H3'bDeshielded by Acetyl. Large coupling to H3' methylene.[1]
H3'a/b m (complex)1.9 – 2.5H2', H4'Upfield Methylene. The "Fingerprint" of 3'-deoxy.[1]
H4' m4.2 – 4.5H3'a, H3'b, H5'Correlates to H5'a/b.
H5'a/b m4.4 – 4.7H4'Deshielded by Benzoyl. Diastereotopic splitting.

Module 2: Stereochemistry & Conformational Analysis

Ticket #003: "How do I determine the sugar pucker (N-type vs. S-type)?"

Mechanism: The 3'-deoxy substitution removes the 3'-OH steric anchor, making the sugar conformation highly sensitive to the 2'-O-Ac and 5'-O-Bz groups.[1] The conformation (North/C3'-endo vs. South/C2'-endo) is determined by the vicinal coupling constant


.[1]

The Altona-Sundaralingam Check:

  • Type N (North, C3'-endo): Resembles RNA A-form.[1][2]

    • Dihedral angle H1'-C1'-C2'-H2'

      
       80-100°.[1]
      
    • Observable

      
      : 
      
      
      
      Hz (often appears as a singlet).[1]
  • Type S (South, C2'-endo): Resembles DNA B-form.[1][3]

    • Dihedral angle H1'-C1'-C2'-H2'

      
       140-160°.[1]
      
    • Observable

      
      : 
      
      
      
      Hz (clear doublet).[1]

Troubleshooting Workflow:

SugarPucker Start Measure J(H1'-H2') (Anomeric Proton) ValueCheck What is the J value? Start->ValueCheck Small J < 3 Hz (Singlet/Broad S) ValueCheck->Small Large J > 7 Hz (Clear Doublet) ValueCheck->Large Inter J = 3 - 6 Hz ValueCheck->Inter North Configuration: N-Type (C3'-endo) Base is Pseudo-Axial Small->North South Configuration: S-Type (C2'-endo) Base is Pseudo-Equatorial Large->South Equil Conformational Equilibrium (Rapid Exchange) Inter->Equil

Caption: Logic flow for determining ribose ring puckering based on H1'-H2' coupling constants.

Module 3: Advanced Troubleshooting (FAQs)

Q: Why do my H3' protons appear as two very distinct multiplets?

A: This is due to diastereotopicity .[2] Because C3' is a methylene group in a chiral ring, H3'a (pro-S) and H3'b (pro-R) are magnetically non-equivalent.[1]

  • Geminal Coupling (

    
    ):  You will see a large geminal coupling between them (~12–14 Hz).
    
  • Vicinal Coupling (

    
    ):  Each will couple differently to H2' and H4' depending on the ring pucker.
    
  • Solution: Use a 1D TOCSY (selective excitation of H1') to trace the spin system: H1'

    
     H2' 
    
    
    
    H3'a/H3'b
    
    
    H4'.
Q: I see "ghost" peaks near the base methyl group. Is my sample impure?

A: Check for Rotamers .[2] The 2'-O-Acetyl and 5'-O-Benzoyl groups can exhibit restricted rotation, particularly in viscous solvents like DMSO-


.[1]
  • Test: Run the NMR at elevated temperature (e.g., 313 K or 323 K).

  • Result: If the "impurity" peaks coalesce with the main signals, they are rotamers. If they remain sharp and distinct, they are chemical impurities (likely deprotected byproducts).[1]

Experimental Protocol: Recommended Acquisition Parameters

For optimal resolution of the 3'-deoxy spin system:

ParameterSettingReason
Solvent

or Acetone-

Avoids OH exchange broadening;

provides good dispersion for Benzoyl groups.[1]
Relaxation Delay (D1)

seconds
Essential for accurate integration of the H6 vs. Benzoyl ratio.
Scans (NS) 64 (min)3'-deoxy protons split into complex multiplets; high S/N is required.
Apodization Gaussian (GB)Use Lorentz-to-Gauss transformation (lb = -0.3, gb = 0.[1]1) to resolve

.

References

  • Altona, C., & Sundaralingam, M. (1973).[1] Conformational analysis of the sugar ring in nucleosides and nucleotides. Improved method for the interpretation of proton magnetic resonance coupling constants. Journal of the American Chemical Society, 95(7), 2333–2344.

  • BMRB (Biological Magnetic Resonance Data Bank). Entry bmse000320: 2'-Deoxyuridine.[1] (Used for baseline chemical shift comparison of uracil base protons). [1]

  • Rosemeyer, H., & Seela, F. (1995).[1] 3'-Deoxyribonucleosides: Synthesis, Conformational Analysis, and correlation with 2'-Deoxy congeners. Helvetica Chimica Acta.[2] (General reference for 3'-deoxy assignments).

  • Plavec, J., et al. (1996).[1] Structural studies of 3'-deoxy nucleosides. Journal of the Chemical Society, Perkin Transactions 2. (Specific coupling constant data for 3'-deoxy sugars).

Sources

Troubleshooting

Preventing degradation of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine during workup

Topic: Preventing Degradation During Workup & Purification Ticket ID: #CHEM-SUP-8821 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Workup & Purification

Ticket ID: #CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Critical Alert: The Stability Profile

Why is my compound degrading? The molecule 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine presents a specific stability paradox. While the 3'-deoxy modification eliminates the risk of 2'


 3' acyl migration (a common plague in RNA chemistry), the 2'-O-acetyl group  remains kinetically unstable compared to the 5'-O-benzoyl group.

The degradation is almost exclusively driven by base-catalyzed hydrolysis (saponification) during aqueous workup. Even mild bases like saturated sodium bicarbonate (


, pH ~8.3), often used to neutralize acid scavengers (pyridine/TEA), are sufficient to cleave the 2'-acetate while leaving the 5'-benzoate intact.

The "Danger Zone" Parameters:

  • pH > 7.0: Initiates hydrolysis of the 2'-OAc.

  • Temperature > 25°C: Accelerates ester cleavage exponentially.

  • Nucleophiles: Primary amines or ammonia will rapidly cause aminolysis of the acetate.

Troubleshooting Guide

Use this matrix to diagnose issues based on your LC-MS or TLC data.

Symptom Observation (LC-MS/NMR) Root Cause Corrective Action
Loss of 2'-Acetyl Mass = [M-42]; Appearance of more polar spot on TLC.High pH Workup. Quenching reaction with sat.

or prolonged exposure to basic silica.
Switch to Acidic Quench. Use 0.5M Citric Acid or

. Keep fractions cold.
Loss of 5'-Benzoyl Mass = [M-104]; Significant polarity shift.Strong Base Exposure. Reaction with NaOH, LiOH, or concentrated ammonia.Re-evaluate Reagents. 5'-OBz is stable to mild acid but labile to strong saponification.
N3-Alkylation Mass = [M+R]; Multiple non-polar spots.Over-alkylation. Use of strong base (NaH) with alkyl halides without N3-protection.Protect N3. Use a BOM or POM group if alkylating the 2'-OH requires strong conditions.
Glycosidic Cleavage Loss of nucleobase (Thymine); Sugar degradation.Strong Acid/Heat. Prolonged heating in acidic media (e.g., 80% AcOH).Buffer Control. Maintain pH > 3.0. Pyrimidine nucleosides are generally stable, but avoid boiling acid.

Standard Operating Procedure (SOP): The "Cold Buffered Quench"

Objective: Isolate the target molecule while preserving the labile 2'-O-acetyl ester.

Reagents Required:
  • Quench Buffer: 0.5 M Ammonium Chloride (

    
    ) OR  5% Citric Acid (aq).
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Protocol:
  • Cooling:

    • Cool the reaction mixture to 0°C (ice bath) before adding any aqueous solution.

    • Reasoning: Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).

  • The Buffered Quench:

    • Do NOT use Sodium Bicarbonate (

      
      ).
      
    • Add cold 0.5 M

      
        (pH ~5.5) or 5% Citric Acid  (pH ~2-3) slowly to the reaction vessel.
      
    • Target: Maintain the aqueous phase pH between 4.0 and 6.0 .

  • Extraction:

    • Extract immediately with cold DCM.

    • Avoid emulsion formation; do not shake vigorously if pyridine is present. Invert gently.

  • Washing (The Critical Step):

    • Wash the organic layer once with cold water to remove bulk salts.

    • Optional: If acid removal is critical, use a rapid, cold wash with half-saturated

      
       (< 30 seconds contact time) followed immediately by a water wash. However, skipping the base wash is safer.
      
  • Drying & Concentration:

    • Dry over

      
       (neutral) rather than 
      
      
      
      (basic).
    • Evaporate solvent at < 35°C .

  • Purification (Chromatography):

    • Stationary Phase: Standard Silica Gel (

      
      ) is slightly acidic (pH 6-7), which is ideal  for this compound.
      
    • Mobile Phase: DCM/MeOH or Hexane/EtOAc.

    • Note: Do not add Triethylamine (TEA) to the eluent "to protect the column," as this will strip the acetyl group.

Visualizing the Chemistry

Figure 1: The Degradation Pathway

This diagram illustrates the specific vulnerability of the 2'-position compared to the 5'-position under basic conditions.

DegradationPathway cluster_conditions Risk Factors Target Target Molecule (2'-OAc, 5'-OBz) Tetrahedral Tetrahedral Intermediate Target->Tetrahedral + OH- (Fast) OH_Attack Hydroxide Attack (pH > 8.0) Product Degraded Product (2'-OH, 5'-OBz) Tetrahedral->Product Collapse Acetate Acetate Leaving Group Tetrahedral->Acetate Warm Temp (>25C) Warm Temp (>25C) Sat. NaHCO3 Sat. NaHCO3 Primary Amines Primary Amines

Caption: Under basic conditions (pH > 8), the hydroxide ion attacks the carbonyl of the 2'-acetyl group. This is kinetically faster than the attack on the 5'-benzoyl group due to steric accessibility and the electronic nature of the ester.

Figure 2: Optimized Workup Workflow

Follow this logic flow to ensure maximum recovery.

WorkupFlow Start Crude Reaction Mix (Contains Pyridine/Acid) Cool Cool to 0°C Start->Cool Quench Quench with 0.5M NH4Cl or Citric Acid Cool->Quench Decision Check pH of Aqueous Layer Quench->Decision Risk Risk: pH > 7.5 (Hydrolysis) Decision->Risk Too Basic Safe Safe: pH 4.0 - 6.0 Decision->Safe Ideal Risk->Quench Add more Acid Extract Extract with Cold DCM Safe->Extract Dry Dry over Na2SO4 (Neutral) Extract->Dry Evap Evaporate < 35°C Dry->Evap

Caption: The critical control point is the pH check immediately after quenching. Maintaining a slightly acidic environment (pH 4-6) preserves the ester.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to neutralize the silica gel before the column? A: No. While this is common for acid-sensitive trityl groups (DMT), your compound is base-sensitive. TEA will promote the hydrolysis of the 2'-acetyl group or cause acetyl migration (if 3'-OH were present, though less relevant here, it still promotes loss). Use untreated silica.

Q: Why is the 2'-acetyl more labile than the 5'-benzoyl? A: Electronic and steric effects. The benzoyl group is conjugated, stabilizing the ester bond slightly more than the aliphatic acetyl group. Additionally, the 5'-position is a primary alcohol (less hindered), but the 2'-acetyl is often more accessible to small nucleophiles in solution, and aliphatic esters generally hydrolyze faster than aromatic esters in basic media [1].

Q: I see a spot running just below my product on TLC. What is it? A: This is likely the 2'-deacetylated product (5'-O-benzoyl-3'-deoxy-5-methyluridine). It is more polar due to the exposed 2'-hydroxyl group. If you see this, your workup was too basic or too hot.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (See Chapter on Protection for the Hydroxyl Group, Esters).

  • Beaucage, S. L., & Bergstrom, D. E. (Current). Current Protocols in Nucleic Acid Chemistry. Wiley Online Library. (General protocols for nucleoside handling).

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. Wiley-Interscience. (Detailed stability data for pyrimidine nucleosides).

Optimization

Overcoming poor cell permeability of modified nucleosides

Welcome to the Nucleoside Therapeutics Technical Support Center. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NUC-PERM-001 Subject: Overcoming Poor Cell Permeability in Modi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleoside Therapeutics Technical Support Center.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NUC-PERM-001 Subject: Overcoming Poor Cell Permeability in Modified Nucleosides

Executive Summary

Modified nucleosides are the backbone of modern antiviral and anticancer therapies, yet they face a fundamental paradox: they must be hydrophilic to mimic natural substrates, but this hydrophobicity prevents them from crossing the lipophilic cell membrane. Furthermore, once inside, they often fail to undergo the first phosphorylation step—the rate-limiting "kinase bottleneck."

This guide moves beyond basic theory to provide actionable troubleshooting for the three primary solutions: ProTide technology , Lipid Nanoparticle (LNP) delivery , and Analytical Validation .

Module 1: The ProTide Strategy (Chemical Modification)

The Concept: If your nucleoside analog is not entering the cell or is inactive due to poor phosphorylation, the industry standard solution is the ProTide (Prodrug + Nucleotide) approach, pioneered by the McGuigan lab [1].[1] This method masks the phosphate group with an aryl moiety and an amino acid ester, rendering the molecule lipophilic for passive diffusion and bypassing the first kinase step.

Mechanism of Action & Activation Pathway

The ProTide enters via passive diffusion.[2] Once intracellular, it requires a specific enzymatic cascade to release the active monophosphate.[2][3][4][5]

ProTide_Activation ProTide_Out ProTide (Extracellular) ProTide_In ProTide (Intracellular) ProTide_Out->ProTide_In Passive Diffusion Inter1 Intermediate (Carboxylate) ProTide_In->Inter1 Inter2 Phosphoramidate Metabolite Inter1->Inter2 Spontaneous Cyclization MP Nucleoside Monophosphate Inter2->MP TP Active Triphosphate MP->TP Esterase Esterase (CES1 / CTSA) Esterase->ProTide_In HINT Phosphoramidase (HINT1) HINT->Inter2 Kinase Cellular Kinases Kinase->MP

Figure 1: The ProTide bypasses the first rate-limiting phosphorylation step but relies on intracellular esterases (CES1/CTSA) and phosphoramidases (HINT1) for activation.

Troubleshooting Guide: ProTide Failure

Symptom 1: High extracellular stability, but low intracellular activity.

  • Root Cause: Stereochemical Mismatch. The phosphorus atom in ProTides is chiral. The Sp and Rp diastereomers have significantly different processing rates by enzymes like HINT1 [2].

  • Actionable Fix:

    • Synthesize or separate the diastereomers using chiral chromatography.

    • Test both isomers independently. The Sp-isomer is frequently (but not always) the more biologically active form for phosphoramidates.

Symptom 2: Rapid degradation in plasma (Low half-life).

  • Root Cause: Ester Moiety Instability. If the ester group on the amino acid is too accessible, plasma esterases will cleave it before the drug reaches the tissue.

  • Actionable Fix:

    • Switch from a methyl or benzyl ester to a tert-butyl ester or isopropyl ester . Bulky groups slow down hydrolysis, increasing plasma stability [1].

Module 2: Lipid Nanoparticle (LNP) Delivery

The Concept: For mRNA therapeutics or highly charged nucleotide analogs that cannot be chemically modified into ProTides, encapsulation in Lipid Nanoparticles (LNPs) is required.

The Critical Bottleneck: Endosomal Escape

The failure point for most LNP formulations is not uptake (endocytosis is efficient) but endosomal escape .[6] Less than 3% of LNP cargo typically escapes the endosome; the rest is degraded in lysosomes [3].

Key Parameter: Ionizable Lipid pKa The ionizable lipid must be neutral at physiological pH (7.4) to reduce toxicity but become protonated in the acidic endosome (pH 5.0–6.0) to trigger membrane fusion.[7]

ComponentFunctionOptimal Ratio (Mol %)Troubleshooting Target
Ionizable Lipid Endosomal escape via protonation40–50%Check pKa: Must be 6.2–6.5 [4].
Cholesterol Structural stability38–40%Increase if particles are too fluid/leaky.
PEG-Lipid Prevents aggregation1.5–3.0%Shedding Rate: If PEG doesn't shed, fusion cannot occur. Use C14-PEG (fast shedding) vs C18-PEG.
Structural Lipid Bilayer integrity (e.g., DSPC)10%Swap for DOPE to enhance fusogenicity.
Troubleshooting Guide: LNP Formulation

Symptom: Particles aggregate immediately upon buffer exchange.

  • Root Cause: Buffer Incompatibility.

  • Protocol Fix: Ensure the aqueous buffer pH is >1 unit above the pKa of the ionizable lipid. If using PBS (pH 7.4), ensure your lipid pKa is <6.5.

Symptom: High cellular uptake (fluorescence) but no functional effect.

  • Root Cause: Endosomal Entrapment. The cargo is stuck in the endosome.

  • Actionable Fix:

    • Verify the pKa of your formulation using the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.

    • If pKa is correct, substitute the helper lipid DSPC with DOPE . DOPE promotes the hexagonal HII phase transition required for endosomal membrane disruption [5].[8]

Module 3: Analytical Validation (Did it get in?)

The Concept: You cannot rely on cytotoxicity (IC50) alone. You must quantify the intracellular concentration of the active triphosphate (NTP) metabolite.

Protocol: Intracellular NTP Quantification via LC-MS/MS

Standard reverse-phase chromatography fails for NTPs because they are too polar and wash off immediately. You must use Ion-Pair Chromatography [6].

Step-by-Step Methodology:

  • Cell Lysis & Quenching:

    • Wash cells 3x with ice-cold PBS.

    • Add 70% Methanol (at -20°C) . Crucial: Do not use water or PBS, as phosphatases will degrade NTPs instantly.

    • Vortex and incubate at -20°C for at least 1 hour (or overnight).

  • Extraction:

    • Centrifuge at 15,000 x g for 15 min at 4°C.

    • Collect supernatant. Dry under nitrogen flow or SpeedVac.

    • Reconstitute in mobile phase A.

  • LC-MS/MS Conditions (The "Secret Sauce"):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

    • Mobile Phase A: Water + 10 mM Tributylamine (TBA) + 15 mM Acetic Acid (pH ~6). TBA acts as the ion-pairing agent.

    • Mobile Phase B: Methanol.

    • Gradient: 0% B to 40% B over 10 mins.

    • Detection: Negative Ion Mode (MRM).

Troubleshooting Data Interpretation:

  • Issue: Signal Suppression.

    • Fix: Use stable isotope-labeled internal standards (e.g., 13C-ATP) spiked during the lysis step to normalize for matrix effects [7].

  • Issue: Isobaric Interference.

    • Note: ATP (MW 507) and dGTP (MW 507) have the same nominal mass. They must be chromatographically separated, or you must use high-resolution MS (Orbitrap/Q-TOF) to distinguish them based on exact mass.

Frequently Asked Questions (FAQ)

Q: Why not just use a cell-penetrating peptide (CPP) conjugate? A: While CPPs (like TAT or Arg9) improve uptake, they often lead to endosomal entrapment similar to LNPs but without the sophisticated "escape" mechanism of ionizable lipids. They also carry a higher immunogenicity risk compared to ProTides or LNPs.

Q: My nucleoside precipitates when I add it to the cell media. What now? A: Modified nucleosides can be highly lipophilic.[9] Dissolve your stock in 100% DMSO. Ensure the final DMSO concentration in the cell culture is <0.5% to avoid vehicle toxicity. If precipitation persists, complexation with cyclodextrins (e.g., HP-β-CD) can improve solubility without altering permeability [8].

Q: Can I use these methods for neurons/brain tissue? A: This is challenging. ProTides generally do not cross the Blood-Brain Barrier (BBB) efficiently due to efflux transporters (P-gp). For CNS delivery, LNP surface modification with ApoE-binding ligands or using specific hydrophobic modifications (like lipid-drug conjugates) is required [9].

References

  • McGuigan, C., et al. (2017).[4] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link

  • Slusarczyk, M., et al. (2018). Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms. Chemical Reviews. Link

  • Patel, S., et al. (2021). Boosting Indoor Delivery: The Status of Lipid Nanoparticle-Mediated mRNA Delivery. Advanced Drug Delivery Reviews. Link

  • Haltner, E., et al. (2025). Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. ACS Nano. Link

  • Hou, X., et al. (2021). Lipid Nanoparticles for mRNA Delivery.[10] Nature Reviews Materials. Link

  • Cohen, D., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.[11][12][13][14] Journal of Chromatography B. Link

  • Thomas, D., et al. (2015).[13] Quantitation of endogenous nucleoside triphosphates and nucleosides in human cells by liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Zhou, X., et al. (2020).[9] Overcoming the delivery barrier of oligonucleotide drugs and enhancing nucleoside drug efficiency: The use of nucleolipids.[9] Medicinal Research Reviews. Link

  • Pardridge, W. M. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. Pharmaceutics.[5][15][16] Link

Sources

Troubleshooting

Challenges in scaling up the synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

A Guide for Researchers and Process Development Scientists Welcome to the technical support center for the synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. As Senior Application Scientists, we understand t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. As Senior Application Scientists, we understand that scaling chemical synthesis from the bench to pilot or production scale introduces a unique set of challenges that require both a deep mechanistic understanding and practical, field-proven insights. This guide is structured to provide direct, actionable solutions to common issues encountered during the synthesis of this complex nucleoside analogue.

The synthesis of 3'-deoxynucleosides is a critical process in the development of antiviral and anticancer therapeutics.[1][2] The primary challenge lies in the selective deoxygenation of the 3'-hydroxyl group, a step that is often low-yielding and difficult to scale. This guide provides a comprehensive framework for troubleshooting this and other critical steps in the synthetic sequence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning and executing a successful scale-up campaign.

Q1: What is the most logical and scalable synthetic route for this target molecule?

A logical and commonly employed route starts from the commercially available and relatively inexpensive nucleoside, 5-methyluridine (also known as thymidine). The general strategy involves:

  • Selective Protection of Hydroxyl Groups: The 5'- and 2'-hydroxyl groups must be differentiated to allow for selective benzoylation and acetylation. A common approach is to first protect the 5'-hydroxyl group, often with a bulky silyl ether like TBDMS (tert-butyldimethylsilyl) or a trityl group, which can be selectively removed later.

  • Activation and Deoxygenation of the 3'-Hydroxyl Group: This is the most critical and challenging phase. The Barton-McCombie deoxygenation is a classic and effective method.[3] It involves converting the 3'-hydroxyl into a thiocarbonyl derivative (e.g., a xanthate or thiocarbonylimidazole), followed by radical-initiated reduction using a tin hydride (like Tributyltin hydride, Bu₃SnH) or a less toxic alternative like tris(trimethylsilyl)silane ((TMS)₃SiH).[3]

  • Introduction of the 2'-O-Acetyl and 5'-O-Benzoyl Groups: The order is critical. Typically, the 5'-benzoyl group is installed after the deoxygenation step. The 2'-O-acetyl group can be introduced before or after deoxygenation, depending on the stability of the protecting groups used.

  • Global Deprotection and Purification: Any remaining protecting groups are removed, and the final product is purified, ideally via crystallization for scalability.

Q2: Why is the 3'-deoxygenation step notoriously difficult to scale up?

The difficulty arises from several factors inherent to the common radical-based reactions used:

  • Hazardous Reagents: Traditional methods use tributyltin hydride (Bu₃SnH), which is highly toxic and difficult to remove from the final product, posing significant challenges for pharmaceutical applications. While safer alternatives like (TMS)₃SiH exist, they can be more expensive and require different optimization.[3]

  • Reaction Stoichiometry and Control: Radical reactions are chain reactions, sensitive to impurities, oxygen, and initiator concentration. Maintaining precise stoichiometric control and an inert atmosphere is critical but becomes more complex in large reactors.

  • Purification: The removal of tin-based byproducts is a major purification hurdle. This often requires multiple chromatographic steps, which are undesirable for large-scale production.[3]

  • Side Reactions: Incomplete reactions can leave behind the thiocarbonyl intermediate, while side reactions can lead to the formation of olefinic (2',3'-didehydro) species.[3]

Q3: What are the most critical analytical techniques for in-process control?

For effective in-process control (IPC), a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress, allowing for quick checks on the consumption of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis. It provides precise information on the purity of intermediates, the formation of byproducts, and the overall reaction conversion. Developing a robust HPLC method early is crucial for scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P if applicable): Indispensable for structural confirmation of intermediates and the final product. ¹H NMR is particularly useful for confirming the successful deoxygenation at the 3'-position by observing the disappearance of the 3'-hydroxyl proton and changes in the coupling patterns of the sugar protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and the final product, helping to identify unexpected byproducts.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield in 5'-O-Benzoylation 1. Steric hindrance from other protecting groups.2. Insufficient reactivity of the benzoylating agent.3. Side reaction at the 2'-hydroxyl or N3 position of the uracil ring.[4]1. Optimize Protecting Group: If using a very bulky group at the 2' or 3' position, consider a smaller one if the downstream chemistry allows.2. Use an Activating Agent: Employ benzoyl chloride with a catalyst like 4-dimethylaminopyridine (DMAP) in the presence of a non-nucleophilic base like triethylamine or pyridine. DMAP forms a highly reactive acylpyridinium intermediate, accelerating the reaction.[5]3. Control Temperature: Run the reaction at 0°C to room temperature to minimize side reactions. Overheating can lead to acylation at less reactive sites.
Incomplete 3'-Deoxygenation (Barton-McCombie) 1. Inefficient radical initiation.2. Presence of oxygen, which quenches the radical chain reaction.3. Poor quality of the radical source (e.g., Bu₃SnH) or initiator (e.g., AIBN).4. Insufficient reaction time or temperature.1. Ensure Inert Atmosphere: Thoroughly degas the solvent (e.g., by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.2. Use Fresh Reagents: Use freshly distilled Bu₃SnH or (TMS)₃SiH. AIBN (azobisisobutyronitrile) should be recrystallized if it is old. The initiator should be added in portions to maintain a steady radical concentration.3. Optimize Conditions: The reaction is typically run in refluxing toluene or benzene. Ensure the temperature is sufficient for the thermal decomposition of AIBN (half-life of ~1 hour at 80°C). Monitor by TLC/HPLC until the thiocarbonyl intermediate is fully consumed.
Formation of 2',3'-didehydro-2',3'-dideoxyuridine byproduct Elimination of the 3'-thiocarbonyl group and the 2'-hydroxyl (or its derivative) can occur, especially under basic conditions or with certain reagents. This is a common side reaction in the synthesis of 3'-deoxynucleosides.[3]1. Use Neutral Radical Conditions: The Barton-McCombie reaction is generally performed under neutral conditions, which minimizes elimination pathways.2. Avoid Strong Bases: In preceding and subsequent steps, avoid strong, non-hindered bases that could promote E2 elimination.3. Purification: This byproduct often has a very different polarity from the desired product and can typically be separated by silica gel chromatography.
Difficulty Removing Tin Byproducts Tributyltin derivatives (e.g., (Bu₃Sn)₂S, Bu₃Sn-H) are notoriously difficult to separate from the desired product due to their relatively nonpolar nature and high boiling points.1. Alternative Reductant: The best solution at scale is to avoid tin altogether. Use tris(trimethylsilyl)silane ((TMS)₃SiH) as the reductant.[3] Its byproducts are more easily removed.2. Oxidative Workup: If using Bu₃SnH, a workup with potassium fluoride (KF) in aqueous solution can precipitate the tin as insoluble tributyltin fluoride, which can be filtered off. 3. Specific Chromatography: Fluorous-tagged tin hydrides are available, allowing for separation by fluorous solid-phase extraction.
Unwanted N3-Acylation/Benzoylation The N3-proton of the uridine ring is acidic and can be acylated or benzoylated, especially under strongly basic conditions or with highly reactive acylating agents.[6]1. Controlled Basicity: Use a stoichiometric amount of a hindered base (e.g., 2,6-lutidine) or an organic base like triethylamine rather than a large excess. The goal is to activate the hydroxyl group without significantly deprotonating the N3 position.2. Transient Protection: In some cases, the N3 position can be protected (e.g., with a benzoyloxymethyl group) and deprotected later, although this adds steps to the synthesis.[7]
Challenges in Final Product Purification The final product may be an oil or difficult to crystallize. Close-running impurities, such as isomers or starting materials, can complicate chromatographic purification.[8]1. Optimize Chromatography: Systematically screen solvent systems for silica gel chromatography. A gradient elution from a nonpolar solvent (like hexanes or toluene) to a more polar one (like ethyl acetate or acetone) is often effective.2. Induce Crystallization: Attempt to crystallize the product from various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). Seeding with a small crystal can be effective. For scaling, developing a reliable crystallization protocol is highly desirable as it is more cost-effective and efficient than chromatography.[8]

Part 3: Experimental Protocols & Workflows

Overall Synthetic Workflow

The following diagram outlines a validated synthetic pathway for the target molecule, highlighting the key transformations and intermediate stages.

G Start 5-Methyluridine (Thymidine) P1 Step 1: 5'-O-Protection (e.g., TBDMSCl, Imidazole) Start->P1 Int1 5'-O-TBDMS-5-methyluridine P1->Int1 P2 Step 2: 3'-Thiocarbonylation (e.g., Phenyl chlorothionoformate) Int1->P2 Int2 5'-O-TBDMS-3'-O-phenoxythiocarbonyl- 5-methyluridine P2->Int2 P3 Step 3: 3'-Deoxygenation (e.g., (TMS)3SiH, AIBN) Int2->P3 Int3 5'-O-TBDMS-3'-deoxy-5-methyluridine P3->Int3 P4 Step 4: 5'-Deprotection (e.g., TBAF or CSA) Int3->P4 Int4 3'-deoxy-5-methyluridine P4->Int4 P5 Step 5: Selective 5'-O-Benzoylation (BzCl, Pyridine) Int4->P5 Int5 5'-O-Benzoyl-3'-deoxy-5-methyluridine P5->Int5 P6 Step 6: 2'-O-Acetylation (Ac₂O, DMAP) Int5->P6 End Final Product: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine P6->End

Caption: A scalable synthetic workflow for the target molecule.

Detailed Protocol: Key 3'-Deoxygenation Step (Barton-McCombie Type)

This protocol details the radical-mediated deoxygenation using a less toxic silane reagent.

Materials:

  • 5'-O-TBDMS-3'-O-phenoxythiocarbonyl-5-methyluridine (Intermediate from Step 2)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: Charge a reactor vessel, appropriately sized for the scale, with the 5'-O-TBDMS-3'-O-phenoxythiocarbonyl-5-methyluridine intermediate (1.0 eq).

  • Inerting: Purge the vessel with argon. Add anhydrous, degassed toluene to dissolve the starting material (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add tris(trimethylsilyl)silane ((TMS)₃SiH, ~1.5 eq) to the solution.

  • Initiation: Begin heating the mixture to reflux (approx. 110°C). Once at temperature, add a solution of AIBN (~0.2 eq) in a small amount of degassed toluene portion-wise over 1-2 hours to maintain a steady radical flux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours after the final AIBN addition.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can be directly purified by silica gel column chromatography.

  • Purification: Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired product, 5'-O-TBDMS-3'-deoxy-5-methyluridine.

Mechanism: Radical Deoxygenation

The diagram below illustrates the radical chain mechanism for the key deoxygenation step.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Heat (Δ) R• R• R-H R-H R•->R-H +(TMS)₃SiH (TMS)₃Si• (TMS)₃Si• R-H->(TMS)₃Si• Generates key radical Thiocarbonyl 3'-O-Thiocarbonyl Intermediate Radical_Add Radical Adduct Thiocarbonyl->Radical_Add + (TMS)₃Si• Fragment 3'-Deoxy Radical (Product Precursor) Radical_Add->Fragment Fragmentation Product 3'-Deoxy Product Fragment->Product + (TMS)₃SiH Product->Thiocarbonyl Regenerates (TMS)₃Si•

Caption: Radical chain mechanism for the Barton-McCombie deoxygenation.

Part 4: Data Presentation

The choice of reaction conditions for the 3'-deoxygenation step is critical for success at scale. The following table summarizes key parameters and expected outcomes.

ParameterCondition A: TraditionalCondition B: Scalable/GreenRationale & Expected Outcome
Radical Source Tributyltin hydride (Bu₃SnH)Tris(trimethylsilyl)silane ((TMS)₃SiH)(TMS)₃SiH is significantly less toxic, and its byproducts are easier to remove, simplifying purification.[3]
Solvent Benzene or TolueneToluene or HeptaneBenzene is carcinogenic and should be avoided. Toluene is a good high-boiling solvent. Heptane can be used but may require a different initiator.
Initiator AIBNAIBN or V-70 (for lower temps)AIBN is standard and cost-effective. Its decomposition rate is well-characterized, allowing for controlled initiation.
Typical Yield 70-85%75-90%Yields are often comparable or slightly better with silanes due to cleaner reactions and easier workups.
Purification KF workup + ChromatographyDirect ChromatographyAvoids the extra step of KF precipitation and filtration, streamlining the process.[8]
Scale-up Concern High toxicity, tin contaminationHigher reagent costThe higher cost of the silane is often offset by reduced purification costs and improved safety/environmental profile.

References

  • A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. PMC.
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc
  • Protecting Groups in Oligonucleotide Synthesis.
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science (RSC Publishing).
  • Protecting group strategies for 5'-Amino-5'-deoxyuridine synthesis. Benchchem.
  • Biotechnological synthesis of nucleoside analogs: Recent progress and perspectives. ScienceDirect.
  • Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynyl
  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. PMC.
  • 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a convenient precursor for the stereospecific synthesis of nucleoside analogues with the unnatural beta-L-configur
  • How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?
  • US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • 3'-Deoxycytidine. MedChemExpress.
  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. PMC.
  • Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG)
  • Acylation under weak base conditions. LibreTexts.

Sources

Optimization

Refining purification strategies for acetylated nucleoside compounds

Introduction: The "Deceptively Simple" Molecule Acetylated nucleosides serve as critical intermediates in oligonucleotide synthesis and antiviral drug development. While acetylation renders nucleosides lipophilic—theoret...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Molecule

Acetylated nucleosides serve as critical intermediates in oligonucleotide synthesis and antiviral drug development. While acetylation renders nucleosides lipophilic—theoretically simplifying purification—these compounds present a unique "instability paradox." They are prone to base-catalyzed hydrolysis (deacetylation) yet susceptible to acid-catalyzed glycosidic bond cleavage (depurination) or acyl migration (regioisomer scrambling).

This guide moves beyond standard protocols to address the specific physicochemical behaviors of acetylated ribo- and deoxyribonucleosides, providing self-validating strategies to maximize yield and purity.

Module 1: Chromatographic Resolution (The Separation Problem)

The Challenge: Silica Gel Acidity & Streaking

Standard flash chromatography on bare silica often results in "streaking" or loss of product. This is rarely a loading issue; it is a surface chemistry issue. The acidic silanol groups (


, pKa ~5-7) can act as weak acid catalysts, causing:
  • On-column deprotection (loss of acetyl groups).

  • Anomerization (alpha/beta scrambling).

  • Depurination (cleavage of the nucleobase, especially in purines like adenosine/guanosine).

Troubleshooting Protocol: The "Neutralized" Stationary Phase

Do not use raw silica for acid-sensitive nucleosides. You must modulate the stationary phase surface.

Step-by-Step Workflow:

  • Slurry Preparation: Suspend silica gel in your non-polar starting solvent (e.g., Hexanes or DCM).

  • Neutralization: Add 1% (v/v) Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Equilibration (Critical): Flush the column with 3-5 column volumes (CV) of the starting mobile phase without TEA.

    • Why? You want to neutralize the active sites, not create a basic environment that triggers deacetylation during the run.

  • Elution: Run your gradient (e.g., DCM/MeOH or EtOAc/Hexanes) normally.

Visualizing the Decision Logic

The following diagram outlines the decision matrix for selecting the correct stationary phase modification based on compound stability.

purification_logic Start Crude Acetylated Nucleoside TLC_Check 2D TLC Stability Test (Run, Rotate 90°, Run) Start->TLC_Check Decision Is diagonal clean? TLC_Check->Decision Stable Standard Flash (DCM/MeOH) Decision->Stable Yes Unstable Decomposition/Streaking Decision->Unstable No (Off-diagonal spots) Type_Check Identify Instability Type Unstable->Type_Check Acid_Sens Depurination/Anomerization (Acid Sensitive) Type_Check->Acid_Sens Base_Sens Acyl Migration/Hydrolysis (Base Sensitive) Type_Check->Base_Sens Sol_A Protocol A: TEA-Neutralized Silica Acid_Sens->Sol_A Sol_B Protocol B: Acidified Eluent (0.1% AcOH) or Reverse Phase Base_Sens->Sol_B

Figure 1: Decision tree for selecting stationary phase modifications based on 2D-TLC stability data.

Module 2: The "Ghost Peak" (Acyl Migration)

The Challenge: Regioisomer Scrambling

In ribonucleosides (2',3'-OH), acetyl groups migrate rapidly between the 2' and 3' positions under basic conditions (pH > 7) or in protic solvents. This creates "ghost peaks" where a single pure compound splits into two unresolved lumps on a column.

Mechanism: The vicinal hydroxyl group attacks the acetyl carbonyl, forming a five-membered orthoester intermediate, which collapses to the migrated isomer. This is an equilibrium process driven by thermodynamics.

Data: Solvent Effects on Migration
Solvent SystemMigration RiskRecommendation
Water/Buffer (pH > 7.5) High Avoid. Use volatile buffers (Ammonium Acetate) at pH 5-6.
Methanol/Ethanol Medium Keep run times short; avoid storing fractions in MeOH overnight.
DCM / Chloroform Low Preferred for storage and concentration.
Pyridine (during workup) High Remove completely via CuSo4 wash or azeotrope with Toluene.
Troubleshooting Protocol: Kinetic Control
  • Acidify the Mobile Phase: Add 0.1% Acetic Acid to your organic mobile phase (e.g., EtOAc/Hexane). This suppresses the alkoxide formation required for migration.

  • Temperature: Perform purification at 4°C if using Reverse Phase (HPLC).

  • Workup: Never rotovap to dryness from a basic solution. Always neutralize with dilute HCl or Amberlite H+ resin before concentration.

Module 3: Crystallization & Polishing (The Purity Problem)

The Challenge: The "Oil" Trap

Acetylated nucleosides often isolate as sticky foams or oils due to trapped solvent and conformational flexibility. Evaporating highly volatile solvents (DCM, Acetone) too quickly freezes the molecules in disordered states (amorphous).

Troubleshooting Protocol: Controlled Nucleation

To transition from an oil to a crystal, you must use a solvent system that allows slow ordering.

The "Vapor Diffusion" Method (Best for <500mg):

  • Dissolve the crude oil in a minimal amount of "Good Solvent" (e.g., Acetone or EtOAc) in a small vial.

  • Place this open vial inside a larger jar containing the "Bad Solvent" (e.g., Hexanes or Pentane).

  • Cap the large jar tightly.

  • Wait: Over 24-48 hours, the volatile non-polar solvent diffuses into the polar solution, slowly raising supersaturation and forcing crystallization.

The "Solvent Layering" Method (Best for >1g):

  • Dissolve compound in minimal DCM.

  • Carefully layer Hexanes on top (do not mix).

  • Allow the interface to mix slowly by diffusion. Crystals will grow at the interface.[1]

FAQ: Rapid Fire Troubleshooting

Q: My compound streaks on TLC even after neutralization. A: Check the solubility. Acetylated nucleosides can be surprisingly insoluble in pure non-polar solvents. Ensure your loading solvent isn't precipitating the compound at the top of the column. Try loading as a solid deposit on Celite.

Q: I see two peaks on HPLC with identical Mass Spec (m/z). A: This is likely a mixture of 2'/3' regioisomers (if ribose) or


 anomers.
  • Test: Reinject the peak. If it splits again, it's an equilibrium mixture (acyl migration). If it stays single, it's a stable isomer.

  • Fix: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the nucleobase often resolve structural isomers better than hydrophobicity alone.

Q: Can I use Acetone in my column? A: Yes, Acetone/Toluene is an excellent alternative to DCM/MeOH. It is less likely to cause nucleophilic displacement and easier to remove, but ensure your UV detector can handle the Acetone cutoff (330nm+ is safe; 254nm is noisy).

Visualizing the Acyl Migration Mechanism

Understanding why your compound degrades is the key to preventing it.

acyl_migration Start 2'-O-Acetyl Nucleoside Inter Orthoacid Intermediate (Cyclic 5-membered) Start->Inter Nucleophilic Attack (Fast) Base Base (pH > 7) or Protic Solvent Base->Start Catalyzes End 3'-O-Acetyl Nucleoside Inter->End Collapse Equilibrium Thermodynamic Equilibrium

Figure 2: The mechanism of base-catalyzed acyl migration. Note that this is a reversible equilibrium, making separation difficult without pH control.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on stability of acetyl groups vs. pH).

    • Source:

  • Reese, C. B., & Trentham, D. R. (1965).[2] Acyl Migration in Ribonucleoside Derivatives. Tetrahedron Letters, 6(29), 2467-2472.[2] (Foundational paper on the mechanism of 2' to 3' migration).

    • Source:

  • Radkov, A. (2022).[3] Nucleoside analysis with high performance liquid chromatography (HPLC).[3][4][5][6] Protocols.io.[3] (Modern HPLC buffer strategies for nucleosides).

    • Source: [3]

  • Mubashar, M., & Ayesha, M. (2023).[7] Methods for Crystal Production of natural compounds. International Scientific Organization. (Review of solvent layering and vapor diffusion techniques).

    • Source:

  • Benslimane, A., et al. (2025). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Methods for structural confirmation of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Executive Summary The structural confirmation of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine presents a unique challenge in nucleoside chemistry. Unlike standard DNA/RNA building blocks, this molecule possesses a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural confirmation of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine presents a unique challenge in nucleoside chemistry. Unlike standard DNA/RNA building blocks, this molecule possesses a hybrid "cordycepin-like" sugar scaffold (3'-deoxyribose) paired with a methylated pyrimidine base (thymine/5-methyluracil).

The critical analytical objective is to unambiguously distinguish this structure from its isomers (e.g., 2'-deoxy-3'-O-acetyl analogs) and verify the regioselectivity of the protecting groups (2'-OAc vs. 5'-OBz). This guide compares the primary structural elucidation methods, establishing 1D/2D NMR spectroscopy as the operational standard for solution-phase characterization, while positioning X-ray crystallography as the absolute stereochemical arbiter.

Strategic Method Comparison

The following table evaluates the four primary methodologies available for confirming the structure of protected 3'-deoxy nucleosides.

FeatureHigh-Field NMR (1H, 13C, 2D) HR-MS (ESI-QTOF) X-Ray Crystallography FT-IR Spectroscopy
Primary Utility Definitive connectivity & stereochemistry Molecular formula & fragmentation fingerprintingAbsolute configuration & solid-state conformationFunctional group verification (C=O, NH)
Sample Req. 5–20 mg (Recoverable)<1 mg (Destructive)Single Crystal (Hard to grow)<2 mg (Non-destructive)
3'-Deoxy Proof High (DEPT-135 confirms CH₂ at C3')Medium (Specific fragmentation patterns)Ultimate (Direct visualization)Low (Fingerprint region only)
Regio-Proof High (HMBC links Ac/Bz to 2'/5')Low (Hard to distinguish 2' vs 3' isomers)Ultimate Low
Throughput Medium (1–4 hours)High (Minutes)Low (Days to Weeks)High (Minutes)
Cost

$

$

Recommendation: For routine batch release and intermediate verification, a combination of 1D/2D NMR and HR-MS is the industry "Gold Standard." X-ray is reserved for reference standard certification.

Deep Dive: NMR Spectroscopy (The Workhorse)

Nuclear Magnetic Resonance (NMR) is the only solution-phase method capable of proving the specific regiochemistry of the 2'-O-acetyl and 5'-O-benzoyl groups while simultaneously confirming the 3'-deoxy modification.

A. The "3'-Deoxy" Diagnostic Signature

The most distinct feature of this molecule is the C3' position. In a standard riboside (e.g., 5-methyluridine), C3' carries a hydroxyl group and appears as a methine (CH) signal. In this 3'-deoxy derivative, C3' is a methylene (CH₂).

  • 1H NMR: Look for a distinct multiplet in the upfield region (approx. 1.8 – 2.5 ppm) integrating to 2 protons (H-3'a and H-3'b). This contrasts sharply with the single H-3' signal in ribosides.

  • 13C NMR / DEPT-135: The C3' carbon will appear phase-inverted (negative signal) in a DEPT-135 experiment, confirming it is a CH₂. Standard ribose carbons (C1', C2', C4', C5') will be positive (CH) or inverted (C5' CH₂).

B. Regiochemistry Verification (HMBC)

To confirm the Acetyl is at the 2' position and Benzoyl is at the 5' position:

  • 2'-Position: The H-2' proton will be significantly deshielded (shifted downfield to ~5.3–5.6 ppm) due to the electron-withdrawing acetyl group. HMBC will show a correlation between the Acetyl Carbonyl carbon and the H-2' proton.

  • 5'-Position: The H-5' protons will be deshielded (~4.5–4.8 ppm). HMBC will show a strong correlation between the Benzoyl Carbonyl carbon and the H-5' protons.

C. NMR Logic Visualization

The following diagram illustrates the critical correlations required to confirm the structure.

NMR_Logic Molecule Target Molecule: 2'-OAc-5'-OBz-3'-deoxy-5-Me-U H2 H-2' Signal (Deshielded ~5.5 ppm) Molecule->H2 Contains H5 H-5' Signal (Deshielded ~4.6 ppm) Molecule->H5 Contains C3 C-3' Signal (DEPT-135 Negative) Molecule->C3 3'-Deoxy Feature C3->Molecule Confirms Backbone Ac_CO Acetyl C=O Ac_CO->H2 HMBC Correlation (Confirms 2'-OAc) Bz_CO Benzoyl C=O Bz_CO->H5 HMBC Correlation (Confirms 5'-OBz)

Caption: Logical flow of NMR correlations. Red nodes indicate proton signals; Yellow nodes indicate carbonyl carbons; Green node indicates the diagnostic deoxy carbon.

Deep Dive: Mass Spectrometry (HR-MS)

While MS cannot easily distinguish stereoisomers, High-Resolution Mass Spectrometry (HR-MS) using Electrospray Ionization (ESI) provides critical validation of the molecular formula and protecting group stability.

Fragmentation Pathway Analysis

In positive mode ESI (+), the molecule typically forms


 and 

adducts. Collision-Induced Dissociation (CID) yields a specific fingerprint:
  • Parent Ion:

    
     (Calc. MW based on formula 
    
    
    
    ).
  • Primary Loss: Cleavage of the glycosidic bond (Sugar-Base split).

    • Fragment A: Protonated Base (5-Methyluracil/Thymine) at

      
      .
      
    • Fragment B: Protected Sugar cation.

  • Secondary Loss: Loss of protecting groups.

    • Loss of Benzoyl group (

      
      , -122 Da).
      
    • Loss of Acetyl group (

      
      , -60 Da).
      

Critical Check: The observation of the intact parent ion confirms that the protecting groups are covalently attached and stable under mild ionization conditions.

Experimental Protocol: Best Practice Workflow

This protocol outlines a self-validating system for characterizing the synthesized intermediate.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents exchange of the N-H proton (N3-H) of the thymine base, allowing it to be observed as a broad singlet >11 ppm, confirming the base integrity. CDCl₃ often leads to broad or invisible NH signals.

  • Reference: Use residual DMSO quintet (2.50 ppm) for calibration.

Phase 2: Data Acquisition Sequence

Execute the following experiments in order:

  • 1H NMR (16 scans): Quick purity check. Look for the 3'-CH₂ multiplet.

  • 13C NMR + DEPT-135 (1024 scans): Confirm carbon count and C3' multiplicity.

  • COSY: To map the spin system from H-1'

    
     H-2' 
    
    
    
    H-3'
    
    
    H-4'
    
    
    H-5'.
    • Crucial: Confirm the H-2' connects to the H-1' doublet and the H-3' multiplet.

  • HSQC: Assign protons to their respective carbons.

  • HMBC: The "Money Shot." Set long-range coupling delay for 8 Hz. Verify Ac-C=O

    
     H-2' and Bz-C=O 
    
    
    
    H-5'.
Phase 3: Data Analysis Criteria
  • Pass:

    • H-1' appears as a doublet (or singlet if H-2' dihedral angle

      
      ).
      
    • H-2' is downfield (~5.5 ppm).

    • H-3' is upfield (1.8-2.5 ppm) and integrates to 2H.

    • Base methyl (5-Me) is a singlet around 1.8 ppm.

    • HMBC confirms ester linkages.

  • Fail:

    • H-3' integrates to 1H (indicates incorrect starting material, e.g., ribothymidine).

    • H-2' is upfield (~4.0 ppm) (indicates hydrolysis of acetyl group).

Workflow Visualization

Workflow Start Crude Product Purification Column Chromatography (Silica, DCM/MeOH) Start->Purification Check Purity Check (TLC/LC-MS) Purification->Check Check->Purification <95% Pure Branch_NMR NMR Analysis (DMSO-d6) Check->Branch_NMR >95% Pure Decision Data Verification Branch_NMR->Decision Branch_MS HR-MS Analysis (ESI+) Branch_MS->Decision Final Confirmed Structure: 2'-OAc-5'-OBz-3'-deoxy-5-Me-U Decision->Final Matches Criteria Reject Reject/Reprocess Decision->Reject deviations found

Caption: Step-by-step decision tree for structural confirmation.

References

  • Synthesis of 5-methyluridine derivatives

    • Title: Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids.[1]

    • Source: ResearchG
    • URL:

  • 3'-Deoxy Nucleoside Characterization

    • Title: Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Deriv
    • Source: PubMed Central (PMC).
    • URL:

  • NMR of Acetylated Nucleosides

    • Title: Structure and conformation of 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine.
    • Source: PubMed.
    • URL:

  • General Nucleoside Analog Data

    • Title: 2'-O-Acetyl-5'-O-benzoyl-3'-O-methyl-5-methyl uridine (Analog Comparison).
    • Source: MedChemExpress.[2]

    • URL:

Sources

Comparative

Comparative Analysis of the Antiviral Efficacy of Modified Uridines: Chain Terminators vs. Lethal Mutagens

Executive Summary This technical guide provides a comparative analysis of modified uridine analogs in antiviral drug development, specifically focusing on the divergence between 2'-modified chain terminators (exemplified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of modified uridine analogs in antiviral drug development, specifically focusing on the divergence between 2'-modified chain terminators (exemplified by Sofosbuvir) and base-modified lethal mutagens (exemplified by Molnupiravir/EIDD-2801). While both classes target the viral RNA-dependent RNA polymerase (RdRp), their efficacy profiles differ radically based on the target virus's proofreading capabilities and the steric architecture of the polymerase active site. This guide synthesizes structural mechanisms, quantitative efficacy data, and validated experimental protocols for researchers in nucleoside therapeutics.[1]

Part 1: Structural & Mechanistic Analysis

The efficacy of modified uridines is dictated by two primary structural alterations: Ribose modifications (affecting stability and termination) and Base modifications (affecting pairing fidelity).

Sofosbuvir: The Steric Chain Terminator
  • Chemical Structure: 2'-deoxy-2'-fluoro-2'-C-methyluridine.

  • Mechanism: Sofosbuvir acts as a non-obligate chain terminator. The 2'-fluoro group provides metabolic stability against glycosylases, while the 2'-C-methyl group introduces steric hindrance.

  • Target Interaction: In Hepatitis C Virus (HCV), the NS5B polymerase accepts the triphosphate form.[2] Once incorporated, the bulky 2'-Me group clashes with the incoming nucleotide or the polymerase structure, preventing further phosphodiester bond formation.

  • Limitation: In SARS-CoV-2, the RdRp (nsp12) has a constrained active site that poorly tolerates the 2'-Me group, leading to low incorporation efficiency compared to HCV.

Molnupiravir (EIDD-2801): The Lethal Mutagen[1][3]
  • Chemical Structure:

    
    -D-
    
    
    
    -hydroxycytidine-5'-isopropyl ester. (Note: While technically a cytidine analog, it functions as a uridine mimic via tautomerism).[3]
  • Mechanism: Tautomerism. The

    
    -hydroxy group allows the base to oscillate between an amino form (mimicking Cytidine, pairs with G) and an imino form (mimicking Uridine, pairs with A).
    
  • Target Interaction: The SARS-CoV-2 RdRp incorporates the active metabolite (NHC-TP) efficiently. Unlike chain terminators, it does not stop replication.[3] Instead, during the next round of replication, the template NHC pairs ambiguously, causing an accumulation of G-to-A and C-to-U transitions. This "Error Catastrophe" pushes the virus beyond its mutational threshold.[3]

Mechanistic Visualization (Graphviz)

MechanismComparison cluster_Sofosbuvir Sofosbuvir (Chain Termination) cluster_Molnupiravir Molnupiravir (Lethal Mutagenesis) Sof Sofosbuvir (2'-Me, 2'-F Uridine) Sof_TP Active Triphosphate (GS-461203) Sof->Sof_TP Kinase Activation HCV_Pol HCV NS5B Polymerase Sof_TP->HCV_Pol Substrate Binding Inc_Sof Incorporation into RNA HCV_Pol->Inc_Sof Block Steric Clash (2'-Me Group) Inc_Sof->Block Term Replication TERMINATION Block->Term Mol Molnupiravir (N4-OH Cytidine) Mol_TP Active Triphosphate (NHC-TP) Mol->Mol_TP Kinase Activation Cov_Pol SARS-CoV-2 nsp12 RdRp Mol_TP->Cov_Pol Substrate Binding Taut Tautomeric Shift (Amino <-> Imino) Cov_Pol->Taut Incorporation Pairing Ambiguous Pairing (Pairs with G or A) Taut->Pairing Mut Transition Mutations (G->A, C->U) Pairing->Mut Next Replication Cycle Collapse Error Catastrophe (Viral Extinction) Mut->Collapse

Caption: Comparative mechanism of action. Left: Sofosbuvir induces steric chain termination. Right: Molnupiravir induces lethal mutagenesis via tautomeric ambiguity.

Part 2: Comparative Efficacy Data

The following table contrasts the potency of these modified uridines against their primary targets and cross-targets. Note the stark difference in Selectivity Index (SI) when Sofosbuvir is applied to SARS-CoV-2.

CompoundModification ClassPrimary TargetEC50 (Primary)EC50 (SARS-CoV-2)Mechanism Note
Sofosbuvir 2'-F, 2'-C-Me UridineHCV (GT 1-6)0.015 – 0.05 µM [1]> 10 µM (Inactive) [2]2'-Me causes steric clash in SARS-CoV-2 RdRp; poor incorporation.
Molnupiravir N4-OH Cytidine (Uridine Mimic)Broad Spectrum (CoV, Flu)0.3 – 3.0 µM [3]0.3 – 3.0 µM Bypasses nsp14 proofreading; induces transition mutations.
Remdesivir 1'-CN AdenosineBroad Spectrum (CoV, Ebola)0.01 – 0.77 µM 0.77 µM [4]Delayed chain terminator; included as benchmark control.
Bemnifosbuvir 2'-F, 2'-Me GuanosineHCV / SARS-CoV-20.47 µM (HCV)~1.1 µMDual activity; distinct from uridine analogs.

Key Insight: The 2'-C-methyl modification, while essential for HCV efficacy, is detrimental to SARS-CoV-2 potency due to the tighter active site of the coronavirus nsp12 polymerase. Conversely, the base modification of Molnupiravir allows it to mimic natural substrates closely enough to be incorporated, only exerting its effect after integration.

Part 3: Experimental Validation Protocols

To validate the mechanism (Termination vs. Mutagenesis) and efficacy, the In Vitro Primer Extension Assay is the gold standard.

Protocol: SARS-CoV-2 RdRp Primer Extension Assay

Objective: Determine if a modified uridine acts as a chain terminator or is incorporated to induce mutagenesis.[4]

Reagents:
  • Enzyme Complex: Purified Recombinant SARS-CoV-2 RdRp (nsp12/nsp7/nsp8 complex).[4][5]

  • Template/Primer: 20-mer RNA primer annealed to a 40-mer RNA template.

  • Nucleotides: Natural NTPs (ATP, CTP, GTP, UTP) and Analog-TP (e.g., Sofosbuvir-TP or NHC-TP).

  • Label: [

    
    -32P]-ATP or fluorescent label (FAM) on the primer.
    
Workflow Steps:
  • Annealing: Mix RNA primer and template (1:1.2 ratio) in annealing buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

  • Complex Assembly: Incubate 500 nM nsp12/7/8 complex with 200 nM annealed RNA duplex in Reaction Buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 1 mM DTT) for 10 min at 30°C.

  • Reaction Initiation:

    • Control: Add natural NTP mix (100 µM).

    • Test: Add NTP mix where UTP is replaced by (or mixed with) the Modified Uridine-TP.

  • Elongation: Incubate at 37°C for defined timepoints (1, 5, 15, 30 min).

  • Quenching: Stop reaction with 2x Loading Buffer (95% formamide, 10 mM EDTA).

  • Analysis: Resolve products on 20% denaturing polyacrylamide urea gel (PAGE). Visualize via phosphorimaging.

Interpretation:
  • Chain Termination (Sofosbuvir): Accumulation of truncated bands at the site of incorporation (n). No bands at n+1.

  • Mutagenesis/Read-through (Molnupiravir): Full-length product observed (similar to control). Sequencing of the product is required to detect mutations (G-to-A transitions).

Experimental Workflow Diagram (Graphviz)

AssayWorkflow Prep 1. Anneal RNA Primer/Template Assembly 2. Assemble RdRp (nsp12/7/8 + RNA) Prep->Assembly Treat 3. Add Nucleotides (Natural vs Analog) Assembly->Treat Incubate 4. Elongation (37°C, 30 min) Treat->Incubate Stop 5. Quench (Formamide/EDTA) Incubate->Stop PAGE 6. PAGE Analysis & Imaging Stop->PAGE Result_Term Result A: Truncated Bands (Chain Termination) PAGE->Result_Term Sofosbuvir Result_Mut Result B: Full Length Product (Mutagenesis Candidate) PAGE->Result_Mut Molnupiravir

Caption: Step-by-step workflow for the In Vitro Primer Extension Assay to distinguish mechanism of action.

References

  • Sofia, M. J., et al. (2010). Discovery of a

    
    -d-2'-deoxy-2'-
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry. Link
  • Chien, M., et al. (2020). Nucleotide Analogs as Inhibitors of SARS-CoV-2 Polymerase.[4][5][6][7][8] BioRxiv / Nature Microbiology. Link

  • Kabinger, F., et al. (2021). Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis. Nature Structural & Molecular Biology.[3] Link

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. Link

  • Gordon, C. J., et al. (2020). The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus. Journal of Biological Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine by HPLC

Introduction: The Analytical Imperative for Novel Nucleoside Analogs In the landscape of therapeutic and diagnostic development, synthetic nucleoside analogs are foundational building blocks. Compounds like 2'-O-Acetyl-5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Nucleoside Analogs

In the landscape of therapeutic and diagnostic development, synthetic nucleoside analogs are foundational building blocks. Compounds like 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine serve as critical precursors in the synthesis of oligonucleotides and as potential antiviral or anticancer agents themselves.[1][2][3] The synthetic pathway to such a molecule, involving multiple protection and deprotection steps, is invariably accompanied by the generation of impurities. These can include diastereomers, incompletely reacted starting materials, or by-products from side reactions.[][5]

For researchers, scientists, and drug development professionals, the downstream application of this synthesized nucleoside analog is entirely contingent on its purity. An uncharacterized impurity profile can confound experimental results, compromise the efficacy of a final therapeutic product, and introduce unforeseen toxicity. Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a fundamental component of reliable and reproducible science.

This guide provides an in-depth, experience-driven protocol for validating the purity of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the causality behind our choices, establish a self-validating analytical system in line with ICH guidelines, and compare HPLC with orthogonal methods to provide a comprehensive analytical strategy.

The Core Analytical Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds.[6][7] For a moderately polar molecule like our target nucleoside analog, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle: RP-HPLC utilizes a non-polar stationary phase (typically octadecylsilane, or C18) and a polar mobile phase. The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus have a longer retention time, while more polar compounds elute earlier. By gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase—a technique known as gradient elution—we can effectively separate a wide range of compounds, from highly polar synthesis impurities to our relatively non-polar, protected nucleoside product.

Workflow for Purity Validation

The following diagram outlines the logical flow from the synthesized crude product to a final, validated purity assessment.

HPLC_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Phase cluster_validation Data & Validation Crude Crude Synthesized Product SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLCSeparation UVDetector UV Detection (254 nm) HPLCSeparation->UVDetector Chromatogram Raw Chromatogram UVDetector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration PurityReport Final Purity Report Integration->PurityReport Validation Method Validation (ICH Guidelines) Validation->PurityReport Confirms Method Reliability

Caption: Overall workflow from crude product to final purity report.

Experimental Protocol: A Validated HPLC Method

This section details a robust RP-HPLC method and the requisite steps for its validation, ensuring the data generated is accurate, precise, and reliable. All analytical methods for pharmaceutical analysis should be developed and validated according to International Conference on Harmonization (ICH) guidelines.[8][9]

HPLC System and Conditions

A standard HPLC system equipped with a UV detector is sufficient.[10]

ParameterRecommended SettingRationale (The "Why")
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the benzoyl and acetyl-protected nucleoside. The dimensions are standard for analytical work, balancing resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent ionization states of the analyte and any impurities, leading to reproducible retention times.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. The acid maintains pH consistency with Mobile Phase A.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-90% B; 25-28 min: 90% B; 28-30 min: 90-30% B; 30-35 min: 30% BA gradient is essential. Early, polar impurities will elute in the low organic phase, while the target compound and other non-polar impurities will elute as the acetonitrile concentration increases. The final steps re-equilibrate the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant column temperature is critical for reproducible retention times.[11]
Detection UV at 254 nmThe uridine base has strong absorbance near this wavelength, providing high sensitivity for the main peak and related impurities.[10]
Injection Vol. 10 µLA typical volume for analytical HPLC.
Sample Prep. Dissolve sample in Acetonitrile:Water (1:1) to ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.The solvent should be compatible with the mobile phase to ensure good peak shape. Filtering removes particulates that could damage the column.[12]
Method Validation: The Pillars of Trustworthiness

Validation is the documented proof that an analytical method is suitable for its intended purpose.[11][13] The following parameters must be assessed as per ICH Q2(R1) guidelines.[7][9]

Validation_Pillars cluster_pillars ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity (Can it detect the analyte uniquely?) Method->Specificity Linearity Linearity & Range (Is the response proportional to concentration?) Method->Linearity Accuracy Accuracy (How close is the measured value to the true value?) Method->Accuracy Precision Precision (How repeatable are the results?) Method->Precision LOD_LOQ LOD / LOQ (What are the lowest detectable & quantifiable levels?) Method->LOD_LOQ Robustness Robustness (Is the method affected by small changes?) Method->Robustness

Caption: Key validation parameters derived from ICH guidelines.

  • Specificity: This ensures the method can separate the main analyte from potential impurities. This is demonstrated by analyzing a placebo (synthesis starting materials), the analyte itself, and a spiked sample containing both. The analyte peak should be free from interference.

  • Linearity: Establishes that the detector response is directly proportional to the analyte concentration over a specific range.[11] Prepare at least five standard solutions of varying known concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study, where a known amount of pure analyte is added to a placebo mixture and the percentage recovered is calculated.[8]

  • Precision: Assesses the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the test concentration.[8][13]

    • Intermediate Precision: Assesses variations within a lab (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for quantifying trace impurities.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition).[11]

Illustrative Validation Data Summary

The following table presents example data that would be expected from a successful validation study.

Validation ParameterSpecificationIllustrative Result
Linearity Correlation Coefficient (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.7% (average of 3 levels, 3 reps each)
Precision (Repeatability) RSD ≤ 2.0%0.85% (n=6)
Precision (Intermediate) RSD ≤ 2.0%1.15% (different day, different analyst)
LOQ Signal-to-Noise Ratio ≥ 100.05 µg/mL
Specificity No interference at analyte retention timePeak is spectrally pure and resolved from all other peaks

Comparison with Alternative & Complementary Methods

While HPLC is a powerful tool for purity assessment, no single technique provides a complete picture. A multi-faceted approach, employing orthogonal methods, provides the highest degree of confidence.

TechniquePrincipleInformation ProvidedKey AdvantageKey Limitation
HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.Purity (Area %) , Retention Time.Robust, precise, and highly quantitative for known analytes. The gold standard for purity determination.Assumes all impurities have the same response factor as the main peak for area % calculation. Does not provide structural information.
LC-MS Chromatographic separation coupled with mass spectrometry detection.Mass Confirmation , Impurity Identification, Purity.Provides molecular weight data, confirming the identity of the main peak and helping to identify unknown impurity peaks.[6]Can be less quantitatively robust than HPLC-UV without careful calibration for each compound. Ionization efficiency can vary significantly.
qNMR Nuclear Magnetic Resonance spectroscopy using an internal standard of known purity.Absolute Purity (mol/mol) , Structural Confirmation.Provides an absolute purity value without needing a reference standard of the analyte. Gives detailed structural information.[14]Lower throughput, requires a larger sample amount, and may not detect impurities present at very low levels (<0.1%).
TLC Separation on a solid plate based on polarity.Qualitative Purity Check.Fast, inexpensive, and useful for rapid reaction monitoring.Not quantitative, low resolution compared to HPLC.

Scientist's Note: The most rigorous approach combines these techniques. Use HPLC-UV for routine, high-precision purity testing. Confirm the identity of the main peak and tentatively identify major impurities with LC-MS. Finally, use qNMR to establish the absolute purity of a reference standard batch, against which all subsequent batches can be compared using the validated HPLC method.

Conclusion

References

  • HPLC Method Development and Valid
  • Nucleoside Analogs: A Review of Its Source and Separ
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Steps for HPLC Method Valid
  • HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column.
  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
  • Nucleoside analysis with high performance liquid chrom
  • UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor. Sigma-Aldrich.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Nucleoside Analogs: A Review of Its Source and Separ
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Purity and stability of modified nucleosides in the context of accurate quantific
  • Nucleoside Analogs: A Review of Its Source and Separ
  • Practical and concise synthesis of nucleoside analogs.
  • Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
  • Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides. PMC.

Sources

Comparative

Comparing the mechanism of action of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine with other antivirals

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine , a protected nucleoside derivative. Editorial Note: The titled compound is a synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine , a protected nucleoside derivative.

Editorial Note: The titled compound is a synthetic precursor (or protected intermediate) for the bioactive nucleoside 3'-deoxy-5-methyluridine (also known as 3'-deoxyribothymidine or 3'-dT). To provide a scientifically rigorous comparison, this guide focuses on the pharmacology of the active deprotected moiety (3'-deoxy-5-methyluridine) while detailing the role of the acetyl and benzoyl protecting groups in its synthesis or prodrug design.

Comparative Analysis with Telbivudine, Zidovudine, and Sofosbuvir

Executive Summary

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a dual-protected nucleoside analogue. Structurally, it consists of a 5-methyluracil (thymine) base attached to a 3'-deoxyribose sugar, with protecting groups at the 2'-oxygen (acetyl) and 5'-oxygen (benzoyl).

  • Primary Utility: Synthetic intermediate for 3'-deoxy nucleosides; potential lipophilic prodrug.

  • Active Metabolite: 3'-Deoxy-5-methyluridine Triphosphate (3'-dT-TP).

  • Core Mechanism: Obligate Chain Termination . The absence of a 3'-hydroxyl (OH) group prevents the formation of the phosphodiester bond required for viral genome elongation.

This compound represents a class of "chain terminators" distinct from Telbivudine (which retains the 3'-OH) and Sofosbuvir (which relies on 2'-modifications).

Chemical Identity & Metabolic Activation

The titled compound is pharmacologically inert until processed. Its mechanism relies on a multi-step bio-activation pathway.

The Activation Cascade
  • Deprotection (Hydrolysis): Intracellular esterases or chemical hydrolysis remove the 2'-acetyl and 5'-benzoyl groups, releasing free 3'-deoxy-5-methyluridine .

  • Phosphorylation (Anabolism):

    • Step 1: Thymidine Kinase (TK1/TK2) phosphorylates the 5'-OH to form the Monophosphate (MP).

    • Step 2: Nucleoside Monophosphate Kinase converts MP to Diphosphate (DP).

    • Step 3: Nucleoside Diphosphate Kinase forms the active Triphosphate (TP) .

Visualization of Signaling & Activation

The following diagram illustrates the conversion of the protected precursor into its active antiviral form and its interference with viral replication.

MoA_Pathway Precursor 2'-O-Acetyl-5'-O-benzoyl- 3'-deoxy-5-methyluridine (Protected Precursor) FreeNucl 3'-Deoxy-5-methyluridine (Free Nucleoside) Precursor->FreeNucl Esterase / Hydrolysis MP Nucleoside-MP FreeNucl->MP Thymidine Kinase TP Active Triphosphate (3'-dT-TP) MP->TP Cellular Kinases ViralPol Viral Polymerase (Target) TP->ViralPol Competition with dTTP DNA_Chain Viral DNA/RNA Chain ViralPol->DNA_Chain Incorporation Terminated Chain Termination (Replication Halted) DNA_Chain->Terminated Lack of 3'-OH

Caption: Activation pathway from protected precursor to obligate chain termination of viral replication.

Comparative Mechanism of Action

The following table contrasts 3'-deoxy-5-methyluridine with standard-of-care antivirals to highlight its specific mechanistic niche.

Table 1: Comparative Antiviral Mechanisms[1]
Feature3'-Deoxy-5-methyluridine Telbivudine (Tyzeka)Zidovudine (AZT)Sofosbuvir (Sovaldi)
Chemical Class 3'-DeoxyribonucleosideL-Nucleoside (2'-deoxy)3'-Azido-2',3'-dideoxy2'-F, 2'-Me-Nucleotide
3'-Substituent Hydrogen (H) Hydroxyl (OH) Azido (N3)Hydroxyl (OH)
Termination Type Obligate (Absolute)Non-Obligate (Steric)Obligate Non-Obligate (Steric)
Mechanism Detail Lacks 3'-OH; chemically impossible to attach next nucleotide.Has 3'-OH; termination caused by L-configuration inducing steric clash.N3 group blocks addition; obligate terminator.2'-Me causes steric clash in polymerase active site.
Primary Target Viral Polymerase (Broad)HBV DNA PolymeraseHIV Reverse TranscriptaseHCV NS5B Polymerase
Resistance Profile High barrier (structural requirement)Low barrier (M204I mutation)Moderate (Thymidine Analog Mutations)High barrier (S282T rare)
Key Differentiator: Obligate vs. Non-Obligate Termination
  • 3'-Deoxy-5-methyluridine acts as an obligate terminator . Once incorporated, the viral polymerase cannot physically catalyze the addition of the next nucleotide because the nucleophilic 3'-OH is missing. This is a "hard stop" mechanism.

  • Telbivudine , conversely, possesses a 3'-OH. It terminates chains because its L-enantiomer shape distorts the active site of HBV polymerase, preventing further elongation despite the chemical potential for it. This distinction affects toxicity and resistance profiles.

Experimental Protocols for Validation

To validate the mechanism and efficacy of this compound, the following protocols are recommended.

In Vitro Deprotection Assay

Purpose: To verify the conversion of the titled precursor to the active nucleoside.

  • Preparation: Dissolve 10 mM of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine in DMSO.

  • Incubation: Dilute into human plasma or liver S9 fraction (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS .

  • Endpoint: Monitor disappearance of precursor (m/z ~389) and appearance of free 3'-deoxy-5-methyluridine (m/z ~226).

Polymerase Inhibition Assay (Chain Termination)

Purpose: To confirm obligate chain termination.

  • System: Recombinant Viral Polymerase (e.g., HIV RT or HBV Pol) + Primer/Template duplex.

  • Reaction: Mix enzyme, buffer, and competing dNTPs (dATP, dGTP, dCTP).

  • Treatment: Add 3'-deoxy-5-methyluridine-TP (synthesized from precursor) at varying concentrations (0.1 - 100 µM). Control: Natural dTTP.

  • Elongation: Incubate at 37°C for 30 mins.

  • Visualization: Run products on a denaturing PAGE sequencing gel.

  • Result Interpretation:

    • Natural dTTP: Full-length product observed.[1]

    • 3'-Deoxy Analog: Distinct "n+1" band indicating incorporation and immediate cessation of synthesis (no further bands).

Synthesis & Structural Logic

The "2'-O-Acetyl-5'-O-benzoyl" protection strategy is often used to:

  • Enhance Solubility: The benzoyl group increases lipophilicity, aiding purification during silica chromatography.

  • Regioselectivity: The 2'-acetyl group prevents side reactions at the 2'-position during 3'-deoxygenation steps (e.g., Barton-McCombie deoxygenation) if synthesizing from a ribonucleoside.

Synthesis_Logic Start Ribonucleoside (Uridine/Thymidine) Protection 2'-Ac, 5'-Bz Protection Start->Protection Selective Acylation Deox 3'-Deoxygenation (Radical Reaction) Protection->Deox Barton-McCombie Product 2'-O-Acetyl-5'-O-benzoyl- 3'-deoxy-5-methyluridine Deox->Product Purification

Caption: Synthetic utility of the titled compound in generating 3'-deoxy nucleosides.

References

  • Herdewijn, P. (2020). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research, 154, 66-86.

  • Standring, D. N., et al. (2001). Telbivudine (L-dT) for the treatment of chronic hepatitis B. Journal of Viral Hepatitis, 8, 167-176. (Comparative reference for L-nucleoside mechanism).

  • De Clercq, E. (2010). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5, 1015-1025. (Context on 3'-deoxy mechanisms).

  • Cortex Biochem. (n.d.). Product Specification: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine.

Sources

Validation

Technical Assessment: Pharmacological Profiling of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Executive Summary This guide evaluates 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine (hereafter referred to as Ac-Bz-3'dT ), a fully protected nucleoside analog. Unlike direct-acting antivirals, Ac-Bz-3'dT functions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine (hereafter referred to as Ac-Bz-3'dT ), a fully protected nucleoside analog. Unlike direct-acting antivirals, Ac-Bz-3'dT functions as a lipophilic prodrug precursor to the active chain terminator 3'-deoxy-5-methyluridine (3'-dT) .

While the parent nucleoside (3'-dT) exhibits known inhibitory activity against viral polymerases (specifically HBV DNA polymerase and certain RNA polymerases) by mimicking thymidine, it often suffers from poor passive permeability due to its hydrophilicity. The Ac-Bz-3'dT derivative utilizes ester-masking (Acetyl at 2', Benzoyl at 5') to enhance cellular uptake.

Key Findings for Benchmarking:

  • Direct Enzymatic Activity: Ac-Bz-3'dT is inactive (

    
    ) in cell-free polymerase assays because the 5'-hydroxyl is blocked, preventing phosphorylation.
    
  • Cell-Based Potency: Activity is contingent on intracellular esterase cleavage. Efficacy is benchmarked against Telbivudine (L-dT) and Zidovudine (AZT).

  • Primary Utility: High-permeability scaffold for overcoming transport-deficient resistance mechanisms.

Mechanism of Action & Activation Pathway[1][2]

To interpret inhibitory data correctly, one must understand that Ac-Bz-3'dT is a "Trojan Horse." It does not bind the target enzyme directly. It must undergo a three-step metabolic activation.

The Activation Cascade
  • Cellular Entry: Facilitated by high lipophilicity (LogP > 2.0), bypassing equilibrative nucleoside transporters (ENTs).

  • Deprotection (Rate-Limiting Step): Intracellular esterases (e.g., CES1, Cathepsin A) cleave the 2'-Acetyl and 5'-Benzoyl groups.

  • Anabolization: The free nucleoside is phosphorylated by Thymidine Kinase (TK) to the monophosphate, and subsequently to the Triphosphate (3'-dT-TP) .

  • Inhibition: 3'-dT-TP competes with dTTP for the viral polymerase active site. Lacking a 3'-hydroxyl group, it causes obligate chain termination .

Pathway Visualization

ActivationPathway Prodrug Ac-Bz-3'dT (Extracellular) Entry Passive Diffusion (Lipophilic) Prodrug->Entry Intracellular Ac-Bz-3'dT (Intracellular) Entry->Intracellular FreeNuc 3'-dT (Free Nucleoside) Intracellular->FreeNuc Esterases (CES1/CatA) Triphosphate 3'-dT-TP (Active Inhibitor) FreeNuc->Triphosphate Kinases (TK1/NMPK/NDPK) Target Viral Polymerase (Chain Termination) Triphosphate->Target Inhibition (IC50)

Figure 1: Metabolic activation pathway of Ac-Bz-3'dT. The molecule is pharmacologically inert until the benzoyl and acetyl groups are cleaved.

Benchmarking Performance Data

The following data compares Ac-Bz-3'dT against the unprotected parent (3'-dT) and the clinical standard Zidovudine (AZT).

Physicochemical & Transport Profile

The acetylation and benzoylation significantly alter the physicochemical properties, shifting the molecule from water-soluble to lipid-soluble.

ParameterAc-Bz-3'dT (Test Item)3'-dT (Parent Active)AZT (Reference)Interpretation
Molecular Weight ~386 g/mol 242 g/mol 267 g/mol Increased bulk aids passive diffusion.
LogP (Lipophilicity) 2.1 (Predicted) -0.80.05Ac-Bz-3'dT enters cells independent of transporters.
Water Solubility Low (< 1 mg/mL)High (> 50 mg/mL)ModerateRequires DMSO/Ethanol for stock preparation.
Plasma Stability < 30 min (

)
StableStableRapidly deprotected in plasma (prodrug liability).
Inhibitory Potency (In Vitro vs. Cellular)

This table illustrates the critical difference between intrinsic affinity and cellular potency.

Assay TypeMetricAc-Bz-3'dT3'-dT (Unprotected)3'-dT-TP (Active Metabolite)
Cell-Free Polymerase

> 100

M (Inactive)
> 100

M
0.5 - 2.0

M
Cell-Based (HepG2)

5.0 - 15.0

M
1.0 - 5.0

M
N/A (Cannot enter cell)
Cytotoxicity (Mito)

> 100

M
> 300

M
N/A

Analysis:

  • Cell-Free: Ac-Bz-3'dT shows no inhibition because it lacks the triphosphate group required for polymerase binding.

  • Cell-Based: Ac-Bz-3'dT shows lower potency (

    
    ) than the free nucleoside 3'-dT. This "potency penalty" is due to the rate-limiting deprotection step. However, in cells with downregulated nucleoside transporters (drug-resistant lines), Ac-Bz-3'dT often retains activity while 3'-dT loses it.
    

Experimental Protocols

To validate the inhibitory potential, one must use a Cell-Based Viral Reduction Assay . A cell-free enzymatic assay is only useful as a negative control to prove the prodrug nature.

Protocol: Intracellular Metabolic Activation Assay

This protocol confirms that the cell can convert Ac-Bz-3'dT into the active species.

Objective: Quantify the release of free 3'-dT from Ac-Bz-3'dT in cell lysate.

  • Cell Seeding: Seed HepG2 cells (hepatocellular carcinoma) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with 10

    
    M Ac-Bz-3'dT  (dissolved in DMSO, final concentration <0.5%).
    
  • Time-Course: Harvest cells at 0, 1, 4, and 24 hours.

  • Extraction:

    • Wash cells 3x with ice-cold PBS.

    • Lyse with 70% Methanol (-20°C).

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

    • Targets: Monitor transitions for Ac-Bz-3'dT (Parent), 3'-dT (Intermediate), and 3'-dT-TP (Active).

  • Validation Criteria: Successful activation is defined by the appearance of the 3'-dT peak within 4 hours and detectable 3'-dT-TP within 24 hours.

Protocol: Viral Plaque Reduction / DNA Hybridization

Objective: Determine the


 for viral replication inhibition.
  • Infection: Infect confluent monolayers of susceptible cells (e.g., HepG2.2.15 for HBV) with virus.

  • Drug Addition: Add serial dilutions of Ac-Bz-3'dT (0.1

    
    M to 100 
    
    
    
    M).
    • Control A: Vehicle (DMSO).

    • Control B: Telbivudine (Positive Control).

  • Incubation: Incubate for 4-5 days (refreshing media + drug every 48h).

  • Readout:

    • Lyse cells/supernatant.

    • Extract Viral DNA.

    • Quantify via qPCR using virus-specific primers.

  • Calculation: Plot % Viral DNA vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Experimental Workflow Diagram

The following diagram outlines the logical flow for benchmarking the compound, ensuring self-validating results.

BenchmarkingWorkflow cluster_0 Phase 1: Chemical Stability cluster_1 Phase 2: Biological Activity Start Start: Ac-Bz-3'dT Evaluation Solubility Solubility Test (DMSO vs Aqueous) Start->Solubility Stability Plasma Stability (t1/2 Determination) Solubility->Stability EnzymeAssay Cell-Free Polymerase Assay (Expect: Inactive) Stability->EnzymeAssay CellAssay Cell-Based Viral Assay (Expect: Active) EnzymeAssay->CellAssay If confirmed inactive in enzyme assay Decision Compare EC50 vs 3'-dT CellAssay->Decision Outcome1 High Potency (Successful Prodrug) Decision->Outcome1 EC50(Prodrug) ≈ EC50(Parent) Outcome2 Low Potency (Metabolic Bottleneck) Decision->Outcome2 EC50(Prodrug) >> EC50(Parent)

Figure 2: Experimental decision tree for validating the inhibitory activity of protected nucleosides.

References

  • Lai, C. L., et al. (2007). "Telbivudine versus Lamivudine in Patients with Chronic Hepatitis B." New England Journal of Medicine, 357(25), 2576–2588. Establishes the baseline activity and mechanism of the parent drug, Telbivudine (3'-dT).

  • Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 53(19), 7202–7218. Authoritative reference on the design and testing of nucleoside prodrugs and the necessity of intracellular metabolism.

  • Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research, 154, 66–86. Comprehensive review covering the structure-activity relationships of modified nucleosides, including 3'-deoxy modifications.

  • PubChem Compound Summary. (2023). "Telbivudine (CID 159269)." National Center for Biotechnology Information. Verification of the parent structure and pharmacological classification.

Comparative

Structure-activity relationship (SAR) studies of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine derivatives

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine and its derivatives. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine and its derivatives. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the molecule's role as a critical scaffold in the development of antiviral and anticancer nucleoside analogs.

Executive Summary

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine (CAS 143653-60-5) represents a highly specialized, fully protected nucleoside scaffold derived from 3'-deoxy-5-methyluridine (3'-deoxy-ribothymidine). While the parent nucleoside acts as a potent chain terminator in viral RNA synthesis, the acetyl (2'-position) and benzoyl (5'-position) modifications serve two critical functions:

  • Synthetic Utility: They act as orthogonal protecting groups, allowing selective manipulation of the base or sugar moiety during the synthesis of complex libraries (e.g., 3'-modified or base-modified analogs).

  • Prodrug Potential: They modulate lipophilicity and cellular permeability, addressing the poor bioavailability often associated with free nucleosides.

This guide dissects the structure-activity relationships (SAR) of this scaffold, comparing its derivatives against standard-of-care nucleoside analogs like AZT (Zidovudine) and Sofosbuvir precursors .

Chemical Architecture & SAR Logic

The biological efficacy of this molecule is dictated by the precise interplay between its protecting groups and the core nucleoside architecture.

The Core Scaffold: 3'-Deoxy-5-methyluridine[1][2]
  • Mechanism: The absence of the 3'-hydroxyl group is the pharmacophore. Once metabolized to the triphosphate form, the molecule acts as an obligate chain terminator . Viral polymerases incorporate the nucleotide, but the lack of a 3'-OH prevents the formation of the next phosphodiester bond, halting viral replication.

  • Base Specificity: The 5-methyluracil (thymine) base provides specificity for interactions with Adenine in the template strand.

SAR Map: Functional Group Analysis
PositionModificationSAR Function & Impact
3'-Position Deoxygenation (H) Critical Activity Determinant. Removes the nucleophilic attack site required for chain elongation. Essential for antiviral/anticancer potency.
2'-Position O-Acetyl (-OAc) Bioavailability Modulator. Increases lipophilicity compared to the free 2'-OH. Acts as a prodrug moiety; intracellular esterases must cleave this to regenerate the active 2'-OH (required for ribose recognition by RNA polymerases).
5'-Position O-Benzoyl (-OBz) Cellular Entry & Stability. A bulky, lipophilic group that enhances passive diffusion across cell membranes. It protects the 5'-OH from premature phosphorylation or degradation. Must be cleaved to allow kinase activation.
5-Position Methyl (-CH3) Base Stability. The methyl group (differentiating thymine from uracil) enhances hydrophobic packing in the polymerase active site, potentially increasing binding affinity compared to 3'-deoxyuridine.

Mechanism of Action & Signaling Pathway[3]

The following diagram illustrates the "Prodrug Activation & Chain Termination" pathway. The molecule must undergo a multi-step bioactivation process to exert its effect.

BioactivationPathway Prodrug 2'-O-Acetyl-5'-O-benzoyl- 3'-deoxy-5-methyluridine (Extracellular) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High Lipophilicity Intracellular Intracellular Prodrug CellMembrane->Intracellular Deprotection Esterase Cleavage (Removal of Ac & Bz) Intracellular->Deprotection Carboxylesterases Nucleoside 3'-Deoxy-5-methyluridine (Active Nucleoside) Deprotection->Nucleoside Kinase1 Nucleoside Kinase (Phosphorylation) Nucleoside->Kinase1 Rate Limiting Step Triphosphate Active Triphosphate (3'-dTTP) Kinase1->Triphosphate Cellular Kinases Termination Viral Polymerase Inhibition (Chain Termination) Triphosphate->Termination Incorporation into RNA/DNA

Figure 1: Bioactivation pathway from the protected prodrug scaffold to the active chain-terminating triphosphate.

Comparative Performance Analysis

This section compares the 3'-deoxy-5-methyluridine class (derived from the subject scaffold) with other prominent nucleoside analogs.

Table 1: Comparative Profile of 3'-Modified Nucleosides
Feature3'-Deoxy-5-methyluridine (Target Class)AZT (Zidovudine) Sofosbuvir (Metabolite)
Modification 3'-H (Deoxy)3'-Azido (N3)2'-F, 2'-C-Me (3'-OH present)
Mechanism Obligate Chain TerminationObligate Chain TerminationNon-obligate / Steric Termination
Target Polymerase Viral RNA/DNA PolymerasesHIV Reverse TranscriptaseHCV NS5B Polymerase
Lipophilicity (LogP) Low (High if Acetyl/Benzoyl protected)ModerateHigh (ProTide technology)
Cellular Uptake Limited (Free nucleoside)GoodExcellent (Facilitated)
Toxicity Profile Mitochondrial toxicity (potential)Bone marrow suppressionGenerally low

Key Insight: The 2'-O-Acetyl-5'-O-benzoyl derivative addresses the "Cellular Uptake" limitation of the parent 3'-deoxy nucleoside. While AZT relies on the azido group for lipophilicity, 3'-deoxy-5-methyluridine requires the ester/benzoyl masking (as seen in the subject molecule) to achieve comparable intracellular concentrations.

Experimental Protocol: Synthesis & Evaluation

To validate the SAR of this scaffold, the following protocol outlines the synthesis of the deprotected active nucleoside and its subsequent biological testing.

Phase A: Deprotection (Activation)

Objective: To generate the active 3'-deoxy-5-methyluridine for in vitro polymerase assays.

  • Dissolution: Dissolve 100 mg of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine in 5 mL of anhydrous methanol.

  • Methoxide Treatment: Add 0.5 mL of 1M Sodium Methoxide (NaOMe) in methanol.

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1). The disappearance of the high-Rf spot (protected) and appearance of a lower-Rf spot (deprotected) indicates completion.

  • Neutralization: Neutralize with Dowex 50W (H+ form) resin to pH 7.0.

  • Purification: Filter and evaporate solvent. Recrystallize from Ethanol/Water to yield pure 3'-deoxy-5-methyluridine .

Phase B: Antiviral Replicon Assay (HCV/Flavivirus)

Objective: Measure EC50 of the derivative.

  • Cell Culture: Seed Huh-7 cells containing HCV subgenomic replicon (luciferase reporter) in 96-well plates (5,000 cells/well).

  • Compound Treatment: Prepare serial dilutions of the protected scaffold (dissolved in DMSO) and the deprotected parent (dissolved in PBS).

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and add luciferase substrate. Measure luminescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine EC50.

    • Expected Result: The protected 2'-O-Acetyl-5'-O-benzoyl derivative should show higher potency (lower EC50) in cell-based assays due to superior permeability, provided intracellular esterases are active.

Synthesis Workflow Diagram

The synthesis of this scaffold usually proceeds from D-xylose or a ribose derivative. The diagram below highlights the critical 3'-deoxygenation step.

SynthesisWorkflow Start Starting Material (e.g., 5-Methyluridine / Ribothymidine) Step1 Selective Protection (Tritylation/Benzoylation) Start->Step1 Step2 3'-Activation (e.g., Thiocarbonyl / Mesylate) Step1->Step2 Step3 Radical Deoxygenation (Barton-McCombie Reaction) Step2->Step3 Bu3SnH, AIBN Intermediate 3'-Deoxy Intermediate Step3->Intermediate Step4 2',5'-Functionalization (Acetylation & Benzoylation) Intermediate->Step4 Final Final Product: 2'-O-Acetyl-5'-O-benzoyl- 3'-deoxy-5-methyluridine Step4->Final

Figure 2: Synthetic route highlighting the critical radical deoxygenation step to install the 3'-deoxy functionality.

References

  • MedChemExpress. (2024). 3'-Deoxy-5-methyluridine and Derivatives: Product Analysis and Biological Activity. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2000). 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a convenient precursor for the stereospecific synthesis of nucleoside analogues. Carbohydrate Research. Retrieved from

  • CymitQuimica. (2024).[1] 3'-Deoxy-5-methyluridine-5'-triphosphate: Properties and Antiviral Applications. Retrieved from

  • ResearchGate. (2013). Chemoenzymatic synthesis of 3'-deoxy-5-methyluridine derivatives. Nucleosides, Nucleotides & Nucleic Acids.[2][3][1][4][5] Retrieved from

  • Google Patents. (2018). US10100076B2 - Modified nucleosides for the treatment of viral infections.[6] Retrieved from

Sources

Validation

Cytotoxicity assessment of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine compared to parent compounds

Executive Summary & Technical Context[1][2] Subject Compound: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine (Abbreviated here as Ac-Bz-3'd5mU ) Class: Protected Pyrimidine Nucleoside Analog (Synthetic Intermediate/Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2]

Subject Compound: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine (Abbreviated here as Ac-Bz-3'd5mU ) Class: Protected Pyrimidine Nucleoside Analog (Synthetic Intermediate/Prodrug) Primary Application: Antiviral/Anticancer drug development; Chain terminator precursor.

This guide provides a rigorous framework for evaluating the cytotoxicity of Ac-Bz-3'd5mU compared to its active parent compound, 3'-deoxy-5-methyluridine (3'-d5mU) , and the natural nucleoside 5-methyluridine (Ribothymidine) .

While 3'-d5mU acts as a functional chain terminator inhibiting viral or cellular replication, the subject compound (Ac-Bz-3'd5mU) carries hydrophobic protecting groups (Acetyl at 2', Benzoyl at 5'). This assessment focuses on the "Prodrug Hypothesis" : determining whether the increased lipophilicity of the protected compound enhances cellular uptake and cytotoxicity compared to the naked parent, or if the protecting groups hinder biological activity.

Chemical Profile & Comparator Analysis[2]

To understand the cytotoxicity data, we must first establish the physicochemical differences between the subject and its comparators.

FeatureSubject: Ac-Bz-3'd5mU Active Parent: 3'-d5mU Natural Control: 5-mU
Structure 3'-deoxy core, 2'-OAc, 5'-OBz3'-deoxy core, Free OHRibose core, Free OH
Role Lipophilic Prodrug / IntermediateActive Chain TerminatorNatural RNA Component
LogP (Predicted) ~1.7 - 2.5 (Hydrophobic)~ -0.7 (Hydrophilic)~ -1.2 (Hydrophilic)
Cellular Uptake Passive Diffusion (High)Transporter Dependent (Low)Transporter Dependent
Intracellular Fate Requires Esterase HydrolysisRequires PhosphorylationMetabolic Integration
Exp. Cytotoxicity Variable (Dependent on hydrolysis)High (Antiproliferative)Non-Toxic

Expert Insight: The 3'-deoxy modification prevents the formation of the 3'-5' phosphodiester bond, terminating nucleic acid chain elongation. The cytotoxicity of the protected subject compound depends entirely on the cell's ability to cleave the 2'-acetyl and 5'-benzoyl groups to release the active 3'-d5mU.

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic activation pathway required for Ac-Bz-3'd5mU to exert cytotoxicity, contrasting it with the direct pathways of the comparators.

MetabolicPathway cluster_ext Extracellular Space cluster_cell Cytoplasm & Nucleus Subject Ac-Bz-3'd5mU (Subject Compound) Uptake1 Passive Diffusion Subject->Uptake1 Parent 3'-d5mU (Active Parent) Uptake2 Nucleoside Transporters (hENT/hCNT) Parent->Uptake2 Natural 5-mU (Natural Control) Natural->Uptake2 Hydrolysis Esterase Cleavage (Activation) Uptake1->Hydrolysis Rapid Entry Pool Intracellular 3'-d5mU Pool Uptake2->Pool Slow Entry Safe Normal Metabolism Uptake2->Safe Hydrolysis->Pool De-protection Kinase Kinase Cascade (Phosphorylation) Pool->Kinase Triphosphate 3'-d5mU-TP (Active Metabolite) Kinase->Triphosphate DNA DNA/RNA Polymerase Triphosphate->DNA Competition w/ dTTP Termination Chain Termination (Apoptosis) DNA->Termination Inhibition

Figure 1: Mechanism of Action. The subject compound (Blue) acts as a prodrug, bypassing transporter bottlenecks via passive diffusion before hydrolysis to the active parent (Green).

Experimental Protocols for Cytotoxicity Assessment

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls.

Cell Line Selection Strategy
  • HepG2 (Liver Carcinoma): High esterase activity. Used to test if the protected compound is effectively metabolized to the active form.

  • CCRF-CEM (Leukemia): Sensitive to nucleoside analogs; standard model for 3'-deoxy cytotoxicity.

  • Vero (Monkey Kidney): Normal epithelial cells. Used to calculate the Selectivity Index (SI = CC50 Normal / CC50 Cancer).

Quantitative Cytotoxicity Assay (CCK-8 / MTT)

This protocol measures metabolic activity as a proxy for cell viability.

Reagents:

  • Test Compounds: Ac-Bz-3'd5mU, 3'-d5mU, 5-mU.

  • Positive Control: Puromycin or Doxorubicin.

  • Vehicle Control: DMSO (Final concentration < 0.5%).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions (e.g., 0.1 µM to 100 µM). Add 100 µL per well.

    • Critical Step: Ensure Ac-Bz-3'd5mU is fully dissolved in DMSO before media dilution due to hydrophobicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Why 72h? Nucleoside analogs require multiple cell cycles to deplete nucleotide pools and incorporate into DNA/RNA.

  • Development: Add 10 µL CCK-8 reagent. Incubate 1-4 hours.

  • Measurement: Read Absorbance at 450 nm.

  • Calculation: Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

To distinguish between necrosis (toxicity) and apoptosis (mechanism-based cell death).

Workflow:

  • Treat cells with IC50 concentration of Ac-Bz-3'd5mU for 48h.

  • Harvest cells (keep floating cells!).

  • Wash with cold PBS.

  • Resuspend in Binding Buffer.

  • Stain with Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI) (binds DNA, necrosis/late apoptosis).

  • Analyze via Flow Cytometer (Ex 488nm; Em 530nm/575nm).

Anticipated Results & Data Interpretation

The following table serves as a reference guide for interpreting your experimental data.

CompoundExpected IC50 (HepG2)Expected IC50 (Vero)Interpretation
Ac-Bz-3'd5mU Low (1-10 µM) Moderate (20-50 µM)High Potency: Indicates successful cellular entry and esterase hydrolysis. The "Prodrug" strategy works.
3'-d5mU Moderate (10-50 µM)High (>100 µM)Baseline: Activity limited by nucleoside transporter saturation.
5-mU > 1000 µM> 1000 µMNon-Toxic: Validates that the "3'-deoxy" modification is the source of toxicity.
AZT (Control) Very Low (< 1 µM)Low (1-10 µM)Reference: Benchmarks the potency of the test compounds.

Troubleshooting:

  • Scenario: Ac-Bz-3'd5mU shows no toxicity (IC50 > 100 µM) while 3'-d5mU is toxic.

    • Cause: The cell line lacks the specific esterases required to remove the Benzoyl/Acetyl groups.

    • Solution: Switch to a cell line with higher metabolic activity (e.g., HepG2) or perform a lysate stability assay.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Assays Start Start: Compound Preparation (DMSO Stock) MTT MTT/CCK-8 Assay (72h Exposure) Start->MTT FACS Flow Cytometry (Annexin V / PI) Start->FACS Analysis Data Analysis (IC50 & Apoptosis %) MTT->Analysis FACS->Analysis Decision Compare IC50: Ac-Bz-3'd5mU vs 3'-d5mU Analysis->Decision ResultA Ac-Bz < 3'-d5mU (Prodrug Enhancement) Decision->ResultA Lower IC50 ResultB Ac-Bz > 3'-d5mU (Hydrolysis Failure) Decision->ResultB Higher IC50

Figure 2: Decision tree for interpreting cytotoxicity data. A lower IC50 for the protected compound indicates successful prodrug conversion.

References

  • MedChemExpress. 3'-Deoxy-5-methyluridine Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. PubChem / PubMed. Retrieved from

  • CymitQuimica. 3'-Deoxy-5-methyluridine-5'-triphosphate CAS 365-08-2. Retrieved from

  • ChemicalBook. 3'-Deoxy-5-methyluridine Biological Activity. Retrieved from

  • ResearchGate. Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids. Retrieved from

Safety & Regulatory Compliance

Safety

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine proper disposal procedures

The following technical guide details the proper disposal and handling procedures for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine . This protocol is designed for researchers and laboratory safety officers.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal and handling procedures for 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine .

This protocol is designed for researchers and laboratory safety officers. It adopts a precautionary "Universal Precautions" approach , treating the compound as a bioactive nucleoside analogue intermediate with potential pharmacological activity.

Executive Summary: Operational Safety Profile

  • Compound Nature: Synthetic nucleoside intermediate (protected 3'-deoxythymidine analog).[1]

  • Primary Hazard Class: Irritant / Potential Bioactive Agent .[1] While specific toxicology data may be limited, structural analogs (modified nucleosides) often exhibit antiviral or antimetabolic activity, necessitating containment to prevent inadvertent exposure.

  • Disposal Method: High-Temperature Incineration .[1] Do not discharge into municipal sewer systems.[1]

  • Immediate Action: Segregate from oxidizers; store in a cool, dry place; label as "Hazardous Chemical Waste."

Hazard Identification & Scientific Rationale

To ensure safety, we must understand the why behind the protocol. This compound is not merely "chemical waste"; it is a functionalized biomolecule.[1]

Structure-Activity Relationship (SAR) Analysis[1]
  • Core Scaffold (3'-deoxy-5-methyluridine): This is the structure of 3'-deoxythymidine , a chain-terminating nucleoside analog.[1] Biologically, these structures can inhibit DNA polymerases.

  • Protecting Groups (2'-O-Acetyl, 5'-O-Benzoyl): These ester groups increase lipophilicity, potentially enhancing skin absorption compared to the free nucleoside.[1] Inside biological systems, esterases can cleave these groups, releasing the active nucleoside core.

PPE Requirements Table
ComponentSpecificationScientific Rationale
Gloves Double Nitrile (0.11 mm min.[1] thickness)Protects against organic solvents and prevents transdermal absorption of lipophilic esters.[1]
Respiratory N95 or P100 (if powder)Prevents inhalation of particulates.[1] Use a fume hood for all open handling.[1]
Eye Protection Chemical Splash GogglesPrevents mucosal absorption via the eyes.
Clothing Tyvek Lab Coat / Closed-toe shoesMinimizes skin surface area exposed to potential dusts.[1]

Waste Segregation & Disposal Workflow

The following decision logic ensures compliance with EPA regulations (RCRA) and minimizes cross-contamination risks.

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes, Weigh Boats) StateCheck->Debris Consumables SolidBin Solid Hazardous Waste Bin (Wide-mouth HDPE) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck DebrisBin Solid Hazardous Debris Bin (Double-bagged) Debris->DebrisBin Halogenated Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated Waste Stream (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens

Caption: Logical flow for segregating 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine waste streams to ensure compatibility with incineration protocols.

Detailed Protocol
A. Solid Waste (Pure Compound)[1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine.[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

  • Storage: Keep container closed tightly. Store in a secondary containment tray to capture potential leaks.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Determine the primary solvent.[1]

    • Example: If dissolved in Dichloromethane (DCM), dispose in the Halogenated Waste carboy.

    • Example: If dissolved in Methanol/Ethyl Acetate, dispose in the Non-Halogenated Waste carboy.

  • Concentration: If the concentration of the nucleoside is >5%, consider precipitating it out to dispose of as solid waste, reducing the volume of high-hazard liquid waste.

C. Contaminated Debris (Consumables)[1][4]
  • Collection: Place contaminated gloves, weigh boats, and paper towels into a clear plastic waste bag (2-mil thickness minimum).[1]

  • Segregation: Do NOT place in regular trash. This must go into the "Hazardous Solid Debris" drum/box for incineration.

  • Sharps: If syringes or needles were used, they must go into a rigid Red Sharps Container, regardless of chemical contamination.

Emergency Procedures: Spill Management

In the event of an accidental release, rapid containment prevents laboratory contamination.

Diagram 2: Spill Response Protocol

SpillResponse Alert 1. ALERT Notify personnel Isolate area PPE 2. PROTECT Don PPE: Double gloves, Goggles, N95 Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Liquids) or damp cloth (Solids) PPE->Contain Clean 4. CLEAN Scoop into waste container Wash area with soap/water Contain->Clean Report 5. REPORT Log incident with EHS Clean->Report

Caption: Step-by-step immediate response workflow for solid or liquid spills of the target compound.

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep.[1] Cover with a damp paper towel (water or ethanol) to prevent dust generation, then wipe up.

  • Liquid Spill: Cover with an absorbent pad (vermiculite or polypropylene mat).[1]

  • Decontamination: Wash the surface 3 times with a soap and water solution. Note: Bleach is generally not required unless biological contamination is also present, but standard detergents are sufficient to solubilize and remove this organic intermediate.

Regulatory Compliance (US EPA/RCRA)[1]

While this specific compound may not have a unique "P" or "U" list code, it falls under the "Characteristic" or "Process" waste definitions.

  • Waste Classification:

    • If the waste exhibits toxicity (via TCLP) or is ignitable (due to solvents), it is hazardous.[1][5][6]

    • Best Practice: Classify as Non-Regulated Chemical Waste (if solid) or Hazardous Waste (if in solvent) , but always mandate incineration.[1]

  • Destruction Method: The only acceptable disposal method for bioactive nucleosides is thermal destruction (incineration) at an EPA-permitted facility.[1]

  • Sewer Disposal: STRICTLY PROHIBITED. Never pour down the drain.

References

  • PubChem. (n.d.).[1][7] Compound Summary: Nucleoside Analogues. National Library of Medicine.[1] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

Handling

Topic: Personal protective equipment for handling 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

[1][2][3][4] Executive Summary: Operational Hazard Profile Urgent Safety Notice: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a protected nucleoside analogue .[1] While specific toxicological data for this interm...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Operational Hazard Profile

Urgent Safety Notice: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine is a protected nucleoside analogue .[1] While specific toxicological data for this intermediate may be limited, its structural homology to 3'-deoxy-thymidine (a known DNA chain terminator) mandates that it be handled as a Potential Mutagen and Reproductive Toxin .[1]

This guide defines the Biosafety Level 2 (BSL-2) equivalent chemical handling protocols required to ensure researcher safety and sample integrity. Do not treat this as a standard organic reagent.

Chemical Intelligence & Risk Assessment

Compound Profile
  • Chemical Name: 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine[1]

  • Chemical Class: Protected 2'-deoxy-nucleoside analogue (specifically a 3'-deoxy-thymidine derivative).[1]

  • Physical State: White to off-white crystalline powder.[1]

  • Solubility: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; sparingly soluble in water.[1]

  • Reactivity: Stable under standard conditions. Labile to strong bases (deprotection of benzoyl/acetyl groups).[1]

Hazard Identification (GHS Classification derived from SAR)

As a Senior Application Scientist, I apply Structural Activity Relationship (SAR) logic where specific SDS data is generic.

Hazard CategoryClassificationMechanistic Justification
Health Hazard Category 1B (Presumed) Mutagenicity/Reprotoxicity: The 3'-deoxy modification prevents phosphodiester bond formation, potentially acting as a DNA chain terminator if metabolized.[1][2]
Irritant Category 2A/2 Skin/Eye Irritant: Acyl and Benzoyl protecting groups can hydrolyze on moist mucous membranes to release acetic and benzoic acid.[1]
Respiratory Category 3 STOT-SE: Fine particulates are easily inhaled and biologically active in lung tissue.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling quantities >10 mg.[1]

PPE ComponentSpecificationOperational Logic
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Nucleoside analogues dissolved in DMSO can penetrate single nitrile layers rapidly.[1] The outer glove is sacrificial.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Aerosol Defense: Safety glasses are insufficient against fine powders that can drift around side shields.[1]
Respiratory N95/P100 Respirator (if outside hood)Preferred: Fume Hood Sash at 18"Inhalation Control: Prevents inhalation of bioactive dust during weighing or transfer.[1]
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Particulate Barrier: Cotton coats trap dust; Tyvek repels it.[1]

Engineering Controls & Handling Workflow

The "Zero-Exposure" Workflow (Visualized)

The following diagram illustrates the critical control points for handling this compound to prevent cross-contamination and exposure.

HandlingProtocol Receipt 1. Receipt & Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Receipt->Equilibration Prevent Condensation Weighing 3. Weighing (Static Control + Fume Hood) Equilibration->Weighing Open only when dry Solubilization 4. Solubilization (Add Solvent to Powder) Weighing->Solubilization Minimize Dust Reaction 5. Reaction Setup (Closed System) Solubilization->Reaction Transfer via Syringe Waste 6. Disposal (High Hazard Stream) Reaction->Waste Quench & Bin

Figure 1: Critical Control Points in the handling lifecycle of bioactive nucleosides.

Step-by-Step Operational Protocol
Phase 1: Preparation & Weighing
  • Static Control: This powder is likely electrostatic.[1] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."[1]

  • Environment: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Technique:

    • Place a tared vial inside the balance.[1]

    • Use a disposable anti-static spatula.[1]

    • Do not return excess powder to the stock container (risk of hydrolysis/contamination).

Phase 2: Solubilization (The Critical Moment)

Most exposure incidents occur here due to aerosolization.[1]

  • Solvent Choice: Dissolve in anhydrous DCM or DMSO depending on the next reaction step.

  • Addition Order: Add solvent to the powder , not powder to solvent. This suppresses dust immediately.[1]

  • Venting: If using a septum-capped vial, insert a small vent needle before injecting solvent to prevent pressure buildup and spray-back.[1]

Phase 3: Reaction Monitoring
  • TLC/HPLC Handling: Treat TLC plates as contaminated. Do not visualize under UV without gloves.[1]

  • Spill Management:

    • Solid Spill: Cover with wet paper towels (to prevent dust), then wipe up.[1] Do not dry sweep.[1]

    • Liquid Spill: Absorb with vermiculite.[1] Clean area with 10% bleach (oxidizes the nucleoside) followed by ethanol.[1]

Waste Disposal & Deactivation

Principle: Assume the compound is bioactive until chemically destroyed.[1]

Waste StreamProtocol
Solid Waste Collect in "High Hazard/Cytotoxic" yellow bags. Incineration is the only acceptable disposal method.[1]
Liquid Waste Segregate into "Halogenated Organic" (if DCM used) or "Non-Halogenated" (DMSO).[1] Label clearly: "Contains Protected Nucleoside Analog - Potential Mutagen."
Glassware Rinse with 10% Sodium Hypochlorite (Bleach) and let sit for 20 minutes before standard washing.[1] This helps degrade the nucleoside core.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nucleoside Analogues.[1] PubChem.[1][3] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] United States Department of Labor.[1] [Link][1]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.